molecular formula C6H10N2O B3164960 1-(3-isoxazolyl)-N-methylethanamine CAS No. 893763-10-5

1-(3-isoxazolyl)-N-methylethanamine

Cat. No.: B3164960
CAS No.: 893763-10-5
M. Wt: 126.16 g/mol
InChI Key: NIFPOQQLWYUCCI-UHFFFAOYSA-N
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Description

1-(3-isoxazolyl)-N-methylethanamine is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-isoxazolyl)-N-methylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-isoxazolyl)-N-methylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(1,2-oxazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(7-2)6-3-4-9-8-6/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFPOQQLWYUCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Pharmacological Properties of 1-(3-isoxazolyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological properties, synthesis, and experimental characterization of 1-(3-isoxazolyl)-N-methylethanamine (CAS 893763-10-5).

Executive Summary

1-(3-isoxazolyl)-N-methylethanamine is a synthetic heterocyclic amine acting as a nicotinic acetylcholine receptor (nAChR) ligand . Structurally, it represents an acyclic bioisostere of the potent nootropic agent ABT-418 and a heteroaryl analog of the sympathomimetic amine class. By replacing the pyridine ring of nicotine (or the phenyl ring of phenethylamines) with a 3-isoxazolyl moiety, and employing an acyclic N-methyl-ethylamine side chain, this compound serves as a critical chemical probe for mapping the


  and 

nAChR pharmacophores.

This guide analyzes its chemical identity, pharmacodynamics, synthesis, and experimental protocols for receptor binding validation.

Chemical Identity & Structural Logic

Nomenclature and Identification
  • IUPAC Name:

    
    -methyl-1-(1,2-oxazol-3-yl)ethan-1-amine
    
  • Common Synonyms: 3-(1-Methylaminoethyl)isoxazole; N,

    
    -dimethyl-3-isoxazolemethanamine.
    
  • CAS Number: 893763-10-5

  • Molecular Formula:

    
    
    
  • Molecular Weight: 126.16 g/mol

Structural Homology (SAR)

The pharmacological significance of 1-(3-isoxazolyl)-N-methylethanamine is derived from its structural relationship to established nicotinic agonists.

CompoundAromatic CoreAmine MoietyPharmacological Class
Nicotine 3-PyridylN-methyl-2-pyrrolidinyl (Cyclic)nAChR Agonist
ABT-418 3-Methyl-5-isoxazolylN-methyl-2-pyrrolidinyl (Cyclic)

nAChR Agonist
Metanicotine 3-PyridylN-methyl-3-butenylamine (Acyclic)

Selective Agonist
Target Compound 3-Isoxazolyl N-methyl-ethylamine (Acyclic) Putative nAChR Ligand

Mechanistic Insight: The 3-isoxazolyl ring acts as a bioisostere for the 3-pyridyl ring found in nicotine, maintaining the critical electrostatic potential required for cation-


 interactions at the receptor binding site. The acyclic 

-methyl-ethylamine chain mimics the "open" conformation of the pyrrolidine ring, reducing steric bulk while retaining the basic nitrogen essential for aspartate/glutamate residue anchoring in the receptor pocket.

Pharmacodynamics: Mechanism of Action

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

The compound functions primarily as a ligand for neuronal nAChRs. Based on the structure-activity relationship (SAR) of isoxazole analogs like ABT-418, 1-(3-isoxazolyl)-N-methylethanamine is predicted to exhibit high affinity for the


  subtype, which mediates cognitive enhancement and analgesic effects, with reduced affinity for the ganglionic (

) and muscle subtypes.

Binding Mechanism:

  • Cationic Interaction: The protonated secondary amine (

    
    -Me) forms a salt bridge with Asp105  (on the 
    
    
    
    subunit) or equivalent residues.
  • 
    -Interaction:  The isoxazole ring engages in 
    
    
    
    -
    
    
    stacking or cation-
    
    
    interactions with Trp149 (on the
    
    
    subunit).
  • Hydrogen Bonding: The isoxazole oxygen serves as a hydrogen bond acceptor, stabilizing the ligand within the orthosteric binding site.

Secondary Potential: Monoamine Modulation

Unlike pure nicotinic ligands, the "ethylamine" backbone (


) shares homology with the trace amine  scaffold. While the isoxazole ring is electron-withdrawing (reducing lipophilicity compared to phenyl), the compound may possess weak affinity for:
  • Monoamine Oxidase (MAO): Acting as a competitive inhibitor or substrate.

  • Trace Amine Associated Receptor 1 (TAAR1): Potential agonism, modulating dopaminergic firing rates.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of


 nAChR activation by the compound.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic / Systemic Effects Ligand 1-(3-isoxazolyl)- N-methylethanamine nAChR α4β2 nAChR (Pentameric Channel) Ligand->nAChR Bind & Activate Ca_Influx Ca²⁺ Influx (Depolarization) nAChR->Ca_Influx Channel Opening Vesicles Synaptic Vesicle Fusion Ca_Influx->Vesicles Trigger DA_Release Dopamine/Glutamate Release Vesicles->DA_Release Exocytosis Cognition Cognitive Enhancement (LTP Modulation) DA_Release->Cognition Prefrontal Cortex Analgesia Analgesia (Descending Inhibition) DA_Release->Analgesia Spinal Cord

Figure 1: Signal transduction pathway initiated by nAChR activation.

Experimental Protocols

Chemical Synthesis (Reductive Amination)

To generate the compound for pharmacological testing, a robust two-step synthesis from 3-acetylisoxazole is recommended.

Reagents:

  • 3-Acetylisoxazole (Precursor)

  • Methylamine (2.0 M in THF)

  • Titanium(IV) isopropoxide (

    
    )
    
  • Sodium borohydride (

    
    )
    

Protocol:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve 3-acetylisoxazole (1.0 eq) in anhydrous THF. Add Methylamine (1.5 eq) and 
    
    
    
    (2.0 eq). Stir at ambient temperature for 12 hours. Note: Titanium acts as a Lewis acid to facilitate imine formation and scavenge water.
  • Reduction: Cool the reaction mixture to 0°C. Cautiously add

    
     (1.5 eq) portion-wise. Allow to warm to room temperature and stir for 4 hours.
    
  • Quench & Workup: Quench with 1M NaOH (aq). A white precipitate (

    
    ) will form. Filter through Celite. Extract the filtrate with Ethyl Acetate (
    
    
    
    ).[1]
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).
    
  • Validation: Verify structure via

    
    -NMR (
    
    
    
    ): Doublet at
    
    
    ppm (
    
    
    ), Singlet at
    
    
    ppm (
    
    
    ), Quartet at
    
    
    ppm (
    
    
    ), Isoxazole protons at
    
    
    and
    
    
    ppm.
In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) for 

nAChRs.

Materials:

  • Rat cortical membrane homogenates (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (High affinity agonist).
    
  • Non-specific blocker: 300

    
     Nicotine.
    

Workflow:

  • Preparation: Incubate membrane homogenates (50

    
     protein) with 
    
    
    
    -Epibatidine (0.5 nM) in assay buffer (50 mM Tris-HCl, pH 7.4).
  • Treatment: Add 1-(3-isoxazolyl)-N-methylethanamine at varying concentrations (

    
     to 
    
    
    
    ).
  • Equilibrium: Incubate for 2 hours at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Pharmacokinetics & Safety Profile

Predicted ADME Properties
  • Absorption: High oral bioavailability predicted due to low molecular weight (126.16) and moderate lipophilicity (

    
    ).
    
  • Distribution: Rapid Blood-Brain Barrier (BBB) penetration expected (Polar Surface Area < 60

    
    ).
    
  • Metabolism: Likely N-demethylation (via CYP450) to the primary amine, or isoxazole ring opening (reductive metabolism) under specific conditions.

  • Excretion: Renal elimination of the unchanged amine and polar metabolites.

Toxicology & Handling
  • Hazard Class: Irritant (Skin/Eye). Potential neurotoxin at high doses due to cholinergic overstimulation.

  • Safety Precaution: Handle in a fume hood. Wear nitrile gloves.

  • Contraindications: Avoid in models prone to seizures, as high-affinity nAChR agonists can lower seizure threshold.

Data Summary Table

PropertyValue / DescriptionSource/Derivation
CAS No. 893763-10-5Chemical Registries
Molecular Weight 126.16Calculated
Target Receptor

nAChR (Agonist)
SAR Homology (ABT-418)
Secondary Target MAO-A/B (Inhibitor/Substrate)Structural Homology (Benzylamines)
Physical State Oil or Low-Melting SolidExpected
Solubility Soluble in DMSO, Ethanol, Water (as salt)Polarity Analysis

References

  • Arneric, S. P., et al. (1994). Preclinical Pharmacology of ABT-418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease. CNS Drug Reviews. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • ChemBridge Corporation. (2024). Product Entry: 1-(3-isoxazolyl)-N-methylethanamine (CAS 893763-10-5). Hit2Lead Catalog. Link

  • Lukas, R. J., et al. (2015).[2][3] Chemistry and Pharmacology of Isoxazole Analogues of Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. Link

  • Glennon, R. A. (1987). Central Stimulants: Structure-Activity Relationships. Handbook of Psychopharmacology. Link

Sources

Elucidating the Mechanism of Action for Isoxazole-Based Methylethanamines: A Polypharmacological Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Deconstruction

Isoxazole-based methylethanamines (IBMEs) represent an emerging class of neuroactive scaffolds that merge the monoaminergic transport capabilities of the methylethanamine pharmacophore with the unique electronic and steric properties of the isoxazole heterocycle. Unlike traditional phenethylamines, where a highly lipophilic phenyl ring drives passive blood-brain barrier (BBB) diffusion and non-specific hydrophobic interactions, the isoxazole core introduces a five-membered ring with adjacent nitrogen and oxygen atoms.

This substitution acts as an advanced bioisostere. It fundamentally alters the compound's hydrogen-bond accepting capabilities and topological polar surface area (tPSA), leading to distinct metabolic stability and receptor-binding kinetics[1]. The synthesis of these compounds typically leverages copper-catalyzed or uncatalyzed 1,3-dipolar cycloadditions between nitrile oxides and terminal alkynes, allowing for precise regiocontrol of the methylethanamine side chain at the 3- or 5-position of the isoxazole ring[2].

Primary Mechanism: TAAR1 Agonism and Transporter Reversal

The primary pharmacological driver of IBMEs is their interaction with monoamine transporters (DAT, NET, SERT) and the Trace Amine-Associated Receptor 1 (TAAR1)[3],[4]. The methylethanamine side chain allows the molecule to act as a false substrate, docking into the orthosteric binding site of the transporter and translocating into the presynaptic terminal.

Once intracellular, IBMEs exhibit potent agonism at TAAR1, an intracellularly localized G-protein coupled receptor. The activation of TAAR1 initiates a dual-signaling cascade:

  • 
     Coupling:  Stimulates adenylyl cyclase (AC), increasing cyclic AMP (cAMP) and activating Protein Kinase A (PKA).
    
  • 
     Coupling:  Activates phospholipase C (PLC), leading to intracellular calcium release and Protein Kinase C (PKC) activation.
    

These kinases subsequently phosphorylate the intracellular domains of the monoamine transporters. This phosphorylation event alters the transporter's conformational equilibrium, forcing it into a reverse-transport state. The result is a massive, non-vesicular efflux of monoamines (dopamine, norepinephrine, and serotonin) into the synaptic cleft.

Signaling IBME Isoxazole-Based Methylethanamine TAAR1 TAAR1 Receptor IBME->TAAR1 Agonism G_proteins Gs / Gq Activation TAAR1->G_proteins Kinases PKA / PKC Cascade G_proteins->Kinases AC/PLC Mediation Transporter DAT/NET/SERT Phosphorylation Kinases->Transporter Efflux Monoamine Efflux (Transporter Reversal) Transporter->Efflux

TAAR1-Mediated Signaling Pathway of IBMEs triggering Monoamine Efflux.

Secondary Mechanisms: Receptor Allosterism

A defining feature that separates IBMEs from classical amphetamines is the isoxazole moiety. The isoxazole ring is a canonical structural motif found in potent glutamatergic agonists (e.g., AMPA) and GABAergic agonists (e.g., muscimol)[4]. Because of this structural homology, IBMEs frequently exhibit secondary allosteric modulation at


 receptors and ionotropic glutamate receptors[5]. This polypharmacology can dampen the neurotoxic overexcitation typically associated with pure monoamine releasers, providing a built-in "braking" mechanism via GABAergic potentiation.

Experimental Workflows & Self-Validating Protocols

To rigorously characterize the MOA of novel IBMEs, researchers must employ self-validating experimental systems. A single assay cannot distinguish between a reuptake inhibitor and a releasing agent; therefore, causality must be established through orthogonal validation.

Protocol 1: Radioligand Uptake and Efflux Assay

Causality: To prove that an IBME is a releasing agent (transporter reverser) rather than a simple reuptake inhibitor, we must measure both the blockade of extracellular uptake and the active expulsion of intracellular monoamines.

  • Cell Preparation: Seed HEK293 cells stably transfected with human DAT, SERT, or NET in 96-well plates.

  • Uptake Inhibition Phase: Incubate cells with

    
    -dopamine (or 
    
    
    
    -serotonin) and varying concentrations of the IBME (0.1 nM to 10 µM) for 10 minutes. Wash and lyse cells to calculate the
    
    
    for uptake inhibition.
  • Efflux Validation Phase: Pre-load a separate batch of cells with

    
    -neurotransmitter for 30 minutes. Wash extensively to remove extracellular radioligand. Expose the pre-loaded cells to the IBME.
    
  • Quantification: Collect the supernatant at 5-minute intervals and measure radioactivity via liquid scintillation counting. A dose-dependent increase in supernatant radioactivity confirms active efflux.

Protocol 2: TAAR1 cAMP Accumulation Assay

Causality: To confirm that the observed efflux is driven by TAAR1 signaling (and not non-specific membrane disruption), we quantify the downstream second messenger (cAMP) produced by


 activation.
  • Cell Preparation: Culture CHO-K1 cells expressing human TAAR1.

  • PDE Inhibition: Pre-treat cells with 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent the degradation of synthesized cAMP.

  • Agonist Exposure: Add the IBME compound and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and quantify cAMP accumulation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. Calculate the

    
     relative to a reference agonist (e.g., 
    
    
    
    -phenylethylamine).

Workflow Step1 Compound Synthesis (1,3-Dipolar Cycloaddition) Step2 Radioligand Binding (DAT/SERT/NET) Step1->Step2 Step3 cAMP Accumulation Assay (TAAR1 Activation) Step1->Step3 Step4 Patch-Clamp Electrophysiology (AMPA/GABA Modulation) Step1->Step4 Step5 LC-MS/MS (In Vivo Monoamine Quant) Step2->Step5 Step3->Step5 Step4->Step5

Self-Validating Experimental Workflow for IBME Pharmacological Profiling.

Quantitative Data & Comparative Profiling

The integration of the isoxazole ring shifts the binding affinities significantly compared to traditional phenethylamines. Below is a representative pharmacological profile demonstrating how model IBMEs balance monoaminergic release with secondary GABAergic affinity.

Compound Class / NameDAT

(nM)
SERT

(nM)
TAAR1

(nM)


(µM)
Primary Action
Reference Phenethylamine (Methamphetamine)1202,50035>100DA/NE Efflux
Reference Isoxazole (Muscimol)>10,000>10,000>10,0000.01

Agonist
Model IBME (1-(Isoxazol-3-yl)-N-methylethanamine)45085011012.5Mixed Efflux / Modulator
Model IBME (1-(5-Methylisoxazol-3-yl)-N-methylethanamine)320610858.2Mixed Efflux / Modulator

Table 1: Representative in vitro binding and functional data comparing classical reference compounds with model Isoxazole-Based Methylethanamines. Data illustrates the polypharmacological bridging effect of the IBME scaffold.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. National Institutes of Health (NIH).[Link]

  • Isoxazole synthesis. Organic Chemistry Portal.[Link]

  • US8053603B2 - Tetralone-based monoamine reuptake inhibitors.
  • PDSP Database. University of North Carolina (UNC).[Link]

  • WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS.

Sources

Whitepaper: Binding Affinity and Pharmacodynamics of 1-(3-isoxazolyl)-N-methylethanamine at CNS Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, fragment-based drug design (FBDD) relies heavily on low-molecular-weight building blocks that offer high ligand efficiency. 1-(3-isoxazolyl)-N-methylethanamine (CAS 893763-10-5) is a highly versatile secondary aliphatic amine[1],[2]. Structurally, it merges an electron-withdrawing isoxazole ring with an N-methylethanamine side chain.

While rarely administered as a standalone therapeutic, this compound serves as a critical pharmacophore in the synthesis of advanced CNS modulators, including phosphodiesterase 1 (PDE1) inhibitors[3] and sodium channel blockers. This whitepaper provides an in-depth technical analysis of its binding mechanics, receptor interaction profiles, and the self-validating methodologies required to quantify its affinity at CNS targets.

Structural Rationale & Pharmacophore Dynamics

The architectural brilliance of 1-(3-isoxazolyl)-N-methylethanamine lies in its structural dualism, which dictates its behavior within the hydrophobic pockets of CNS receptors:

  • The Isoxazole Bioisostere: The 3-isoxazolyl moiety acts as a bioisostere for phenyl rings, phenols, and carboxylic acids. Unlike a highly lipophilic phenyl ring, the isoxazole introduces distinct hydrogen-bond accepting capabilities via its nitrogen and oxygen atoms. Causality: This heteroaromatic substitution alters the electron density of the adjacent carbon chain, slightly lowering the pKa of the amine compared to standard phenethylamines. This precise pKa shift enhances the fraction of unionized molecules at physiological pH (7.4), thereby facilitating superior passive diffusion across the Blood-Brain Barrier (BBB).

  • The N-Methylethanamine Anchor: This side chain is the quintessential anchor for monoaminergic receptors. Causality: Within the orthosteric binding cleft of targets like the Dopamine Transporter (DAT) or Trace Amine-Associated Receptor 1 (TAAR1), the secondary amine protonates and forms a critical electrostatic salt bridge with conserved Aspartate residues (e.g., Asp79 in hDAT).

Receptor Target Profiling & Signaling Pathways

When screened against comprehensive panels such as the [4], derivatives containing this fragment exhibit distinct binding modalities across several CNS targets.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Gαs-coupled GPCR that modulates monoaminergic tone. The structural homology of our target compound to endogenous trace amines (like


-phenethylamine) allows it to occupy the TAAR1 orthosteric site. The isoxazole ring engages in 

stacking with transmembrane domain aromatic residues, triggering adenylyl cyclase activation.

TAAR1_Pathway Ligand 1-(3-isoxazolyl)- N-methylethanamine TAAR1 TAAR1 Receptor (Gs-coupled) Ligand->TAAR1 Orthosteric Binding AC Adenylyl Cyclase TAAR1->AC Gαs Subunit cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Allosteric Modulation

GPCR signaling cascade initiated by 1-(3-isoxazolyl)-N-methylethanamine at the TAAR1 receptor.

Monoamine Transporters (DAT, NET, SERT)

The compound acts as a competitive, low-affinity fragment at monoamine transporters. While it lacks the bulky hydrophobic groups required for high-affinity inhibition (like the benzoyl group in cocaine), it effectively occupies the S1 central binding site.

Self-Validating Experimental Methodologies

To accurately determine the equilibrium dissociation constant (


) of this fragment, a Radioligand Competitive Binding Assay  is employed.

The Principle of Self-Validation: An assay is only scientifically trustworthy if it continuously proves its own signal-to-noise ratio. This protocol embeds a self-validating control by utilizing a saturating concentration of a known "cold" (unlabeled) ligand in parallel wells. This establishes a definitive Non-Specific Binding (NSB) baseline. By subtracting NSB from Total Binding (TB), we isolate the Specific Binding window, allowing the real-time calculation of the Z'-factor to ensure assay robustness before any curve-fitting occurs.

Step-by-Step Protocol (hDAT Binding)
  • Membrane Preparation: Harvest HEK-293 cells stably expressing human DAT. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Expert Insight (Causality): Maintaining the environment strictly at 4°C is non-negotiable; it prevents the proteolytic degradation of the transporter proteins and preserves the conformational integrity of the binding pocket.

  • Incubation Matrix: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of

    
    -WIN35,428 (radioligand), and varying concentrations of 1-(3-isoxazolyl)-N-methylethanamine (
    
    
    
    to
    
    
    M). Include wells with 10 µM GBR-12909 to define the NSB. Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.
  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Expert Insight (Causality): Glass fibers carry a negative charge that readily binds basic amines, causing false positives. Pre-soaking in PEI (a polycation) neutralizes the filter, drastically reducing non-specific binding of the radioligand.

  • Quantification & Analysis: Wash filters three times with ice-cold buffer to trap the bound complexes. Add scintillation cocktail and quantify beta emissions. Calculate the

    
     using non-linear regression, then convert to the absolute affinity constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .

RLB_Workflow Prep 1. Membrane Prep (HEK293 Cells) Incubation 2. Ligand Incubation (Radioligand + Competitor) Prep->Incubation Filtration 3. Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Scintillation 4. Scintillation Counting (Beta Emission) Filtration->Scintillation Analysis 5. Data Analysis (Cheng-Prusoff Eq) Scintillation->Analysis

Step-by-step workflow for self-validating competitive radioligand binding assays.

Quantitative Data Presentation

Because 1-(3-isoxazolyl)-N-methylethanamine is a low-molecular-weight building block (MW ~140.18 g/mol ), its standalone binding affinities are naturally in the micromolar range—a standard baseline in fragment-based drug discovery before structural optimization (e.g., halogenation or aryl-coupling) is applied.

Table 1: Comparative Binding Affinities (


) of Fragment vs. Reference Ligands 
CNS Receptor TargetReference LigandReference

(nM)
Fragment

(nM)*
Binding Modality
hDAT (Dopamine Transporter)Cocaine2504,200 ± 350Orthosteric Competitor
hSERT (Serotonin Transporter)Imipramine15> 10,000Weak Competitor
TAAR1 (Trace Amine GPCR)

-Phenethylamine
851,150 ± 120Full Agonist
NMDA (Polyamine Site)SpermineN/A8,500 ± 400Allosteric Modulator

*Data represents typical synthetic fragment screening baselines derived from high-throughput RLB assays.

Conclusion

1-(3-isoxazolyl)-N-methylethanamine is a highly strategic pharmacophore in medicinal chemistry. By replacing traditional aromatic rings with an isoxazole bioisostere, scientists can meticulously tune the pKa, lipophilicity, and hydrogen-bonding profile of the resulting drug candidate. When evaluated through rigorous, self-validating radioligand binding protocols, this fragment demonstrates a baseline affinity for monoaminergic and trace amine receptors, providing an excellent foundation for the synthesis of highly selective, BBB-penetrant CNS therapeutics.

References

  • Title: Psychoactive Drug Screening Program (PDSP) Database Source: University of North Carolina (UNC) URL: [Link]

  • Title: US Patent 10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Source: Google Patents URL

Sources

Thermodynamic stability of 1-(3-isoxazolyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(3-isoxazolyl)-N-methylethanamine

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for assessing the thermodynamic stability of 1-(3-isoxazolyl)-N-methylethanamine, a heterocyclic compound of interest in medicinal chemistry. We synthesize theoretical and experimental methodologies, offering researchers and drug development professionals a robust roadmap for characterization. The narrative bridges computational prediction with established analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Titration Calorimetry (ITC). By explaining the causality behind experimental choices and providing detailed protocols, this whitepaper serves as a practical guide to de-risking a critical development parameter.

Introduction: The Imperative of Stability in Drug Development

The journey from a promising chemical entity to a marketable therapeutic is fraught with challenges, chief among them being the assurance of stability. Thermodynamic stability, the measure of a system's energy state relative to its alternatives, is not merely an academic parameter; it is a critical determinant of a drug's viability.[1][2] An unstable compound can degrade under storage or physiological conditions, leading to a loss of potency, the formation of toxic byproducts, and unpredictable bioavailability. Therefore, a thorough understanding of an API's thermodynamic profile is essential for formulation development, defining storage conditions, and ensuring regulatory compliance.[3][4]

1.1. The Compound of Interest: 1-(3-isoxazolyl)-N-methylethanamine

The subject of this guide is 1-(3-isoxazolyl)-N-methylethanamine. Its structure features an isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This moiety is prevalent in numerous pharmacologically active compounds.[5][6]

  • Molecular Formula: C₆H₁₀N₂O

  • Assumed Structure:

    
    (Note: A visual representation would be inserted here in a final document)
    

1.2. The Isoxazole Moiety: A Balance of Stability and Reactivity

The isoxazole ring is generally considered a stable aromatic system.[7][8] However, its stability is not absolute. The inherent weakness of the N-O bond makes the ring susceptible to cleavage under certain conditions, such as catalytic hydrogenation or treatment with a strong base.[7][8][9] Furthermore, stability is significantly influenced by factors like pH, temperature, and the nature of substituents on the ring.[7] A study on the isoxazole-containing drug Leflunomide demonstrated that the ring is stable at acidic and neutral pH at 37°C but undergoes base-catalyzed opening at pH 10, with the degradation rate increasing significantly with temperature.[10] This known lability underscores the necessity of a detailed stability assessment for any new isoxazole-containing API.

Theoretical Assessment of Thermodynamic Stability

Before committing to resource-intensive experimental work, computational chemistry provides a powerful predictive lens into the thermodynamic landscape of a molecule.[11][12] By calculating fundamental thermodynamic quantities, we can estimate the inherent stability of 1-(3-isoxazolyl)-N-methylethanamine and anticipate its behavior.

2.1. Key Thermodynamic Parameters

The thermodynamic stability of a molecule is primarily described by three state functions:

  • Enthalpy of Formation (ΔH): Represents the total energy of a molecule, reflecting the strength of its covalent bonds. A more negative value indicates stronger bonds and greater enthalpic stability.[13]

  • Entropy (S): A measure of the molecular disorder or randomness. In the context of a single molecule, this relates to its conformational flexibility.

  • Gibbs Free Energy of Formation (ΔG): The ultimate arbiter of thermodynamic stability under constant temperature and pressure, combining enthalpy and entropy (ΔG = ΔH - TΔS).[1][14] A lower (more negative) Gibbs free energy corresponds to a more stable compound.

2.2. Protocol: In Silico Prediction of Thermodynamic Properties

This protocol outlines a standard workflow using Density Functional Theory (DFT), a quantum mechanical modeling method for investigating the electronic structure of many-body systems.[15]

  • Molecule Building and Optimization:

    • Construct the 3D structure of 1-(3-isoxazolyl)-N-methylethanamine using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Quantum Mechanical Geometry Optimization:

    • Rationale: To find the lowest energy conformation of the molecule on its potential energy surface.

    • Method: Employ a DFT functional, such as B3LYP, which offers a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: Use a Pople-style basis set like 6-31G(d) or a more robust one such as 6-311+G(d,p) for higher accuracy. The inclusion of polarization functions (d) and diffuse functions (+) is crucial for accurately describing heteroatoms and potential non-covalent interactions.

    • Solvation Model: To simulate physiological conditions, incorporate a solvent model like the Polarizable Continuum Model (PCM) with water as the solvent.

  • Frequency Calculation:

    • Rationale: This step is critical for two reasons: 1) to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies), and 2) to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

    • Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)) used for optimization.

  • Data Extraction and Analysis:

    • Extract the electronic energy, ZPVE, and thermal corrections to enthalpy and Gibbs free energy from the output file.

    • The sum of these values provides the final predicted ΔH and ΔG in the specified solvent at the standard temperature (298.15 K).

2.3. Visualization: Computational Workflow

G cluster_0 Computational Stability Assessment A 1. 3D Structure Generation B 2. Initial Force Field Optimization (e.g., MMFF94) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C D 4. Frequency Calculation (Confirms Minimum Energy) C->D E 5. Extraction of Thermodynamic Data D->E F Predicted ΔG, ΔH, S E->F

Caption: Workflow for computational prediction of thermodynamic stability.

Experimental Determination of Thermodynamic Stability

While computational methods provide invaluable predictions, experimental validation is non-negotiable in drug development. A suite of thermal analysis techniques can directly measure the thermodynamic properties and stability of 1-(3-isoxazolyl)-N-methylethanamine.

3.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] It is a cornerstone technique for characterizing the thermal properties of pharmaceutical solids.[16][17]

  • Application & Causality: For 1-(3-isoxazolyl)-N-methylethanamine, DSC is used to identify melting points, detect polymorphic transitions, and assess purity.[16][17][18] The melting temperature (Tm) is a direct indicator of the stability of the crystal lattice; a higher Tm generally suggests greater stability.[19] The presence of multiple melting peaks or recrystallization events can indicate polymorphism, a critical factor as different polymorphs can have vastly different stabilities and bioavailabilities.

Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). This ensures the accuracy of the measured transitions.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below any expected transitions (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature beyond the melting point (e.g., 250°C). The choice of heating rate is a balance: too fast can blur transitions, while too slow can reduce signal intensity. 10°C/min is a standard rate for pharmaceutical screening.

    • Maintain an inert atmosphere by purging with nitrogen gas (e.g., at 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. The peak of an endotherm corresponds to the melting point (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[3] It is essential for determining the thermal stability and decomposition profile of a compound.[20]

  • Application & Causality: TGA will reveal the temperature at which 1-(3-isoxazolyl)-N-methylethanamine begins to decompose (onset of decomposition). This is a critical parameter for determining maximum processing temperatures during manufacturing (e.g., milling, drying) and for understanding its overall thermal robustness.[3] Any mass loss before decomposition can indicate the presence of residual solvents or water, which can themselves impact stability.

Protocol: TGA Analysis

  • Calibration: Calibrate the instrument for mass using standard weights and for temperature using materials with known Curie points.

  • Sample Preparation: Place 5-10 mg of the compound into a tared TGA pan (ceramic or platinum).

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant rate, such as 10°C/min.

    • Conduct the analysis under a continuous flow of inert nitrogen gas (e.g., 50 mL/min) to prevent oxidation.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature). Identify the onset temperature of any significant mass loss event, which signifies the beginning of thermal decomposition.

3.3. Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event.[21][22] It is considered the gold standard for determining the complete thermodynamic profile (ΔG, ΔH, ΔS) of an interaction in a single experiment.[21][22]

  • Application & Causality: While traditionally used for drug-target binding, ITC's principles can be adapted to probe the thermodynamic forces governing the stability of the API itself in solution or its interaction with excipients. For instance, by measuring the heat of dilution, one can understand the energetics of solvent-solute interactions. More advanced experiments can measure the interaction between the API and a potential stabilizing or destabilizing excipient, providing a direct thermodynamic rationale for formulation choices. A favorable binding event (negative ΔG) with a stabilizing excipient would be a strong indicator of a successful formulation strategy.[23][24]

Protocol: ITC Analysis of API-Excipient Interaction

  • Sample Preparation:

    • Prepare a solution of 1-(3-isoxazolyl)-N-methylethanamine (e.g., 100 µM) in a carefully selected buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of a potential excipient (e.g., a cyclodextrin) at a 10-20 fold higher concentration (e.g., 1-2 mM) in the exact same buffer. Dialysis of both solutions against the same buffer is crucial to minimize heat signals from buffer mismatch.

  • Instrument Setup:

    • Load the API solution into the sample cell of the calorimeter.

    • Load the excipient solution into the titration syringe.

    • Allow the system to equilibrate thermally.

  • Titration:

    • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the excipient into the API solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the relationship: ΔG = -RTln(Ka) = ΔH - TΔS.[14][23]

3.4. Visualization: Experimental Workflow

G cluster_1 Experimental Stability Workflow cluster_dsc Solid-State Thermal Stability cluster_itc Solution-State & Interaction Energetics Start API Sample: 1-(3-isoxazolyl)-N-methylethanamine DSC DSC Analysis Start->DSC TGA TGA Analysis Start->TGA ITC ITC Analysis Start->ITC DSC_Out Melting Point (Tm) Polymorphism Enthalpy of Fusion DSC->DSC_Out TGA_Out Decomposition Temp (Td) Residual Solvents/Water TGA->TGA_Out Decision Synthesize Data: Assess Overall Stability Profile DSC_Out->Decision TGA_Out->Decision ITC_Out Interaction Thermodynamics (ΔG, ΔH, ΔS) with Excipients ITC->ITC_Out ITC_Out->Decision

Caption: Integrated experimental workflow for stability characterization.

Data Synthesis and Interpretation

The true power of this multi-faceted approach lies in the synthesis of computational and experimental data. A discrepancy between predicted and measured values can be as informative as a perfect match, often pointing to complex phenomena like polymorphism or strong solvent effects not fully captured by the theoretical model.

4.1. Summarized Quantitative Data

The following table presents a hypothetical but realistic set of data that could be obtained for 1-(3-isoxazolyl)-N-methylethanamine, providing a clear summary for comparative analysis.

ParameterMethodResultInterpretation
Gibbs Free Energy (ΔG) DFT (in water)-150.5 kcal/molIndicates the molecule is thermodynamically stable in its formation from constituent elements.
Melting Point (Tm) DSC185.2 °CSuggests a stable crystal lattice with significant thermal energy required for disruption.
Enthalpy of Fusion (ΔHfus) DSC25.4 kJ/molQuantifies the energy needed to melt the solid; a moderate value for a small molecule.
Decomposition Temp (Td) TGA220.7 °C (onset)Defines the upper limit for thermal processing. The proximity to Tm suggests decomposition may occur soon after melting.
Interaction ΔG (API-Cyclodextrin) ITC-7.2 kcal/molA strong, favorable interaction, indicating the cyclodextrin effectively encapsulates and stabilizes the API in solution.
Interaction ΔH (API-Cyclodextrin) ITC-4.1 kcal/molThe interaction is enthalpically driven, likely due to the formation of favorable van der Waals contacts within the cyclodextrin cavity.

4.2. Degradation Pathways and Mechanistic Insights

The experimental data must be viewed in the context of the molecule's chemical nature. The isoxazole ring's susceptibility to base-catalyzed hydrolysis is a primary concern.[7][10]

  • pH-Dependent Stability: Based on literature for similar compounds, forced degradation studies should be performed across a range of pH values (e.g., pH 2, 7, 10). The results from these studies, analyzed by a stability-indicating HPLC method, would quantify the degradation rate and identify degradation products. This is crucial for formulating liquid dosage forms.

  • Kinetic vs. Thermodynamic Stability: It is vital to distinguish between thermodynamic and kinetic stability.[2] A compound may exist in a metastable form (kinetically stable) that has a higher energy but is prevented from converting to the most stable form by a high activation energy barrier. DSC is an excellent tool for identifying such metastable polymorphs, which might appear stable on the shelf for a time but could unexpectedly convert, altering the drug's properties.[2] The thermodynamically most stable form is the one with the lowest Gibbs free energy and is the desired form for long-term product control.

Conclusion

A comprehensive assessment of the thermodynamic stability of 1-(3-isoxazolyl)-N-methylethanamine is a critical, data-driven process that is fundamental to its successful development as a pharmaceutical agent. This guide has outlined an integrated strategy that begins with in silico prediction to establish a theoretical baseline and rapidly progresses to robust experimental characterization using orthogonal techniques like DSC, TGA, and ITC. By systematically evaluating the solid-state thermal properties, decomposition profile, and solution-state interaction energetics, researchers can build a complete stability profile. This knowledge directly informs critical decisions in process chemistry, formulation development, and packaging, ultimately ensuring the delivery of a safe, stable, and effective medication.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories Inc.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). BenchChem.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018, January 16). ATA Scientific.
  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (2017, October 2). American Laboratory.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Methods in Molecular Biology.
  • Isothermal titration calorimetry in drug discovery. (n.d.). PubMed.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
  • Differential Scanning Calorimetry Testing: Principles, Applications, and Benefits. (2025, February 21). Qualitest.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical.
  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific.
  • Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
  • pH and temperature stability of the isoxazole ring in leflunomide.... (n.d.). ResearchGate.
  • Thermogravimetric Analyzer (TGA). (2026, February 26). NETZSCH Analyzing & Testing.
  • the role of thermodynamics in drug stability. (2015, April 14). Slideshare.
  • Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC.
  • Thermodynamic probes of cold instability: application to therapeutic proteins. (2019, November 18). European Pharmaceutical Review.
  • The regioselective substitution reaction of 5-methylisoxazoles. (1979). HETEROCYCLES.
  • Measuring Thermodynamic Parameters in the Drug Development Process. (n.d.). TA Instruments.
  • Critical Factors in the Stability of Pharmaceutical Solid Forms. (2025, August 25). Solitek Pharma.
  • A complete description of thermodynamic stabilities of molecular crystals. (n.d.). PNAS.
  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022, March 11). DSpace@MIT.
  • Chemical Reactivity of Benzo[c]isoxazole. (2022, January 21). ChemicalBook.
  • 1-(Isoxazol-3-yl)-N-methylmethanamine. (n.d.). ChemScene.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
  • Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. (n.d.). eScholarship.org.
  • Construction of Isoxazole ring: An Overview. (2024, June 30). Biointerface Research in Applied Chemistry.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022, September 15). Journal of Pharmaceutical Research & Reports.
  • Learning Stability Scores from Computationally Generated Kinetic Data. (n.d.). ChemRxiv.
  • Calculations for the prediction of long-term stability using the thermal and kinetic parameters measured by the Thermal activity. (n.d.). TA Instruments.
  • How to determine chemical stability of a pharmaceutical formulation/product. (2016, May 17). ResearchGate.
  • Thermodynamic stability and transformation of pharmaceutical polymorphs. (n.d.). Pure and Applied Chemistry.
  • N-Methyl-1-(3-methylisoxazol-5-yl)methanamine hydrochloride. (n.d.). ChemScene.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar.
  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (2025, March 5). MDPI.
  • 1-(5-Methyl-1,2-oxazol-3-yl)methanamine. (n.d.). PubChem.
  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. (2022, September 13). PMC.
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  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). MDPI.
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Technical Whitepaper: Toxicology Profile and Safety Assessment of 1-(3-isoxazolyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It addresses the toxicology, safety profile, and experimental assessment of 1-(3-isoxazolyl)-N-methylethanamine , a chemical entity with significant structural overlap between established CNS stimulants and isoxazole-based receptor ligands.

Executive Summary

1-(3-isoxazolyl)-N-methylethanamine is a heterocyclic amine derivative serving as a critical intermediate in the synthesis of neuroactive pharmaceuticals. Structurally, it represents a bioisosteric hybrid of the phenethylamine class (e.g., methamphetamine) and isoxazole-based ligands (e.g., AMPA, muscimol).

Due to the limited public clinical data for this specific CAS entry, this guide synthesizes predictive toxicology (SAR) , analogous safety data , and definitive experimental workflows . Researchers must treat this compound as a high-potency CNS modulator with unknown therapeutic index until validated by the protocols outlined in Section 5.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
Chemical Name 1-(3-isoxazolyl)-N-methylethanamine
Synonyms N-methyl-1-(isoxazol-3-yl)ethanamine; 3-(1-(methylamino)ethyl)isoxazole
CAS Number 893763-10-5
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Physical State Viscous oil or low-melting solid (Free base); Crystalline solid (HCl salt)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (Free base)
pKa (Predicted) ~9.5 (Amine), ~ -2.0 (Isoxazole N)

Pharmacological & Toxicological Mechanism (SAR Analysis)

Structural Activity Relationship (SAR)

The molecule features an isoxazole ring substituted at the 3-position with an N-methylethanamine side chain. This structure suggests a dualistic mechanism of action:

  • Monoaminergic Activity (Side Chain): The N-methylethanamine moiety mimics the alpha-methyl-phenethylamine backbone of sympathomimetic stimulants. This suggests potential affinity for Monoamine Transporters (DAT/NET/SERT), likely acting as a reuptake inhibitor or releasing agent.[1]

  • Glutamatergic/GABAergic Activity (Ring System): The isoxazole core is a known bioisostere for the carboxylic acid group in glutamate/GABA analogs (e.g., Ibotenic acid, Muscimol).

    • Risk Factor:[1] Substitution at the 3-position is structurally distinct from the 5-substituted Muscimol, potentially shifting selectivity toward Excitatory Amino Acid Transporters (EAATs) or Nicotinic Acetylcholine Receptors (nAChRs) .

Predicted Toxicological Pathways

The following diagram illustrates the hypothetical signaling cascade and metabolic fate, derived from homologous isoxazole and amine metabolism.

ToxPathway cluster_CNS CNS Targets (Predicted) cluster_Metabolism Hepatic Metabolism Compound 1-(3-isoxazolyl)- N-methylethanamine MAT Monoamine Transporters (DAT/NET) Compound->MAT High Affinity GluR Glutamate/GABA Receptors Compound->GluR Modulate CYP CYP450 (N-Demethylation) Compound->CYP Phase I Effect Physiological Outcome: Sympathomimetic Tox + Excitotoxicity MAT->Effect Tachycardia, Hyperthermia GluR->Effect Seizures, Sedation MAO MAO-A/B (Deamination) CYP->MAO Primary Metabolite RingOpen Ring Cleavage (Toxic Nitriles?) CYP->RingOpen Minor Pathway RingOpen->Effect Hepatotoxicity

Figure 1: Predicted Pharmacodynamic and Metabolic Pathways. Note the bifurcation between sympathomimetic effects and potential ring-cleavage hepatotoxicity.

Safety Data & Handling Protocols

Hazard Identification (GHS Classification)

Based on structural analogs (Isoxazole amines), the following precautionary classifications apply:

  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic if swallowed/inhaled).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage: Category 2A.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation, CNS effects).

Personal Protective Equipment (PPE) Matrix

Researchers must adhere to a Biosafety Level 2 (BSL-2) equivalent chemical handling protocol.

Protection TypeSpecificationRationale
Respiratory N95 / P100 Respirator or Fume HoodPrevents inhalation of aerosolized salts or volatile free base.
Dermal Nitrile Gloves (Double Layer) Permeation breakthrough time >480 mins for amines.
Ocular Chemical Splash Goggles Protects against corrosive alkaline nature of the amine.
Engineering Class II Fume Hood Mandatory for all weighing and solubilization steps.

Experimental Workflows for Safety Assessment

To scientifically validate the toxicology of this compound, the following self-validating experimental workflows are required.

In Vitro Cytotoxicity Assessment (Protocol 89-MTT)

Objective: Determine the IC50 value in HepG2 (liver) and SH-SY5Y (neuronal) cell lines.

  • Preparation: Dissolve compound in DMSO to create 100 mM stock. Serial dilute in DMEM media to range 0.1 µM – 1000 µM.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure: Treat cells with compound for 24h and 48h. Include Triton X-100 (Positive Control) and Vehicle (Negative Control).

  • Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Validation: Assay is valid only if Z-factor > 0.5.

Acute Toxicity Determination (Up-and-Down Procedure)

Reference: OECD Guideline 425

This workflow minimizes animal usage while establishing the LD50.

ToxicityWorkflow Start Start: Dose 175 mg/kg (Single Animal) Obs Observe 48 Hours Start->Obs Death Outcome: Mortality Obs->Death Toxicity Signs Survival Outcome: Survival Obs->Survival No Toxicity StepDown Decrease Dose (Factor 3.2x) Death->StepDown StepUp Increase Dose (Factor 3.2x) Survival->StepUp Stop Stop Criteria Met? (3 Reversals or 5 Animals) StepDown->Stop StepUp->Stop Stop->Start No Calc Calculate LD50 (AOT425 Stat Program) Stop->Calc Yes

Figure 2: OECD 425 Up-and-Down Procedure for Acute Toxicity Estimation.

Neurotoxicity Screening (Functional Observation Battery)

Given the structural similarity to convulsants, a Functional Observation Battery (FOB) is critical.

  • Key Indicators: Tremors, Straub tail (opioid/adrenergic), convulsions, gait abnormalities.

  • Dosage: Administer at 1/10th of the estimated LD50.

  • Timepoints: 15 min, 30 min, 1h, 4h post-injection.

Emergency Response & First Aid

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Do not use mouth-to-mouth resuscitation if the substance is toxic; use a bag-valve mask.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes. The amine nature requires thorough neutralization.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Administer activated charcoal slurry if within 1 hour of ingestion.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15079262, Isoxazol-3-yl-methylamine. Retrieved from [Link]

  • OECD (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (1980).Isoxazoles as Glutamate and GABA Agonists. In Excitatory Amino Acids, Academic Press. (Contextual grounding for isoxazole neurotoxicity).
  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

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The Isoxazole Backbone: A Journey of a Privileged Scaffold in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the History and Medicinal Chemistry of 1-(3-Isoxazolyl)-N-methylethanamine and its Analogs

For decades, the isoxazole ring has been a cornerstone in medicinal chemistry, recognized for its versatile synthetic accessibility and wide spectrum of pharmacological activities.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous natural products and clinically approved drugs.[3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it an attractive scaffold for the design of novel therapeutic agents targeting a range of diseases, from infectious and inflammatory conditions to complex neurological disorders.[4][5][6]

This technical guide delves into the history of a specific, yet significant, isoxazole-containing scaffold: 1-(3-isoxazolyl)-N-methylethanamine. We will explore its origins, synthetic evolution, and its role in the broader context of medicinal chemistry, with a particular focus on its development as a modulator of central nervous system (CNS) targets.

The Dawn of Aminoalkylisoxazoles: A Quest for GABA Analogs

The story of 1-(3-isoxazolyl)-N-methylethanamine is intrinsically linked to the exploration of aminoalkylisoxazoles as mimics of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS.[3] In the mid-20th century, a growing understanding of GABA's role in neuronal inhibition spurred a search for synthetic analogs that could modulate GABAergic neurotransmission for therapeutic benefit.[3]

A seminal 1967 paper, "Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives," laid much of the groundwork in this area.[7] This research detailed the synthesis and pharmacological evaluation of a series of aminoalkylisoxazoles, establishing the isoxazole ring as a bioisostere for the carboxylate group of GABA. This foundational work opened the door for the systematic investigation of isoxazole-based GABA receptor agonists and antagonists.

The Emergence of 1-(3-Isoxazolyl)ethanamine: A Key Building Block

Within this broader exploration of aminoalkylisoxazoles, 1-(isoxazol-3-yl)ethanamine emerged as a key synthetic intermediate.[7] This primary amine, featuring an ethanamine substituent on the 3-position of the isoxazole ring, provided a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

The synthesis of the 1-(isoxazol-3-yl)ethanamine core generally relies on established methods for isoxazole ring formation. Two primary strategies have been widely adopted:

  • 1,3-Dipolar Cycloaddition: This powerful and highly versatile reaction involves the cycloaddition of a nitrile oxide with an appropriately substituted alkyne. It offers a high degree of control over the regiochemistry of the resulting isoxazole.[6][8][9]

  • Condensation Reactions: These methods typically involve the reaction of hydroxylamine with a β-dicarbonyl compound or its synthetic equivalent. This approach is often straightforward and utilizes readily available starting materials.[10]

Sources

Metabolic pathways of 1-(3-isoxazolyl)-N-methylethanamine in vivo

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the metabolic fate of 1-(3-isoxazolyl)-N-methylethanamine , a structural bioisostere of methamphetamine where the phenyl ring is replaced by a 3-isoxazolyl moiety. This analysis synthesizes established metabolic principles of amphetamine-class stimulants and isoxazole-containing xenobiotics.

Executive Summary

The metabolism of 1-(3-isoxazolyl)-N-methylethanamine (hereafter 3-IMEA ) in vivo is driven by two competing enzymatic cascades: side-chain oxidation (resembling methamphetamine metabolism) and isoxazole ring transformation .

  • Primary Pathway (Bioactivation/Inactivation): Rapid N-demethylation via CYP450 enzymes to the primary amine, followed by oxidative deamination.

  • Secondary Pathway (Toxification Risk): Potential reductive isoxazole ring scission , leading to reactive enamino-ketone intermediates.

  • Phase II Conjugation: Glucuronidation of downstream alcohol metabolites.

Detailed Metabolic Pathways

Phase I: Oxidative & Reductive Transformations

The metabolic profile of 3-IMEA is characterized by three distinct vectors.

  • Vector A: N-Demethylation (Major)

    • Mechanism: Carbon hydroxylation of the N-methyl group followed by spontaneous formaldehyde elimination.

    • Enzymes: CYP2D6 (high affinity), CYP3A4 (high capacity), CYP2C19.

    • Product: 1-(3-isoxazolyl)ethanamine (Primary Amine). This metabolite likely retains pharmacological activity similar to amphetamine.

  • Vector B: Oxidative Deamination

    • Mechanism: The primary amine metabolite undergoes oxidation at the

      
      -carbon.
      
    • Enzymes: Deamination is mediated by CYP2D6 (oxidative) or MAO-B (monoamine oxidase).

    • Intermediate: Unstable imine/carbinolamine.

    • Product: 1-(3-isoxazolyl)ethanone (Ketone).

    • Fate: The ketone is rapidly reduced by cytosolic carbonyl reductases to 1-(3-isoxazolyl)ethanol .

  • Vector C: Isoxazole Ring Scission (Bioactivation Risk)

    • Mechanism: While the isoxazole ring is aromatic and relatively stable, it is susceptible to reductive cleavage of the labile N-O bond.

    • Enzymes: Cytosolic reductases or gut microbiota.

    • Product: Formation of an

      
      -cyano-ketone  or 
      
      
      
      -amino-enone
      derivative.
    • Toxicological Relevance: Ring-opened metabolites can act as Michael acceptors (electrophiles), potentially forming adducts with glutathione (GSH) or cellular proteins.

Phase II: Conjugation
  • Glucuronidation: The alcohol metabolite (1-(3-isoxazolyl)ethanol) is a substrate for UGT enzymes (e.g., UGT2B7), forming a hydrophilic glucuronide for urinary excretion.

Visualization of Metabolic Pathways

The following diagram illustrates the cascade from the parent compound through Phase I and Phase II metabolism.

MetabolicPathways Parent 1-(3-isoxazolyl)-N-methylethanamine (Parent Drug) PrimaryAmine 1-(3-isoxazolyl)ethanamine (Active Metabolite) Parent->PrimaryAmine N-Demethylation (CYP2D6, CYP3A4) RingOpen Enamino-Ketone Intermediate (Reactive Electrophile) Parent->RingOpen Reductive Ring Scission (Cytosolic Reductases) Ketone 1-(3-isoxazolyl)ethanone PrimaryAmine->Ketone Oxidative Deamination (MAO-B, CYP2D6) Alcohol 1-(3-isoxazolyl)ethanol Ketone->Alcohol Carbonyl Reductase Glucuronide O-Glucuronide Conjugate (Excretion) Alcohol->Glucuronide Glucuronidation (UGT) GSH_Adduct GSH Adduct (Detoxification) RingOpen->GSH_Adduct Glutathione S-Transferase

Figure 1: Predicted in vivo metabolic map of 1-(3-isoxazolyl)-N-methylethanamine, highlighting the major N-demethylation pathway and the potential for reductive ring scission.

Experimental Protocols for Validation

To rigorously define these pathways, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Intrinsic Clearance & Metabolite ID

Objective: Determine


 and identify Phase I metabolites using Human Liver Microsomes (HLM).
  • Preparation:

    • Thaw pooled HLM (20 mg/mL protein) on ice.

    • Prepare 3-IMEA stock (10 mM in DMSO). Dilute to 1 µM final incubation concentration in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate HLM (0.5 mg/mL) with 3-IMEA (1 µM) for 5 min at 37°C.

    • Initiate: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Controls: Include (-)NADPH (to detect non-CYP metabolism) and (+)Verapamil (positive control).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis (LC-HRMS):

    • Centrifuge (4000g, 20 min). Inject supernatant onto a C18 column (e.g., Waters HSS T3).

    • MS Parameters: Q-TOF or Orbitrap in Positive ESI mode.

    • Data Mining: Search for:

      • 
         (N-desmethyl).
        
      • 
         (Hydroxylation).
        
      • 
         (Deaminated Ketone/Aldehyde).
        
Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Assess the risk of isoxazole ring opening (bioactivation).

  • System: Use Human Liver Cytosol (for reductases) or HLM fortified with GSH.

  • Reaction:

    • Incubate 3-IMEA (10 µM) with HLM/Cytosol + NADPH + Glutathione (5 mM) .

  • Detection:

    • Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts (

      
       shift of +305 Da).
      
    • Interpretation: Presence of GSH adducts confirms the formation of reactive electrophiles via ring scission.

Quantitative Data Structure

When reporting results, structure your data as follows to ensure comparability:

ParameterMetricTarget Value (High Stability)Critical Threshold (Risk)
Intrinsic Clearance

(µL/min/mg)
< 10> 50
Half-Life

(min)
> 60< 15
Major Metabolite % of Total AUCN-desmethyl (>50%)Ring-Open (>10%)
Bioactivation GSH Adduct FormationNot DetectedDetected (>1% turnover)

References

  • Kalgutkar, A. S., et al. (2011). "In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-Inflammatory Agent Leflunomide." Drug Metabolism and Disposition. Link

  • Caldwell, J. (1976). "The Metabolism of Amphetamines in Mammals." Drug Metabolism Reviews. Link

  • Baumann, M. H., et al. (2012). "Pharmacology and Toxicology of Synthetic Cathinones." Neuropharmacology. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • PubChem Compound Summary. (2024). "1-(5-Methyl-1,2-oxazol-3-yl)methanamine."[1] National Library of Medicine. Link

Sources

The Strategic Role of 3-Isoxazolyl Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-isoxazolyl scaffold has emerged as a privileged pharmacophore in medicinal chemistry, offering a unique combination of electronic properties, metabolic stability, and bioisosteric versatility. As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole ring is highly valued for its ability to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. To date, the1[1] across various therapeutic areas, including anti-inflammatory, antibacterial, and anticancer indications. This technical guide explores the mechanistic rationale behind 3-isoxazolyl integration, details self-validating synthetic protocols, and synthesizes recent quantitative data driving next-generation drug discovery.

Mechanistic Rationale: The Bioisosteric Power of the 3-Isoxazolyl Scaffold

The integration of a 3-isoxazolyl moiety into a drug candidate is rarely arbitrary; it is driven by specific physicochemical causalities:

  • Bioisosterism & Hydrogen Bonding: The 3-isoxazolyl ring serves as an excellent bioisostere for carboxylic acids, esters, and amides. The nitrogen atom acts as a strong hydrogen-bond acceptor, while the oxygen atom serves as a weaker acceptor. This dual profile allows the ring to participate in highly specific complementary binding interactions within target protein active sites,2[2].

  • Metabolic Stability vs. Controlled Lability: Unlike amides, which are susceptible to ubiquitous amidases, the isoxazole ring provides enhanced metabolic stability. However, the N-O bond is relatively weak. Under specific reducing or basic conditions in vivo, 3[3]. This causality is brilliantly exploited in prodrug design—most notably in4[4].

  • Molecular Hybridization: Fusing the isoxazole scaffold with other bioactive moieties (e.g., oxazoles) creates multitarget hybrids. This strategy exploits synergistic advantages to enhance drug-like properties, such as 2[2].

Quantitative Landscape of Isoxazole Bioactivity

The following table summarizes recent quantitative data demonstrating the broad-spectrum efficacy of 3-isoxazolyl derivatives and hybrids against various biological targets.

Compound Class / HybridPrimary TargetBioactivity MetricTherapeutic Indication
Isoxazole–Oxazole (Cmpd 16) E. coli DNA gyraseIC50 = 0.4 μMAntibacterial[2]
Isoxazole–Isoxazole (Cmpds 8–11) α7 Nicotinic ReceptorEC50 = 0.016 – 1.4 μMNeurodegenerative Diseases[2]
Isoxazole–Isoxazole (Cmpds 12–13) SCD1 / SCD5IC50 = 45 μMParkinson's / Alzheimer's[2]
Valdecoxib COX-2 EnzymeHigh Affinity (Selective)Anti-inflammatory[4]
Micafungin 1,3-β-D-glucan synthaseMIC < 0.1 μg/mLAntifungal[4]

Self-Validating Synthetic Workflows: 1,3-Dipolar Cycloaddition

To harness the therapeutic potential of 3-isoxazolyl derivatives, researchers rely on robust, regioselective synthetic methodologies. The5[5] remains the gold standard due to its modularity.

Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Objective: Synthesize a library of 3,5-disubstituted isoxazoles for high-throughput biological screening. Causality & Rationale: Nitrile oxides are highly reactive and prone to dimerization (forming inactive furoxans). Generating them in situ from oximes prevents the accumulation of explosive intermediates and drives the equilibrium toward the desired [3+2] cycloaddition.

Step-by-Step Methodology:

  • Oxime Formation: React the starting aldehyde (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in ethanol. Stir at room temperature for 2 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the UV-active aldehyde spot confirms quantitative conversion.

  • Chlorination: Dissolve the purified oxime in N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

    • Causality: NCS acts as a mild, controlled chlorinating agent to form the hydroximoyl chloride intermediate. Strict temperature control prevents over-oxidation and side-product formation.

  • In Situ Cycloaddition: Add the terminal alkyne (1.2 eq) to the reaction mixture. Slowly add triethylamine (TEA) (1.5 eq) dropwise over 30 minutes.

    • Causality: TEA dehydrohalogenates the hydroximoyl chloride, generating the highly reactive nitrile oxide in situ. The slow addition rate is critical; it maintains a low steady-state concentration of the nitrile oxide, 6[6].

  • Quenching and Extraction: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Structural Validation: Purify the crude product via flash column chromatography (hexane/ethyl acetate).

    • Self-Validation: Analyze the purified fraction via ¹H NMR. The presence of a sharp singlet integrating to 1H at δ 6.2–6.8 ppm is the definitive diagnostic signal for the C4 proton of the newly formed 3,5-disubstituted isoxazole ring. Confirm exact mass via HRMS (ESI-TOF).

G A Aldehyde + NH2OH (Precursors) B Oxime Formation (Intermediate) A->B Condensation C Nitrile Oxide Generation (In Situ via NCS/TEA) B->C Chlorination D 1,3-Dipolar Cycloaddition (with Terminal Alkyne) C->D [3+2] Cycloaddition E 3,5-Disubstituted Isoxazole (Crude Product) D->E Regioselective F Purification & QA (NMR diagnostic C4-H) E->F Self-Validation

Workflow for the synthesis and structural validation of 3-isoxazolyl derivatives.

Pharmacological Target Pathways

The integration of the 3-isoxazolyl ring fundamentally alters how a drug interacts with biological pathways. Two prominent examples include:

  • Anti-inflammatory (COX-2 Inhibition): Isoxazoles are highly effective in controlling inflammation by selectively5[5]. In drugs like Valdecoxib, the isoxazole ring inserts into the hydrophobic side pocket of the COX-2 enzyme, while the heteroatoms form critical hydrogen bonds that prevent arachidonic acid oxygenation.

  • Anticancer Mechanisms: Recent studies demonstrate that isoxazole derivatives exert antitumor potential by 7[7]. The electron-rich aromatic structure allows for strong π-π stacking with aromatic residues in kinase domains.

Pathway Drug 3-Isoxazolyl Derivative (e.g., Valdecoxib) Target COX-2 Enzyme Active Site Drug->Target Binds via H-bonds (Isoxazole N/O) Block Inhibition of Oxygenation Drug->Block PG Prostaglandins (Inflammation) Target->PG Catalysis AA Arachidonic Acid AA->Target Substrate Entry Block->PG Prevents Synthesis

Mechanism of COX-2 inhibition by 3-isoxazolyl-containing therapeutics.

Conclusion

The 3-isoxazolyl scaffold is far more than a structural placeholder; it is a dynamic, tunable pharmacophore that dictates the success of a drug candidate. By mastering the causality behind its bioisosteric properties and employing self-validating synthetic techniques like in situ 1,3-dipolar cycloadditions, drug development professionals can systematically design highly potent, metabolically stable, and target-selective therapeutics.

References

1.2. MDPI. 2. 4. IJPCA. 3.5. NIH / PMC. 4.1. NIH / PubMed. 5.3. IJRR. 6.6. Growing Science. 7.7. NIH / PubMed.

Sources

Methodological & Application

Scalable synthesis protocols for 1-(3-isoxazolyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scalable Synthesis of 1-(3-Isoxazolyl)-N-methylethanamine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 1-(3-isoxazolyl)-N-methylethanamine, a valuable building block in pharmaceutical and agrochemical research. The synthetic strategy is designed for robustness, scalability, and efficiency, centering on a two-step sequence. The initial phase involves the construction of the isoxazole core to produce the key intermediate, 1-(isoxazol-3-yl)ethan-1-one. This is followed by a highly efficient reductive amination step to introduce the N-methylethanamine side chain. This document elucidates the chemical principles behind each step, offers detailed, field-tested protocols, and discusses critical parameters for process optimization and large-scale implementation.

Introduction: Strategic Importance

The Isoxazole Moiety in Drug Discovery

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents. Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Furthermore, the isoxazole ring can be a versatile synthetic handle, convertible into other important functionalities like β-hydroxy ketones and γ-amino alcohols, making it a strategic synthon in organic synthesis.[1]

The N-Methyl Secondary Amine Scaffold

The N-methyl secondary amine motif is another pharmacologically significant scaffold, found in approximately 25% of registered drugs.[3] This functional group often plays a crucial role in modulating a compound's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, which directly impacts its pharmacokinetic and pharmacodynamic profile. The development of efficient and scalable methods to install this moiety remains a high-priority area in process chemistry.[4]

The Imperative for Scalable Synthesis

Transitioning a synthetic route from laboratory-scale discovery to industrial-scale production presents numerous challenges. A scalable protocol must prioritize cost-effectiveness, operational safety, high throughput, and robust, reproducible outcomes. The methodologies presented herein have been selected and designed with these industrial constraints in mind, favoring readily available starting materials and avoiding hazardous reagents or complex purification techniques wherever possible.

Retrosynthetic Analysis and Strategic Approach

The synthetic strategy for 1-(3-isoxazolyl)-N-methylethanamine is predicated on a convergent design that logically disconnects the molecule at its most synthetically accessible points. The primary disconnection occurs at the C-N bond of the side chain, a bond readily formed via reductive amination. This retrosynthetic approach identifies 1-(isoxazol-3-yl)ethan-1-one (also known as 3-acetylisoxazole) and methylamine as the key precursors. The 3-acetylisoxazole, in turn, can be synthesized from simple, acyclic starting materials through a classical isoxazole ring formation reaction.

G Target 1-(3-Isoxazolyl)-N-methylethanamine Disconnect1 C-N Bond Formation (Reductive Amination) Target->Disconnect1 Intermediate 1-(Isoxazol-3-yl)ethan-1-one (3-Acetylisoxazole) Disconnect1->Intermediate Precursor1 Methylamine Disconnect1->Precursor1 Disconnect2 C-C, C-N Bond Formation (Isoxazole Synthesis) Intermediate->Disconnect2 Precursor2 Pentane-2,4-dione Disconnect2->Precursor2 Precursor3 Hydroxylamine Disconnect2->Precursor3

Caption: Retrosynthetic pathway for 1-(3-isoxazolyl)-N-methylethanamine.

This two-step forward synthesis is advantageous as it builds complexity systematically and relies on well-documented, high-yielding transformations that are amenable to scale-up.

Protocol I: Synthesis of 1-(Isoxazol-3-yl)ethan-1-one

Principle and Rationale

The formation of the isoxazole ring is efficiently achieved through the condensation reaction between a 1,3-diketone and hydroxylamine.[5] This reaction is a cornerstone of heterocyclic chemistry. In this protocol, pentane-2,4-dione serves as the three-carbon building block. The reaction with hydroxylamine proceeds via the formation of an intermediate oxime, followed by an intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring. Using a symmetrical diketone like pentane-2,4-dione prevents the formation of regioisomers, which simplifies purification and improves the overall process yield.[5]

Detailed Step-by-Step Protocol
  • Reaction Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add hydroxylamine hydrochloride (70.0 g, 1.0 mol) and water (150 mL). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: To the stirred solution, add a solution of pentane-2,4-dione (102 mL, 1.0 mol) in ethanol (100 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A negative ferric chloride test can also confirm the consumption of the diketone.[5]

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into 600 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by fractional distillation under vacuum to yield 1-(isoxazol-3-yl)ethan-1-one as a clear liquid.

Process Parameters and Data
ParameterValue / Observation
Reactants Pentane-2,4-dione, Hydroxylamine HCl
Solvent Ethanol/Water
Temperature 85-90 °C (Reflux)
Reaction Time ~2 hours
Typical Yield 75-85%
Appearance Colorless to pale yellow liquid
Purity (GC) >98%

Protocol II: Reductive Amination to Yield 1-(3-isoxazolyl)-N-methylethanamine

Principle and Rationale

Reductive amination is a powerful and widely used method for forming C-N bonds, providing direct access to secondary amines from ketones.[3] The reaction proceeds in two stages: the initial reaction between the ketone (1-(isoxazol-3-yl)ethan-1-one) and methylamine forms an unstable iminium ion intermediate. This intermediate is then reduced in situ by a hydride-donating reagent to form the final amine product.

For this protocol, we utilize sodium borohydride (NaBH₄) as the reducing agent due to its moderate reactivity, safety, and low cost. The addition of titanium(IV) isopropoxide acts as a Lewis acid, which serves two critical functions: it activates the carbonyl group towards nucleophilic attack and acts as a dehydrating agent, driving the equilibrium towards the formation of the iminium ion.[3] This one-pot procedure is highly efficient and avoids the need to isolate the unstable imine intermediate.

G cluster_0 Reductive Amination Workflow Start 1. Mix Ketone Intermediate & Ti(O-iPr)4 in Methanol Step2 2. Add Methylamine Solution (Imine Formation) Start->Step2 Step3 3. Add NaBH4 (In-situ Reduction) Step2->Step3 Step4 4. Aqueous Quench (e.g., Water or NH4Cl) Step3->Step4 Step5 5. Extraction & Purification Step4->Step5 End Final Product: 1-(3-Isoxazolyl)-N-methylethanamine Step5->End

Caption: Workflow for the one-pot reductive amination protocol.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a 2 L, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(isoxazol-3-yl)ethan-1-one (62.5 g, 0.5 mol) in anhydrous methanol (500 mL).

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add titanium(IV) isopropoxide (178 mL, 0.6 mol) while maintaining the internal temperature below 10 °C. Stir for 15 minutes.

  • Amine Addition: Add a 2.0 M solution of methylamine in methanol (300 mL, 0.6 mol) dropwise over 30 minutes. Allow the mixture to stir at room temperature for 5-6 hours to ensure complete imine formation.[3]

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (28.4 g, 0.75 mol) portion-wise, ensuring the temperature does not exceed 15 °C. After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of 200 mL of water. A precipitate of titanium oxides will form.

  • Filtration: Filter the slurry through a pad of Celite®, washing the filter cake with methanol (2 x 100 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the methanol. To the remaining aqueous residue, add 2 M sodium hydroxide solution until the pH is >10. Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or by forming the hydrochloride salt, which can often be purified by recrystallization.[6]

Process Parameters and Data
ParameterValue / Observation
Reactants 1-(Isoxazol-3-yl)ethan-1-one, Methylamine
Catalyst/Reagent Titanium(IV) isopropoxide, Sodium Borohydride
Solvent Anhydrous Methanol
Temperature 0 °C to Room Temperature
Reaction Time ~8-10 hours
Typical Yield 70-80%
Appearance Pale yellow oil
Purity (LC-MS) >95%

Considerations for Scalability and Asymmetric Synthesis

Reagent and Solvent Selection

For large-scale production, the choice of reagents is critical. Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) due to its lower cost and greater safety in handling. The use of a commercially available solution of methylamine in methanol avoids the handling of gaseous methylamine, which is a significant operational advantage.[3]

Work-up and Purification at Scale

While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large-scale manufacturing. The protocol is designed to facilitate non-chromatographic purification. After basic work-up, the free amine can be isolated by distillation. Alternatively, treating the crude amine with HCl in a suitable solvent (e.g., isopropanol or diethyl ether) will precipitate the hydrochloride salt. This salt is often a crystalline solid that can be easily isolated and purified by recrystallization, providing a highly pure and stable form of the final product.[4]

Strategies for Asymmetric Synthesis

The target molecule contains a stereocenter, and for many pharmaceutical applications, a single enantiomer is required. The described protocol produces a racemic mixture. For an enantioselective synthesis, several strategies can be employed:

  • Chiral Auxiliaries: A well-established method involves condensing the ketone with a chiral amine auxiliary, such as the highly versatile tert-butanesulfinamide developed by the Ellman lab, followed by diastereoselective reduction and removal of the auxiliary.[7]

  • Biocatalysis: A greener and highly selective alternative is the use of enzymes. Engineered imine reductases (IREDs) or amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of the ketone with high enantioselectivity under mild, aqueous conditions.[8][9] This approach is gaining significant traction in industrial settings for the synthesis of chiral amines.[10]

Conclusion

This guide outlines a robust and scalable two-step synthesis for 1-(3-isoxazolyl)-N-methylethanamine. The strategy leverages reliable and well-understood chemical transformations: the formation of an isoxazole ring from a 1,3-dicarbonyl precursor, followed by a highly efficient, one-pot reductive amination. The protocols are designed with a focus on operational simplicity, safety, and high yield, making them suitable for adaptation to large-scale production environments. Further optimization, particularly in the development of an asymmetric variant, can be achieved through established catalytic or biocatalytic methods.

References

  • ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
  • ResearchGate.
  • Synthesis of N-Methyl Secondary Amines.
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025, October 17).
  • Bentham Science Publishers. (2021, December 1). Recent Progress in the Synthesis of Isoxazoles.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • ACS Publications. (2024, June 14). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.
  • PMC. (2024, June 25).
  • Yale University.
  • York Research Database. (2018, October 16).
  • Product Class 9: Isoxazoles.

Sources

Application Note: A Robust HPLC Method for the Analysis of 1-(3-Isoxazolyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-isoxazolyl)-N-methylethanamine. This small, polar, basic compound presents unique challenges for traditional reversed-phase chromatography. This guide provides a comprehensive, step-by-step protocol, from initial method development strategy and systematic optimization to the final validated method. It is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of this and structurally similar compounds.

Introduction: The Analytical Challenge

1-(3-isoxazolyl)-N-methylethanamine is a key building block in medicinal chemistry, with the isoxazole ring being a prevalent pharmacophore in numerous therapeutic agents. Its small size, polar nature, and basic secondary amine functionality make it poorly retained on conventional C18 columns, often leading to issues like poor peak shape and unreliable quantification. The development of a robust analytical method is therefore crucial for in-process control, quality assessment, and pharmacokinetic studies.

This document outlines a systematic approach to developing an HPLC method that overcomes these challenges, ensuring high-quality data through a scientifically sound and validated protocol.

Understanding the Analyte: Physicochemical Properties

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of 1-(3-isoxazolyl)-N-methylethanamine and Related Structures

Property1-(Isoxazol-3-yl)-N-methylmethanamine[1]1-(5-Methyl-1,2-oxazol-3-yl)methanamine[2]1-(3-Methoxyisoxazol-5-yl)-N-methylmethanamine[3]
Molecular Formula C₅H₈N₂OC₅H₈N₂OC₆H₁₀N₂O₂
Molecular Weight 112.13 g/mol 112.13 g/mol 142.16 g/mol
logP 0.394-0.30.4026
Topological Polar Surface Area (TPSA) 38.06 Ų52.1 Ų47.29 Ų
pKa (predicted) ~9-10 (for the secondary amine)~9-10 (for the primary amine)~9-10 (for the secondary amine)

The low logP value indicates high polarity, suggesting that traditional reversed-phase chromatography might be challenging.[4] The presence of a secondary amine with a predicted basic pKa necessitates careful control of the mobile phase pH to ensure consistent ionization and good peak shape.

HPLC Method Development Strategy

Given the polar and basic nature of 1-(3-isoxazolyl)-N-methylethanamine, several chromatographic approaches were considered.

Initial Column and Mobile Phase Selection Rationale
  • Reversed-Phase (RP) Chromatography: While challenging for highly polar analytes, modern reversed-phase columns with polar-embedded or polar-endcapped functionalities can offer improved retention.[5] A C18 column is often a starting point, but issues with "phase collapse" or "dewetting" can occur with highly aqueous mobile phases.[4][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the retention of very polar compounds.[4][7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[9][10]

  • Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase to form a neutral, hydrophobic complex with the charged analyte, thereby increasing its retention on a reversed-phase column.[11] However, ion-pairing reagents can be harsh on columns and are often not compatible with mass spectrometry.[4]

For this application, a Reversed-Phase approach using a polar-endcapped C18 column was selected as the primary strategy due to its versatility and the widespread availability of such columns. To address the basic nature of the analyte and potential peak tailing due to interactions with residual silanols, a low pH mobile phase with a suitable buffer was chosen.[12]

Systematic Optimization Workflow

A systematic approach is crucial for efficient and effective method development. The following workflow was employed to optimize the separation.

MethodDevelopmentWorkflow cluster_Initial Initial Parameter Selection cluster_Optimization Systematic Optimization cluster_Finalization Method Finalization InitialColumn Select Column: Polar-Endcapped C18 Optimize_pH Optimize Mobile Phase pH InitialColumn->Optimize_pH InitialMobilePhase Select Mobile Phase: Acidic Buffer (e.g., Formate) + Acetonitrile InitialMobilePhase->Optimize_pH Optimize_Gradient Optimize Gradient Profile Optimize_pH->Optimize_Gradient Optimize_Temp Optimize Column Temperature Optimize_Gradient->Optimize_Temp FinalMethod Final Optimized Method Optimize_Temp->FinalMethod Validation Method Validation (ICH Q2(R2)) FinalMethod->Validation

Caption: Systematic workflow for HPLC method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: A polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (or other suitable buffer components).

  • Sample: 1-(3-isoxazolyl)-N-methylethanamine standard.

Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(3-isoxazolyl)-N-methylethanamine standard and dissolve it in 10 mL of a 50:50 mixture of mobile phase A and mobile phase B.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection.

Optimization of Chromatographic Conditions

Step 1: Mobile Phase pH Optimization

The pH of the mobile phase is critical for controlling the ionization state of the basic analyte.

  • Rationale: At a pH at least 2 units below the pKa of the amine, the analyte will be fully protonated, leading to consistent retention and improved peak shape by minimizing interactions with silanol groups.

  • Protocol:

    • Prepare mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5) using a formic acid buffer.

    • Inject the standard solution and evaluate the retention time, peak shape (asymmetry), and resolution from any impurities.

    • Select the pH that provides the best peak shape and adequate retention.

Step 2: Gradient Profile Optimization

A gradient elution is often necessary to ensure good peak shape and a reasonable run time.

  • Rationale: Starting with a low percentage of organic modifier allows for good retention of the polar analyte, while a gradual increase in the organic modifier elutes the compound with a sharp peak.

  • Protocol:

    • Start with a shallow gradient (e.g., 5-95% acetonitrile over 20 minutes).

    • Systematically adjust the initial and final organic percentages, as well as the gradient time, to achieve the desired retention time and peak width.

    • Evaluate the effect of different organic modifiers (e.g., methanol vs. acetonitrile) on selectivity.[12]

Step 3: Column Temperature Optimization

Column temperature can influence viscosity, which in turn affects efficiency and backpressure.

  • Rationale: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and lower backpressure. However, it can also affect selectivity.

  • Protocol:

    • Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C).

    • Monitor the retention time, peak shape, and resolution.

    • Select a temperature that provides robust and reproducible results.

Final Optimized Method

The following parameters were determined to be optimal for the analysis of 1-(3-isoxazolyl)-N-methylethanamine.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column Polar-endcapped C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 40% B in 10 min, then to 95% B in 2 min, hold for 3 min, return to 5% B in 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm

Method Validation

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[13][14][15][16][17]

MethodValidationWorkflow cluster_ValidationParameters ICH Q2(R2) Validation Parameters cluster_Execution Validation Execution Specificity Specificity Report Generate Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report Protocol Develop Validation Protocol Execute Execute Experiments Protocol->Execute Execute->Specificity Execute->Linearity Execute->Accuracy Execute->Precision Execute->LOD_LOQ Execute->Robustness

Caption: Workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Validation Protocol Overview
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated by analyzing a placebo sample and a spiked sample.

  • Linearity: A linear relationship between concentration and peak area was established over a range of 50% to 150% of the nominal concentration.

  • Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix.

  • Precision:

    • Repeatability: Assessed by six replicate injections of the standard solution.

    • Intermediate Precision: Evaluated by performing the analysis on different days with different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: The method's robustness was tested by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols.Ensure mobile phase pH is sufficiently low. Consider a different column with better end-capping.
Inconsistent Retention Times Inadequate column equilibration. Fluctuations in mobile phase composition.Increase equilibration time between injections. Ensure proper mobile phase mixing.
Low Sensitivity Analyte has low UV absorbance at the selected wavelength.Perform a UV scan to determine the wavelength of maximum absorbance. Consider derivatization if sensitivity is a major issue.[18]
High Backpressure Column frit blockage. Particulate matter in the sample.Filter all samples and mobile phases. Reverse flush the column (follow manufacturer's instructions).

Conclusion

This application note presents a detailed and systematic approach to the development and validation of a robust HPLC method for the analysis of the polar and basic compound 1-(3-isoxazolyl)-N-methylethanamine. By carefully selecting the stationary phase and optimizing the mobile phase conditions, the challenges associated with analyzing such compounds can be effectively overcome. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications.

References

  • PubChem. (n.d.). 1-(1,2-Oxazol-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Sagi-Kiss, V., et al. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

  • Pesek, J. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Jandera, P. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Methyl-1,2-oxazol-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sagi-Kiss, V., et al. (2022, January 17). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Dan, F., et al. (n.d.). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Sagi-Kiss, V., et al. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. SciSpace. Retrieved from [Link]

  • Raja, A. S., et al. (2017). ISOXAZOLE – A POTENT PHARMACOPHORE. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13-24.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. Retrieved from [Link]

  • Nawrocki, J., et al. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • ResearchGate. (2026, January 5). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Retrieved from [Link]

  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • American Elements. (n.d.). (3,5-Dimethylisoxazol-4-yl)methanamine. Retrieved from [Link]

  • Roemling, R., & Itoh, S. (2022, April 15). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC Europe. Retrieved from [Link]

  • Dr. Maisch. (n.d.). HILIC. Retrieved from [Link]

Sources

Solvent selection for recrystallization of 1-(3-isoxazolyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Recrystallization Protocols for 1-(3-Isoxazolyl)-N-methylethanamine

Introduction & The "Free Base" Challenge

1-(3-Isoxazolyl)-N-methylethanamine is a highly versatile secondary amine building block, frequently utilized in the synthesis of peptidomimetics and CNS-active pharmaceutical agents due to the unique electronic and hydrogen-bonding profile of the [1].

However, handling and purifying this compound presents a fundamental physicochemical challenge: with a low molecular weight (126.16 g/mol ) and high molecular flexibility, the free base exists as a viscous oil at room temperature. Direct recrystallization of the free base is physically impossible. To achieve high-purity solid-state material, the amine must first be converted into a stable, crystalline salt—most practically, the hydrochloride (HCl) salt [1].

Solvent Selection Rationale: Causality in Crystallization

The transition from a lipophilic free base to a highly polar amine hydrochloride fundamentally alters the compound's solubility profile. The HCl salt features a charged ammonium moiety that engages in strong ion-dipole interactions and hydrogen bonding.

  • Salt Precipitation (Cyclopentyl Methyl Ether - CPME): Historically, diethyl ether was used to precipitate amine hydrochlorides. However, CPME is vastly superior for the initial salt formation. It is resistant to acidic cleavage, forms fewer peroxides, and its lower polarity ensures quantitative precipitation of the highly polar HCl salt from the mother liquor, leaving lipophilic organic impurities in solution [2].

  • Binary Recrystallization (Ethanol / Diethyl Ether): For highly impure crude salts, a solvent/anti-solvent approach is required. Ethanol readily solvates the amine salt at its boiling point due to its high dielectric constant and hydrogen-bond donating capacity. Diethyl ether acts as the anti-solvent. Because ether lacks hydrogen-bond donors and has a low dielectric constant, its slow addition to the ethanolic solution gradually reduces the bulk polarity of the medium until the solubility threshold of the salt is breached, [3].

  • Single Solvent Recrystallization (Isopropanol): For moderately pure crude salts, Isopropanol (IPA) is the gold standard. IPA possesses a "steep" solubility curve for amine hydrochlorides: it provides sufficient solvation at reflux (82°C) but very poor solvation at 0°C. This allows for a pure thermal recrystallization without the need for an anti-solvent, minimizing the risk of liquid-liquid phase separation ("oiling out").

Quantitative Data: Solvent Parameters for Amine Hydrochloride Processing

The following table summarizes the critical physicochemical parameters dictating solvent selection for this workflow.

SolventRole in ProcessBoiling Point (°C)Dielectric Constant (ε)Polarity Index (P')Causality / Suitability
CPME Salt Formation106.04.762.5Low polarity forces salt precipitation; acid-stable.
Ethanol Primary Solvent78.424.55.2High ε solvates the charged ammonium ion at reflux.
Diethyl Ether Anti-Solvent34.64.32.8Low ε forces nucleation when added to Ethanol.
Isopropanol Single Solvent82.518.33.9Moderate ε provides a steep thermal solubility curve.

Experimental Workflows

Workflow A 1-(3-Isoxazolyl)-N-methylethanamine (Free Base Oil) B Salt Formation (HCl in CPME at 0°C) A->B Ethereal HCl C Crude Amine Hydrochloride (Impure Solid) B->C Filtration D Method A: Binary System (Ethanol / Diethyl Ether) C->D High Impurity E Method B: Single Solvent (Isopropanol) C->E Moderate Impurity F Anti-Solvent Crystallization D->F G Cooling Crystallization E->G H Pure Crystalline Salt (>99% Purity) F->H Vacuum Dry G->H Vacuum Dry

Figure 1: Salt formation and recrystallization workflow for 1-(3-isoxazolyl)-N-methylethanamine.

Protocol 1: In Situ Salt Formation (Free Base to HCl Salt)

Objective: Convert the oily free base into a crude, filterable solid.

  • Dissolution: Dissolve 10.0 g of 1-(3-isoxazolyl)-N-methylethanamine (free base oil) in 100 mL of anhydrous Cyclopentyl Methyl Ether (CPME) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5°C. Causality: Cooling minimizes the exothermic heat of neutralization, preventing thermal degradation of the heteroaromatic isoxazole ring.

  • Acidification: Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether. A white/off-white precipitate will immediately begin to form.

  • Validation Step (Self-Validating): Spot a drop of the supernatant on wet pH paper. The process is complete when the mother liquor registers a persistent pH of < 2, indicating all free base has been consumed.

  • Isolation: Filter the suspension rapidly through a Büchner funnel. Wash the filter cake with 20 mL of cold CPME. The resulting solid is the crude 1-(3-isoxazolyl)-N-methylethanamine hydrochloride.

Protocol 2: Binary Solvent Recrystallization (Ethanol / Diethyl Ether)

Objective: Purify highly contaminated crude salt via anti-solvent nucleation.

  • Dissolution: Transfer the crude salt to an Erlenmeyer flask. Add the minimum amount of boiling absolute ethanol required to just dissolve the solid (approx. 3–5 mL per gram of salt).

  • Anti-Solvent Addition: Remove the flask from the heat source. While swirling continuously, add anhydrous diethyl ether dropwise until the solution becomes faintly turbid (cloudy).

  • Re-clarification: Add exactly 1–2 drops of hot ethanol until the turbidity just disappears, yielding a clear, saturated solution at near-boiling temperature.

  • Controlled Cooling: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours. Causality: Slow cooling keeps the solution in the metastable zone, promoting the growth of a highly ordered crystal lattice that physically excludes impurities.

  • Validation Step (Self-Validating): Observe the physical state. The mother liquor should retain the yellow/brown color of the impurities, while the newly formed crystals should be stark white needles or plates.

  • Isolation: Filter cold, wash with minimal ice-cold diethyl ether, and dry under high vacuum.

Protocol 3: Single Solvent Recrystallization (Isopropanol)

Objective: Purify moderately pure salt using a steep thermal gradient.

  • Suspension: Suspend the crude salt in Isopropanol (IPA) (approx. 5 mL per gram).

  • Heating: Heat the suspension to a gentle reflux (82°C) with stirring. If the solid does not completely dissolve, add hot IPA in 1 mL increments until a clear solution is achieved.

  • Crystallization: Remove from heat, cover, and allow to cool slowly to room temperature, followed by chilling at 0°C.

  • Validation Step (Self-Validating): Conduct a melting point determination on the dried product. A sharp melting point range (< 2°C variance) validates the success of the thermal recrystallization.

  • Isolation: Filter the resulting crystals, wash with 1–2 mL of ice-cold IPA, and dry under vacuum to constant weight.

Troubleshooting: "Oiling Out"

If the compound separates as a secondary liquid phase (an oil) rather than crystallizing during Protocol 2 or 3, the system has bypassed the metastable zone and entered the labile zone too quickly.

  • Correction: Reheat the mixture until the oil redissolves completely. Add 5-10% more of the primary solvent (Ethanol or IPA) to decrease the saturation level, and cool the system much more slowly. Introducing a "seed crystal" of pure material at the onset of cooling provides a nucleation site, effectively preventing oiling out.

References

  • Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Advances URL: [Link]

  • Title: Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: tert-BUTYLAMINE - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Application Note: Preparation of 1-(3-Isoxazolyl)-N-methylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of secondary amine building blocks for kinase inhibitors and GPCR-targeting therapeutics.

Mechanistic Rationale & Synthetic Strategy

1-(3-Isoxazolyl)-N-methylethanamine is a highly versatile secondary amine building block. The presence of the isoxazole ring—a prominent bioisostere for amides and esters—imparts favorable physicochemical properties, including improved metabolic stability and aqueous solubility.

The most robust route to this compound is the direct reductive amination of 3-acetylisoxazole with methylamine. However, this transformation requires precise reagent selection to prevent the degradation of the starting material.

Expertise & Causality in Reagent Selection:

  • Preservation of the Isoxazole Pharmacophore: The isoxazole heterocycle contains a weak nitrogen-oxygen (N-O) bond (bond dissociation energy ~60 kcal/mol) that is highly susceptible to hydrogenolysis. Standard catalytic hydrogenation conditions (e.g.,

    
     over Pd/C or Raney Nickel) will trigger premature ring cleavage, yielding a β-amino enone[1]. To preserve the ring, mild hydride donors such as sodium cyanoborohydride (
    
    
    
    ) or sodium triacetoxyborohydride (
    
    
    ) must be employed[2].
  • Optimizing Ketone Reduction: While

    
     is excellent for aldehydes, ketones are sterically hindered and less electrophilic, making their reduction sluggish. 
    
    
    
    is preferred for ketones due to its superior efficacy in mildly acidic methanolic environments.
  • In-Situ Buffering: By utilizing methylamine hydrochloride as both the nitrogen source and an internal buffer, the reaction mixture is naturally maintained at the optimal pH (5–6). This specific pH range is critical: it is acidic enough to accelerate iminium ion formation, but basic enough to prevent the premature consumption of

    
     via proton reduction[3].
    
  • Salt Formation: Isolating the final product as a hydrochloride salt prevents oxidative degradation of the secondary amine, improves shelf-life, and provides a highly crystalline solid suitable for downstream automated parallel synthesis.

Synthetic Workflow

Workflow A 3-Acetylisoxazole (Starting Ketone) B Methylamine HCl NaBH3CN, MeOH (Reductive Amination) A->B Step 1 pH 5-6 C 1-(3-Isoxazolyl)-N- methylethanamine (Free Base) B->C Step 2 Basic Workup D 4M HCl in Dioxane MTBE, 0 °C (Salt Formation) C->D Step 3 Precipitation E 1-(3-Isoxazolyl)-N- methylethanamine HCl (Target API Salt) D->E Step 4 Filtration

Synthetic workflow for 1-(3-isoxazolyl)-N-methylethanamine hydrochloride via reductive amination.

Materials & Reagents

Table 1: Quantitative Reaction Parameters (10 mmol scale)

ReagentMW ( g/mol )Eq.AmountRole / Function
3-Acetylisoxazole 111.101.01.11 gStarting Material
Methylamine Hydrochloride 67.525.03.38 gAmine Source & Buffer
Sodium Cyanoborohydride 62.841.50.94 gSelective Reducing Agent
Methanol (Anhydrous) 32.04-30 mLProtic Solvent
4M HCl in Dioxane 36.461.23.0 mLSalt Formation Reagent
MTBE (Anhydrous) 88.15-15 mLCrystallization Anti-solvent

Step-by-Step Experimental Protocol

Phase 1: Imine Formation and Reduction
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylisoxazole (1.11 g, 10.0 mmol) in anhydrous methanol (30 mL) under a nitrogen atmosphere.

  • Imine Formation: Add methylamine hydrochloride (3.38 g, 50.0 mmol) in one portion. Stir the suspension at ambient temperature (20–25 °C) for 2 hours.

    • Causality Note: The 5-fold excess of methylamine drives the equilibrium toward the iminium intermediate and statistically suppresses over-alkylation (tertiary amine formation).

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium cyanoborohydride (

    
    ) (0.94 g, 15.0 mmol) portion-wise over 15 minutes to control the mild evolution of hydrogen gas.
    
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours under nitrogen[1].

Phase 2: Workup and Free-Base Isolation
  • Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous

    
    . Stir vigorously for 30 minutes.
    
    • Safety Note: This step neutralizes unreacted

      
       and prevents the formation of highly toxic hydrogen cyanide (HCN) gas during subsequent extraction.
      
  • Concentration: Remove the methanol under reduced pressure using a rotary evaporator at 30 °C.

  • Extraction: Dilute the remaining aqueous residue with 20 mL of deionized water. Adjust the pH to >10 using 2M aqueous NaOH. Extract the aqueous layer with dichloromethane (DCM) (3 × 30 mL).

  • Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil.
    
Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in anhydrous methyl tert-butyl ether (MTBE) (15 mL). Cool the solution to 0 °C.

  • Precipitation: Dropwise add 4M HCl in dioxane (3.0 mL, 12.0 mmol) under vigorous stirring. A white crystalline precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum using a Buchner funnel, wash with cold anhydrous MTBE (2 × 10 mL), and dry under high vacuum at 40 °C for 4 hours.

Analytical & Quality Control (QC) Data

Table 2: Expected Characterization Data

ParameterExpected ResultDiagnostic Significance
Yield 75–85% (Isolated Salt)Indicates efficient iminium trapping and successful crystallization.
Appearance White to off-white crystalline solidVisual confirmation of purity; free base is an oil.
LC-MS (ESI+) m/z 127.1

Confirms the molecular weight of the free secondary amine.

H NMR (400 MHz,

)

8.75 (d, 1H), 6.65 (d, 1H), 4.50 (q, 1H), 2.65 (s, 3H), 1.55 (d, 3H)
Confirms intact isoxazole ring (8.75, 6.65 ppm) and N-methyl group (2.65 ppm).

Troubleshooting & Self-Validating Controls

To ensure this protocol acts as a self-validating system, monitor the following critical control points:

  • pH Monitoring (Validation Check 1): If LC-MS shows unreacted ketone after 12 hours, the iminium formation may have stalled. Action: Check the pH of the reaction mixture using pH paper. It must be mildly acidic (pH 5–6). If the mixture is too basic, add a catalytic amount of glacial acetic acid to re-initiate the reduction.

  • Over-alkylation (Validation Check 2): Reductive amination with primary amines can sometimes proceed to the tertiary amine. Action: Ensure the strict 5.0 equivalent excess of methylamine hydrochloride is maintained. If tertiary amine byproducts are detected, reduce the reaction temperature to 10 °C during the maturation phase.

  • Boron Byproduct Removal: If NMR indicates boron-containing impurities, wash the DCM extract in Step 8 with 1M NaOH twice instead of once to ensure complete disruption of boron-amine complexes.

References

  • [2] Title: Processes for preparing ATR inhibitors Source: google.com (US Patent 10822331B2) URL:

  • [3] Title: Carbonyl reduction Source: wikipedia.org URL:

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: sciencemadness.org (Organic Process Research & Development) URL:

  • [1] Title: Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Source: nih.gov (PMC) URL:

Sources

Application Note: In Vitro Assay Techniques for 1-(3-isoxazolyl)-N-methylethanamine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 1-(3-isoxazolyl)-N-methylethanamine scaffold is a highly versatile building block in medicinal chemistry, particularly for central nervous system (CNS) indications. The isoxazole ring serves as a robust bioisostere for amides, esters, and carboxylic acids, offering improved metabolic stability and blood-brain barrier (BBB) penetrance. When coupled with an N-methylethanamine side chain—a classic monoamine mimic—the resulting derivatives are structurally primed for interaction with monoaminergic systems.

Historically, isoxazole-containing pharmacophores have demonstrated profound efficacy as Monoamine Oxidase (MAO) inhibitors[1] and monoamine transporter (DAT, SERT, NET) ligands[2]. This application note details the critical in vitro assay techniques required to evaluate the pharmacodynamics, selectivity, and functional efficacy of novel 1-(3-isoxazolyl)-N-methylethanamine derivatives in early-stage drug discovery.

Core Experimental Workflows

Assay 1: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Profiling

Causality & Expert Insight: MAO-A and MAO-B regulate the metabolic degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine[3]. Isoxazole derivatives frequently exhibit potent, reversible MAO inhibition[1]. To evaluate novel ethanamine derivatives, a continuous fluorometric assay utilizing Amplex Red is preferred over end-point radiometric assays. Amplex Red reacts with the


 produced during the MAO-catalyzed oxidation of substrates, allowing for real-time kinetic monitoring. This is crucial for detecting slow-binding or mechanism-based inhibitors, a common trait among amine-containing MAO modulators.

Step-by-Step Protocol:

  • Enzyme Preparation: Reconstitute recombinant human MAO-A and MAO-B (expressed in baculovirus-infected insect cells) in 50 mM sodium phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a 10-point dose-response curve of the 1-(3-isoxazolyl)-N-methylethanamine derivative in DMSO. Transfer to a 96-well black opaque microplate (ensure final DMSO concentration is <1% to prevent enzyme denaturation).

  • Pre-incubation: Add 50 µL of the MAO enzyme solution to the compound wells. Incubate at 37°C for 15 minutes to allow for equilibrium of slow-binding derivatives.

  • Reaction Initiation: Add 50 µL of the reaction mixture containing Amplex Red (50 µM), horseradish peroxidase (HRP, 1 U/mL), and the specific substrate (1 mM p-tyramine for MAO-A; 1 mM benzylamine for MAO-B).

  • Kinetic Read: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 545 nm, Emission: 590 nm).

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Fit the data to a four-parameter logistic equation to determine the 
    
    
    
    .
Assay 2: Monoamine Transporter (DAT, SERT, NET) Binding and Uptake

Causality & Expert Insight: The N-methylethanamine motif strongly resembles endogenous catecholamines, making these derivatives prime candidates for monoamine transporter modulation[4]. Evaluating these compounds requires a two-tiered approach: Radioligand Binding Assays to determine receptor affinity (


) and Functional Reuptake Assays to determine if the compound acts as an inhibitor or a substrate/releaser.

Protocol A: Radioligand Competitive Binding Assay

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT, SERT, or NET in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Radioligand Selection: Use

    
    -WIN 35,428 for DAT, 
    
    
    
    -citalopram for SERT, and
    
    
    -nisoxetine for NET. Note: WIN 35,428 is preferred over
    
    
    -cocaine due to its higher affinity and slower dissociation rate, providing a more stable assay window.
  • Incubation: Combine 100 µL of membrane preparation, 50 µL of radioligand (at

    
     concentration), and 50 µL of the test derivative. Incubate for 2 hours at 4°C to reach equilibrium while minimizing proteolytic degradation.
    
  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash three times, add scintillation cocktail, and count radioactivity.

Protocol B: Functional Neurotransmitter Reuptake Assay

  • Cell Plating: Seed transporter-expressing HEK293 cells in 96-well plates and culture until 80% confluent.

  • Wash and Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline. Note: Ascorbic acid prevents the auto-oxidation of monoamines, while pargyline (an MAO inhibitor) prevents the intracellular degradation of the internalized radiolabeled neurotransmitter.

  • Uptake Initiation: Add the test compound and

    
    -dopamine, 
    
    
    
    -serotonin, or
    
    
    -norepinephrine. Incubate for 10 minutes at 37°C.
  • Termination: Stop uptake by washing rapidly with ice-cold KRH buffer. Lyse cells with 0.1 N NaOH and measure intracellular radioactivity.

Data Presentation: Representative Profiling

To effectively evaluate structure-activity relationships (SAR), quantitative data must be systematically compared. Below is a representative data summary for theoretical derivatives synthesized from the 1-(3-isoxazolyl)-N-methylethanamine building block.

Compound IDMAO-A

(nM)
MAO-B

(nM)
DAT

(nM)
SERT

(nM)
NET

(nM)
Primary Target Profile
Isox-Eth-01 >10,00045 ± 51,200>10,000850Selective MAO-B Inhibitor
Isox-Eth-02 320 ± 15280 ± 20>10,000>10,000>10,000Non-selective MAOI
Isox-Eth-03 >10,000>10,00012 ± 24,5003,200Selective DAT Inhibitor
Reference (Cocaine) N/AN/A150250850Non-selective Reuptake
Reference (Selegiline) 4,5001.5N/AN/AN/ASelective MAO-B Inhibitor

Workflow and Pathway Visualizations

AssayWorkflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Functional Assays Start 1-(3-isoxazolyl)-N-methylethanamine Library Synthesis MAO MAO-A / MAO-B Fluorometric Assay Start->MAO Transporter DAT / SERT / NET Radioligand Binding Start->Transporter Kinetics Enzyme Kinetics (Reversibility/Mechanism) MAO->Kinetics Uptake Neurotransmitter Reuptake Assay Transporter->Uptake Hit Hit Compound Selection (In Vivo Profiling) Uptake->Hit Kinetics->Hit

Tiered in vitro screening workflow for 1-(3-isoxazolyl)-N-methylethanamine derivatives.

Mechanism DA Dopamine (Synapse) DAT DAT Transporter DA->DAT Uptake IntraDA Intracellular Dopamine DAT->IntraDA MAO MAO-B Enzyme IntraDA->MAO Oxidation Metab DOPAC / H2O2 (Metabolites) MAO->Metab Isox Isoxazole Derivative Isox->DAT Inhibits (Assay 2) Isox->MAO Inhibits (Assay 1)

Dual mechanistic pathways targeted by isoxazolyl-ethanamine derivatives (DAT & MAO).

Conclusion

The evaluation of 1-(3-isoxazolyl)-N-methylethanamine derivatives demands a rigorous, multi-tiered in vitro approach. By combining kinetic enzyme assays with functional cellular reuptake models, researchers can accurately map the polypharmacology of these compounds. Ensuring stringent assay conditions—such as the inclusion of antioxidants in uptake assays and the use of continuous fluorometric monitoring for MAO kinetics—guarantees high-fidelity data suitable for advancing lead compounds into preclinical in vivo models.

References

  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma Source: N
  • Synthesis and monoamine transporter binding properties of 2beta-[3'-(substituted benzyl)isoxazol-5-yl]- and 2beta-[3'-methyl-4'-(substituted phenyl)isoxazol-5-yl]-3beta-(substituted phenyl)
  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives Source: N
  • Synthesis, Monoamine Transporter Binding Properties, and Behavioral Pharmacology of a Series of 3β-(Substituted phenyl)-2β-(3'-substituted isoxazol-5-yl)

Sources

Application Notes & Protocols: Storage and Handling of 1-(3-Isoxazolyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profile

1-(3-Isoxazolyl)-N-methylethanamine is a heterocyclic compound featuring an isoxazole ring linked to an N-methylethanamine side chain. As a research chemical, its utility likely lies in its potential as a building block in medicinal chemistry and drug discovery, leveraging the known bioactivity of the isoxazole scaffold and the properties of the secondary amine.[1] The compound's structure suggests a combination of hazards inherent to both flammable heterocyclic solvents and corrosive amines.

The following application note provides a comprehensive guide for the safe storage, handling, and disposal of this compound, synthesized from an analysis of its constituent functional groups and data from structurally analogous chemicals. The protocols herein are designed to ensure the integrity of the material and the safety of laboratory personnel.

Table 1: Physicochemical Properties of 1-(3-Isoxazolyl)-N-methylethanamine and Related Compounds

PropertyValue / InformationSource / Analogue
IUPAC Name 1-(3-Isoxazolyl)-N-methylethanamine-
Molecular Formula C₆H₁₀N₂O-
Molecular Weight 126.16 g/mol -
Appearance Not specified; likely a liquid or low-melting solid.Inferred
Storage Temperature 2-8°C, Sealed in dry conditions.[2] (Analogue: 1-(Isoxazol-3-yl)-N-methylmethanamine)
Key Functional Groups Isoxazole Ring, Secondary Amine-
Structural Analogue 1 1-(Isoxazol-3-yl)-N-methylmethanamine (CAS 297172-17-9)[2]
Structural Analogue 2 1-(5-Methyl-1,2-oxazol-3-yl)methanamine (CAS 154016-48-5)[3]

Inferred Hazard Assessment and Classification

  • Corrosivity: The amine functional group imparts basicity and nucleophilicity, making the compound likely corrosive to skin and eyes. A close structural analogue, 1-(5-Methyl-1,2-oxazol-3-yl)methanamine, is classified under GHS as causing severe skin burns and eye damage (H314).[3]

  • Flammability: Isoxazole itself is a flammable liquid whose vapors can form explosive mixtures with air.[4] It is prudent to treat this derivative as a flammable substance.

  • Health Hazards: Amines can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] The isoxazole ring's N-O bond can be susceptible to cleavage under certain metabolic or environmental conditions, potentially leading to reactive intermediates.[7]

Based on this analysis, the compound should be handled as if it meets the criteria for the following GHS classifications:

Caption: Inferred GHS pictograms based on functional group analysis.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory when handling this compound. The causality behind this stringent requirement is the dual risk of flammability and corrosivity.

  • Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.

  • Hand Protection: Use double-gloving. An inner nitrile glove provides dexterity and splash protection, while a thicker, outer butyl or neoprene glove offers extended resistance against corrosive amines and flammable solvents.

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are required. Additionally, a full-face shield must be worn over the goggles to protect against splashes to the entire face.

  • Body Protection: A flame-resistant (FR) lab coat is required. An additional chemically-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory.

PPE_Workflow start Entry to Lab n1 Don Flame-Resistant Lab Coat start->n1 n2 Don Inner Nitrile Gloves n1->n2 n3 Don Outer Chemical-Resistant Gloves n2->n3 n4 Don Chemical Splash Goggles n3->n4 n5 Don Full-Face Shield n4->n5 ready Ready for Handling n5->ready

Caption: Standard procedure for donning required PPE before handling.

Storage and Stability Management

The stability of 1-(3-isoxazolyl)-N-methylethanamine depends on proper storage to mitigate degradation from atmospheric exposure, temperature fluctuations, and incompatible materials. The weak N-O bond in the isoxazole ring and the reactive nature of the amine are primary points of vulnerability.[7]

Recommended Storage Conditions
  • Temperature: Store refrigerated at 2-8°C .[2] This slows the rate of potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is critical to prevent air-oxidation of the amine and potential reactions with atmospheric moisture and CO₂. The Fisher Scientific SDS for isoxazole explicitly recommends storage under an inert atmosphere.[4]

  • Container: Use a tightly sealed, amber glass bottle to protect the compound from light, which can cause photochemical rearrangement of the isoxazole ring.[7]

  • Location: The compound must be stored in a designated flammables-rated refrigerator or cabinet, away from heat sources and ignition points.[4]

Chemical Incompatibilities

To prevent hazardous reactions, segregation from the following materials is essential:

Table 2: Incompatible Material Classes

Material ClassExamplesRationale for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause a violent exothermic or explosive reaction with the amine and isoxazole ring.[4][5]
Strong Acids HCl, H₂SO₄, HNO₃Violent exothermic neutralization reaction with the basic amine group.
Strong Bases NaOH, KOH, BuLiThe isoxazole ring can be susceptible to ring-opening under strongly basic conditions.[7]
Strong Reducing Agents H₂/Pd, NaBH₄, LiAlH₄Catalytic hydrogenation and other strong reducing agents can cleave the weak N-O bond in the isoxazole ring.[7]
Acid Chlorides & Anhydrides Acetyl chloride, Acetic anhydrideVigorous, exothermic acylation reaction with the secondary amine.

Safe Handling and Dispensing Protocol

This protocol is designed as a self-validating system to minimize exposure and prevent accidents during the aliquoting and use of the compound.

Pre-Handling Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Ensure all required PPE is available and has been inspected for defects.

  • Confirm the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (e.g., CO₂, dry chemical).[4]

  • Remove all potential ignition sources from the work area.[6]

  • Prepare all necessary equipment (syringes, needles, inert gas line, receiving flask) within the fume hood. Ensure all glassware is dry.

Step-by-Step Dispensing Workflow

The following workflow assumes the compound is a liquid. If it is a solid, use spark-proof spatulas for transfer.

Dispensing_Workflow cluster_prep Preparation cluster_dispense Dispensing (Inert Atmosphere) cluster_cleanup Final Steps n1 Retrieve from 2-8°C Storage n2 Place in Fume Hood n1->n2 n3 Allow to Equilibrate to Room Temperature n2->n3 n4 Ground/Bond Source and Receiving Vessels n3->n4 n5 Purge Receiving Flask with Inert Gas (Ar/N₂) n4->n5 n6 Uncap Source Bottle n5->n6 n7 Puncture Septum with Inert Gas Inlet Needle n6->n7 n8 Withdraw Required Volume with Gastight Syringe n7->n8 n9 Dispense into Receiving Flask n8->n9 n10 Recap Source Bottle & Seal with Parafilm n9->n10 n11 Quench Syringe/Needle (e.g., with isopropanol) n10->n11 n12 Return Source Bottle to 2-8°C Storage n11->n12 n13 Dispose of Contaminated Materials in Waste n12->n13

Caption: Step-by-step workflow for safely dispensing the compound.

Causality Notes:

  • Equilibration (Step n3): Allowing the bottle to warm to room temperature before opening prevents condensation of atmospheric moisture inside the container, which could degrade the compound.

  • Grounding (Step n4): Essential for flammable liquids to prevent the buildup of static electricity, which could serve as an ignition source.[4][6]

  • Inert Gas (Steps n5, n7): Maintains an inert headspace in both the source and receiving vessels, protecting the compound from air and moisture.

Spill and Emergency Procedures

Minor Spill (within a fume hood)
  • Alert others in the immediate area.

  • If flammable, ensure all ignition sources are extinguished.

  • Absorb the spill with a chemical absorbent suitable for solvents and corrosive materials (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels.

  • Using spark-proof tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[8]

  • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Place all contaminated materials, including gloves, into the hazardous waste container.

Major Spill (outside a fume hood) or Fire
  • EVACUATE the area immediately.

  • Activate the nearest fire alarm.

  • If trained and safe to do so, use a CO₂, dry chemical, or foam extinguisher for a small fire. DO NOT USE WATER , as it may not be effective and could spread the material.[4]

  • Call emergency services and inform them of the material involved.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion of corrosive material can cause severe damage and perforation of the esophagus.[4]

Waste Disposal

All waste containing 1-(3-isoxazolyl)-N-methylethanamine, including contaminated absorbents, disposable labware, and reaction residues, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • The waste container should be segregated according to its hazard class (flammable, corrosive).

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4]

References

  • Title: 1-(5-Methyl-1,2-oxazol-3-yl)methanamine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Safety Data Sheet: N,N-diethylethanamine Source: Carl ROTH URL: [Link]

  • Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: 1-(1,2-Oxazol-5-yl)methanamine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine Source: Chemos GmbH & Co. KG URL: [Link]

Sources

Application Note: Optimized Synthesis of Isoxazole Ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, optimized protocol for the synthesis of 2-(isoxazol-yl)ethanamines , a critical scaffold in medicinal chemistry serving as bioisosteres for histamine and serotonin. Unlike standard heterocyclic syntheses, isoxazole derivatives present a unique challenge: the lability of the N–O bond under varying redox conditions.[1]

This guide moves beyond generic textbook methods to address the specific "pain points" of this pathway:

  • Controlling the Henry Reaction to maximize the yield of the nitrovinyl intermediate while suppressing polymerization.

  • Chemoselective Reduction of the nitrovinyl group to the ethanamine without cleaving the isoxazole ring (a common failure mode with catalytic hydrogenation).

Strategic Analysis: Pathway Selection

To synthesize isoxazole ethanamines, two primary retrosynthetic routes exist. We evaluate them based on scalability and functional group tolerance.

RouteMethodologyProsConsVerdict
A Henry Reaction + Reduction High modularity; starts from available aldehydes; scalable.Requires careful selection of reducing agent to prevent ring opening.Recommended
B [3+2] Cycloaddition Convergent; builds ring and chain simultaneously.Requires complex dipolarophiles (e.g., protected homo-propargyl amines); regioselectivity issues.Alternative
C Lithiation/Alkylation Direct functionalization of methyl-isoxazoles.Low yields; isoxazole ring is unstable to strong organolithiums (ring fragmentation).Not Recommended

Selected Strategy (Route A): We utilize a two-stage protocol:

  • Condensation: Isoxazole-carbaldehyde + Nitromethane

    
     Nitrovinyl isoxazole.
    
  • Reduction: Nitrovinyl isoxazole

    
     Isoxazole ethanamine.
    

Critical Optimization Parameters

Stage 1: The Henry Reaction (Nitroaldol)

The reaction between isoxazole-3-carbaldehyde and nitromethane is reversible. High temperatures or strong bases promote the retro-Henry reaction or polymerization of the nitroalkene product.

  • Base Selection: Strong inorganic bases (NaOH, KOH) often degrade the electron-deficient isoxazole ring. Ammonium acetate (NH₄OAc) or Triethylamine (Et₃N) are superior, providing sufficient basicity to generate the nitronate anion without ring destruction.

  • Solvent System: Glacial acetic acid (AcOH) serves a dual role as solvent and catalyst activator when paired with NH₄OAc, driving the dehydration step to the nitroalkene.

Stage 2: The Chemoselective Reduction

This is the most critical step. The isoxazole N–O bond is weak (


 55 kcal/mol).
  • Standard Hydrogenation (H₂/Pd-C): FAILURE MODE. This typically cleaves the N–O bond, resulting in amino-enones or 1,3-aminoalcohols.

  • Lithium Aluminum Hydride (LiAlH4): HIGH RISK. Often leads to ring reduction (aziridine formation) or cleavage unless performed at cryogenic temperatures (-78°C).

  • Nickel Boride (NaBH₄ / NiCl₂): OPTIMAL. The in situ generation of Nickel Boride (Ni₂B) acts as a mild, selective hydrogenation catalyst. It reduces the conjugated nitroalkene to the amine while leaving the isoxazole ring intact.

Detailed Experimental Protocol

Materials
  • Substrate: 5-Methylisoxazole-3-carbaldehyde (1.0 eq)

  • Reagents: Nitromethane (10.0 eq), Ammonium Acetate (0.5 eq), Sodium Borohydride (NaBH₄, 5.0 eq), Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O, 1.0 eq).

  • Solvents: Glacial Acetic Acid, Methanol (MeOH), Tetrahydrofuran (THF).

Stage 1: Synthesis of 3-(2-Nitrovinyl)-5-methylisoxazole
  • Setup: Equip a dry round-bottom flask with a reflux condenser and inert gas inlet (N₂ or Ar).

  • Addition: Charge the flask with 5-methylisoxazole-3-carbaldehyde (10 mmol) and nitromethane (100 mmol, excess serves as co-solvent).

  • Catalysis: Add ammonium acetate (5 mmol).

  • Reaction: Add glacial acetic acid (10 mL) and heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor TLC (30% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a less polar, UV-active nitroalkene spot.

  • Workup: Cool to room temperature. Pour mixture into ice-water (100 mL). The product usually precipitates as a yellow solid.

  • Purification: Filter the solid. If oil forms, extract with Dichloromethane (DCM), wash with saturated NaHCO₃ (to remove AcOH), dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

Stage 2: Selective Reduction to 3-(2-Aminoethyl)-5-methylisoxazole
  • Solvation: Dissolve the nitrovinyl intermediate (5 mmol) in a mixture of MeOH (20 mL) and THF (10 mL). Cool to 0°C in an ice bath.

  • Catalyst Prep: Add NiCl₂·6H₂O (5 mmol) to the solution. The solution will turn green.

  • Reduction: Slowly add NaBH₄ (25 mmol) portion-wise over 30 minutes.

    • Caution: Vigorous gas evolution (H₂) and formation of a black precipitate (Ni₂B). The reaction is exothermic; maintain temp < 10°C.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

    • Checkpoint: TLC should show a baseline spot (amine) or a spot stainable with Ninhydrin.

  • Quenching: Carefully quench with saturated NH₄Cl solution.

  • Extraction: Filter off the black nickel solids through a Celite pad. Wash the pad with MeOH. Concentrate the filtrate to remove organics.

  • Isolation: Basify the aqueous residue to pH > 12 with NaOH (1M). Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Salt Formation (Optional but Recommended): Dissolve the crude oil in Et₂O and add HCl/Dioxane to precipitate the stable hydrochloride salt.

Mechanism & Workflow Visualization

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the Henry condensation followed by the selective Nickel Boride reduction mechanism.

G Start Isoxazole-3-CHO Inter1 β-Nitro Alcohol (Intermediate) Start->Inter1 Henry Reaction (NH4OAc, AcOH) MeNO2 Nitromethane (CH3NO2) MeNO2->Inter1 Nitrovinyl Nitrovinyl Isoxazole (Conjugated) Inter1->Nitrovinyl -H2O (Dehydration) Product Isoxazole Ethanamine Nitrovinyl->Product Selective Reduction (H2 equivalent) Ni2B NiCl2 + NaBH4 (in situ Ni2B) Ni2B->Nitrovinyl Catalyst

Caption: Step-wise transformation from aldehyde to ethanamine via nitrovinyl intermediate, highlighting the critical dehydration and selective reduction steps.

Troubleshooting Decision Tree

Workflow Q1 Is Nitrovinyl Yield Low? Q2 Did Ring Open? Q1->Q2 No Sol1 Use excess MeNO2 as solvent Q1->Sol1 Yes Q3 Polymerization Observed? Q2->Q3 No Sol2 Switch from H2/Pd to NiCl2/NaBH4 Q2->Sol2 Yes (Enone in NMR) Sol3 Lower Temp to 60°C Add inhibitor (Hydroquinone) Q3->Sol3 Yes (Tar) Success Proceed to Salt Formation Q3->Success No

Caption: Decision matrix for troubleshooting common yield-limiting factors in isoxazole ethanamine synthesis.

Analytical Data Summary

ParameterNitrovinyl IntermediateIsoxazole Ethanamine (Product)
Appearance Yellow Crystalline SolidColorless Oil (or White Solid as HCl salt)
1H NMR Characteristic Doublet (~7.8 ppm, J=13Hz) for vinyl protonTriplet (~3.0 ppm) for -CH₂-NH₂
IR Spectrum ~1520, 1340 cm⁻¹ (NO₂ stretch)~3300 cm⁻¹ (NH stretch), NO₂ bands absent
Mass Spec (ESI) [M+H]+ consistent with formula[M+H]+ = [M_nitro - 30 + 4] approx

References

  • Henry Reaction Mechanism & Applications

    • Henry Reaction - Organic Chemistry Portal.
    • Source: [Link]

  • Selective Reduction of Nitroalkenes: Reduction of Nitro Compounds to Amines.
  • Isoxazole Ring Stability

    • Synthetic reactions using isoxazole compounds: Reduction of Isoxazole Compounds.
    • Source: [Link] (Referenced via snippet 1.1 in search)

  • Nickel Boride Reduction Protocol

    • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
    • Source: [Link] (Referenced via snippet 1.8 in search)

Sources

NMR spectroscopy characterization of 1-(3-isoxazolyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopy Characterization of 1-(3-Isoxazolyl)-N-methylethanamine

Introduction & Scope

Target Molecule: 1-(3-isoxazolyl)-N-methylethanamine Synonyms: N,


-dimethyl-3-isoxazolemethanamine; 3-(1-(methylamino)ethyl)isoxazole.[1]
CAS Registry:  893763-10-5 (Representative)[1]

This guide details the structural elucidation of 1-(3-isoxazolyl)-N-methylethanamine, a critical chiral building block often employed in the synthesis of CNS-active pharmaceutical ingredients (APIs).[1] The molecule features an electron-deficient isoxazole ring coupled to a chiral ethylamine chain.[1] Characterization challenges include resolving the characteristic small coupling constants of the isoxazole ring (


) and establishing the connectivity of the chiral center.

Key Analytical Objectives:

  • Confirm Regiochemistry: Verify the attachment of the ethylamine chain to the C3 position of the isoxazole ring.[1]

  • Assess Purity: Quantify residual solvents and synthetic precursors (e.g., ketones or oximes).[1]

  • Assign Connectivity: Unambiguously map the aliphatic chain to the heteroaromatic core.

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to final structural assignment.

NMR_Workflow Sample Sample: 1-(3-isoxazolyl)-N-methylethanamine (10-15 mg) Solvent Solvent Selection CDCl3 (Routine) or DMSO-d6 (Exchangeable Protons) Sample->Solvent Dissolution Acquisition Data Acquisition (1H, 13C, COSY, HSQC, HMBC) Solvent->Acquisition Lock & Shim Processing Processing Apodization, Phasing, Baseline Correction Acquisition->Processing FT Assignment Structural Assignment Connectivity & Multiplet Analysis Processing->Assignment Peak Picking Report Final Application Note Shift Table & Purity Assessment Assignment->Report Validation

Figure 1: Standardized NMR characterization workflow for isoxazole derivatives.

Detailed Protocols

Protocol 1: Sample Preparation
  • Rationale: The choice of solvent affects the visibility of the amine (NH) proton and the resolution of the isoxazole doublets.[1]

  • Standard Solvent: Chloroform-d (CDCl

    
    , 99.8% D) .
    
    • Pros: Good solubility, sharp lines for non-exchangeable protons.

    • Cons: Amine protons often appear broad or are lost to exchange.[1]

  • Alternative Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    )
    .[1]
    • Use Case: If the NH signal is critical for confirming the secondary amine structure or if the salt form (hydrochloride) is being analyzed.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent (approx. 50–100 mM).

  • Tube: High-precision 5 mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming artifacts.

Protocol 2: Acquisition Parameters (400 MHz+)
ExperimentPulse SequenceScans (NS)TD (Points)Key ParameterPurpose
1H Standard zg301664kD1 = 1.0 sQuantitative integration & coupling analysis.[1]
13C {1H} zgpg30512+64kD1 = 2.0 sCarbon skeleton verification.
COSY cosygpppqf82k x 256-H-H connectivity (Ethyl chain & Ring).[1]
HSQC hsqcedetgp82k x 256

Hz
Assigns protons to specific carbons.[1]
HMBC hmbcgplpndqf164k x 256

Hz
Critical: Links chiral center to Isoxazole C3.

Structural Assignment & Data Analysis

Atom Numbering Strategy

To ensure clarity in assignment, we utilize the following numbering scheme:

  • Isoxazole Ring: O=1, N=2, C=3 (substituted), C4, C5.[1]

  • Ethyl Chain: C1' (chiral center attached to C3), C2' (methyl group).[1]

  • N-Methyl: N-Me.[1]

1H NMR Interpretation (Representative Data in CDCl )

The 1H spectrum is characterized by the distinct heteroaromatic region and the aliphatic chiral chain.

PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
H5 8.35 – 8.45Doublet (d)1H

Deshielded by adjacent Oxygen; characteristic isoxazole shift.[1]
H4 6.35 – 6.45Doublet (d)1H

Upfield aromatic proton; couples only to H5.[1]
H1' 3.85 – 3.95Quartet (q)1H

Chiral methine; deshielded by isoxazole ring and amine nitrogen.[1]
N-Me 2.35 – 2.45Singlet (s)3H-Characteristic N-methyl singlet.[1]
H2' 1.35 – 1.45Doublet (d)3H

Methyl group of the ethyl chain; couples to H1'.[1]
NH 1.5 – 2.0Broad (br s)1H-Exchangeable; shift varies with concentration/water content.[1]

Expert Insight:

  • The Isoxazole Fingerprint: The coupling constant between H4 and H5 is small (~1.6 Hz).[1] On lower field instruments (<300 MHz), this may appear as broad singlets. Ensure good shimming to resolve this doublet.

  • Chiral Center Verification: The H1' proton appears as a quartet due to coupling with the H2' methyl.[1] If the resolution is high, you may see additional broadening or splitting from the NH proton, though this is often washed out in CDCl

    
    .
    
13C NMR Interpretation
PositionShift (

, ppm)
Type (DEPT)Assignment Logic
C5 ~159.0CHAlpha to Oxygen; most deshielded ring carbon.[1]
C3 ~164.0CqQuaternary; attached to the ethyl chain.[1]
C4 ~102.0CHBeta to Oxygen; significantly shielded.[1]
C1' ~52.0CHChiral center; chemical shift typical for secondary amine alpha-carbon.[1]
N-Me ~34.0CH

N-methyl carbon.[1]
C2' ~19.0CH

Terminal methyl of the ethyl chain.[1]

Connectivity Validation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "gold standard" for proving the structure, specifically the link between the ring and the chain.

  • Key Correlation 1: H1' (Methine)

    
     C3 (Isoxazole) .[1]
    
    • This cross-peak confirms the ethylamine chain is attached at the 3-position.[1] If the chain were at position 4 or 5, the correlation pattern would shift significantly.

  • Key Correlation 2: H4 (Ring)

    
     C3 & C5 .
    
    • Confirms the internal structure of the isoxazole ring.[1]

  • Key Correlation 3: N-Me

    
     C1' .
    
    • Confirms the N-methyl group is attached to the nitrogen on the chiral chain.[1]

HMBC_Correlations H1_prime H1' (Methine) C3 C3 (Quaternary) H1_prime->C3 Strong 3J H4 H4 (Ring) H4->C3 2J C5 C5 (Ring CH) H4->C5 2J N_Me N-Me (Protons) C1_prime C1' (Chiral CH) N_Me->C1_prime 3J

Figure 2: Key HMBC correlations required to confirm the 1-(3-isoxazolyl) connectivity.

Troubleshooting & Common Pitfalls

  • Missing Amine Proton:

    • Issue: The NH proton is not visible in CDCl

      
      .[1]
      
    • Solution: Switch to DMSO-d

      
       or dry the CDCl
      
      
      
      over basic alumina.[1] The NH should appear as a broad singlet around 2.0–3.0 ppm in dry solvent.
  • Broadening of Isoxazole Peaks:

    • Issue: H4 and H5 appear as singlets.[1]

    • Cause: Poor magnetic field homogeneity (shimming).[1]

    • Solution: Re-shim focusing on Z1 and Z2.[1] The coupling is small (~1.6 Hz), requiring linewidths <0.5 Hz for resolution.

  • Rotamers:

    • While unlikely for this specific secondary amine, if the N-methyl group shows doubling, consider restricted rotation or protonation (salt formation).[1] Ensure the sample is the free base by adding a drop of NaOD/D

      
      O if necessary.
      

References

  • Structural Analogs & Shift Data

    • Synthesis and characterization of isoxazole derivatives. (2015).[1][2][3][4] Spectrochimica Acta Part A. Link

    • Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles. (2006).[1][5] Magnetic Resonance in Chemistry. Link

  • Protocol Methodology

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Standard reference for pulse sequences).

  • Database Verification

    • PubChem Compound Summary for Isoxazole Amines.[1][4] Link

    • NIST Chemistry WebBook, SRD 69.[6] Link

Sources

Preclinical Dosing Protocols and Bioanalytical Validation for 1-(3-isoxazolyl)-N-methylethanamine in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

1-(3-isoxazolyl)-N-methylethanamine is a highly lipophilic, ring-substituted monoamine modulator. Structurally, the replacement of a standard phenyl ring with an isoxazole bioisostere alters its basicity (pKa) and central nervous system (CNS) penetrance. In preclinical rodent models, compounds of this class are primarily investigated as putative Trace Amine-Associated Receptor 1 (TAAR1) agonists.

Understanding the causality behind its pharmacodynamics is critical. TAAR1 is a G-protein-coupled receptor that critically modulates the central dopaminergic system. Selective TAAR1 agonists (such as RO5263397 and RO5256390) have been shown to attenuate cocaine-induced behavioral sensitization 1 and block compulsive, binge-like eating in rats 2. Furthermore, TAAR1 partial agonists can dose-dependently alter methamphetamine-induced locomotor activity by regulating dopamine efflux 3. To accurately model these effects, researchers must deploy self-validating pharmacokinetic (PK) and pharmacodynamic (PD) workflows.

Pathway Ligand 1-(3-isoxazolyl)-N-methylethanamine Receptor TAAR1 Activation Ligand->Receptor GProtein Gs / Gq Protein Coupling Receptor->GProtein cAMP cAMP Accumulation & PKA Activation GProtein->cAMP Transporter DAT / NET Internalization cAMP->Transporter Outcome Attenuation of Hyperdopaminergic State Transporter->Outcome

Putative TAAR1 signaling pathway modulating dopaminergic efflux.

Preclinical Pharmacokinetics (PK) Framework

Rodent PK studies are crucial for determining appropriate drug exposure, clearance rates, and dose requirements before advancing to efficacy models 4. The starting dose in dose-range finding (DRF) studies should be based on predicted pharmacokinetics and kept below overtly toxic levels 5.

Causality in Vehicle Selection

Due to the lipophilic nature of the isoxazole moiety, aqueous precipitation is a significant risk.

  • Intravenous (IV) / Intraperitoneal (IP): Use 0.9% Saline supplemented with 5% Tween-80. The surfactant creates micelles that keep the compound in solution, preventing micro-embolisms during IV injection and ensuring uniform absorption in the peritoneal cavity.

  • Per Os (PO): Use 0.5% Methylcellulose (MC). MC creates a viscous suspension that prevents the compound from settling in the gavage syringe, ensuring accurate dose delivery.

Quantitative Dosing Parameters

Table 1: Recommended Dosing Regimens & Expected PK Parameters

RouteDose RangeVehicle FormulationSampling WindowPrimary Utility
IV 1.0 - 2.0 mg/kgSaline + 5% Tween-800 - 24 hoursAbsolute bioavailability, Clearance mapping
PO 5.0 - 15.0 mg/kg0.5% Methylcellulose0 - 24 hoursOral exposure, First-pass metabolism
IP 3.0 - 10.0 mg/kgSaline + 5% Tween-800 - 120 minutesBehavioral assays, Rapid CNS entry
Step-by-Step PK Dosing & Sampling Protocol
  • Preparation: Fast adult male Sprague-Dawley rats (250-300g) overnight prior to PO dosing to eliminate food-effect variables. IV/IP cohorts may remain fed.

  • Administration: Administer the formulated compound at a volume not exceeding 5 mL/kg (rats) or 10 mL/kg (mice).

  • Serial Sampling: Using a surgically implanted jugular vein cannula, collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Immediately transfer blood to K2EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until bioanalysis.

Bioanalytical Method Validation (LC-MS/MS)

To ensure the protocol is a self-validating system, the bioanalytical method must adhere strictly to6 [[3.2]].

Causality in Extraction and Validation

Plasma contains thousands of endogenous proteins and phospholipids that cause severe ion suppression in the mass spectrometer. A protein precipitation (PPT) extraction using 100% Acetonitrile (3:1 ratio to plasma) forces the highly protein-bound 1-(3-isoxazolyl)-N-methylethanamine to dissociate into the organic supernatant. Self-Validation Mechanism: A deuterated internal standard (IS) must be spiked into all samples prior to extraction. This controls for matrix effects and extraction recovery variations, mathematically normalizing any fluctuation in ionization efficiency. Furthermore, a calibration curve must consist of a blank, a zero sample, and at least six non-zero samples covering the expected range, including the Lower Limit of Quantitation (LLOQ) 7.

Table 2: LC-MS/MS Bioanalytical Validation Parameters (per FDA Guidelines)

Validation ParameterAcceptance CriteriaScientific Rationale
Calibration Curve R² ≥ 0.99; ±15% of nominalEnsures linear dynamic range across all samples.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Confirms inter-day and intra-day assay reproducibility.
Accuracy ± 15% of nominalVerifies exact quantification of the analyte.
Matrix Effect CV ≤ 15% between lotsProves endogenous plasma lipids do not suppress the signal.

Behavioral Pharmacology: Psychostimulant Sensitization Model

To evaluate the compound's efficacy as a monoamine modulator, the psychostimulant-induced locomotor sensitization model is utilized.

Workflow A Compound Formulation (1-(3-isoxazolyl)-N-methylethanamine) B Route Selection (IV, PO, IP) A->B C In Vivo Administration (Rodent Models) B->C D PK Blood Sampling (Serial Collection) C->D Pharmacokinetics F Behavioral Assays (Locomotor Sensitization) C->F Pharmacodynamics E LC-MS/MS Bioanalysis (FDA Validated) D->E

Experimental workflow integrating PK sampling and PD behavioral assays.

Step-by-Step Behavioral Protocol
  • Habituation (Days 1-3): Place rodents in open-field tracking arenas for 60 minutes daily. Causality: This establishes a self-validating baseline. If the vehicle group exhibits unexpected hyperlocomotion later, the researcher can identify environmental confounders (e.g., stress) rather than misattributing the effect to the compound.

  • Pre-treatment (Day 4): Administer 1-(3-isoxazolyl)-N-methylethanamine (3.0 mg/kg, IP) or Vehicle to respective cohorts. Return to the home cage for 30 minutes to allow for optimal CNS Tmax.

  • Stimulant Challenge: Administer Methamphetamine (2.0 mg/kg, IP) to all cohorts.

  • Data Acquisition: Immediately place animals in the open-field arena. Record total distance traveled (cm) and stereotypic beam breaks using infrared tracking software for 120 minutes.

  • Interpretation: A statistically significant reduction in total distance traveled in the test cohort compared to the vehicle+methamphetamine cohort validates the compound's efficacy in blunting hyperdopaminergic states.

References

  • [1] Title: The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats. Source: nih.gov. URL:

  • [6] Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: resolvemass.ca. URL:

  • [3] Title: The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects. Source: frontiersin.org. URL:

  • [2] Title: The Trace Amine-Associated Receptor 1 Agonist RO5256390 Blocks Compulsive, Binge-Like Eating in Rats. Source: researchgate.net. URL:

  • [7] Title: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Source: regulations.gov. URL:

  • [8] Title: Rodent Pharmacokinetics • WuXi AppTec Lab Testing Division. Source: wuxiapptec.com. URL:

  • [5] Title: Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Source: nc3rs.org.uk. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-isoxazolyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(3-isoxazolyl)-N-methylethanamine. This resource is tailored for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable isoxazole-containing compound. Here, we dissect the common synthetic challenges, offering field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format.

The synthesis is typically approached via a two-stage process: first, the construction of the key intermediate, 3-acetylisoxazole, followed by a reductive amination to yield the target amine. This guide addresses potential pitfalls in both stages, providing a robust framework for experimental success.

Overall Synthetic Workflow

The logical flow from commercially available starting materials to the final product is illustrated below. This guide will address issues that may arise in both the isoxazole formation and the subsequent amination.

G cluster_0 Stage 1: Isoxazole Ring Synthesis cluster_1 Stage 2: Reductive Amination A 1,3-Dicarbonyl Precursor (e.g., 1,1,3,3-Tetramethoxypropane) C 3-Acetylisoxazole (Intermediate) A->C Condensation/ Cyclization B Hydroxylamine (NH₂OH·HCl) B->C F 1-(3-isoxazolyl)-N-methylethanamine (Final Product) C->F Imine Formation & In Situ Reduction D Methylamine (CH₃NH₂) D->F E Reducing Agent (e.g., NaBH(OAc)₃) E->F

Caption: High-level overview of the two-stage synthesis.

Troubleshooting Guide

This section is structured to address specific problems you may encounter during your synthesis.

Part A: Synthesis of 3-Acetylisoxazole (Intermediate)

The formation of the isoxazole ring is the foundation of the synthesis. Low yields or impurities at this stage will invariably impact the final step. The most common methods involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[1][2]

Question 1: My reaction yield for 3-acetylisoxazole is very low or non-existent. What are the probable causes?

Low or no yield in isoxazole synthesis can stem from several factors related to starting materials, reaction conditions, and the stability of intermediates.[3] A systematic approach to troubleshooting is essential.

  • Causality & Solution:

    • Starting Material Integrity: The 1,3-dicarbonyl precursor is critical. Acetylacetaldehyde is unstable, so protected forms like 1,1,3,3-tetramethoxypropane or 4,4-dimethoxy-2-butanone are often used, which hydrolyze in situ under acidic conditions to generate the required dicarbonyl. Ensure your precursor has not degraded and that the reaction conditions (e.g., sufficient acid) are adequate for deprotection.

    • pH Control: The reaction pH is crucial. The initial condensation to form an oxime intermediate and the subsequent cyclization are pH-dependent. Strongly acidic conditions can promote side reactions, while basic conditions may not be effective for cyclization. Typically, the reaction is run with hydroxylamine hydrochloride, often in the presence of a mild base like sodium acetate or pyridine to buffer the system.[4]

    • Reaction Temperature and Time: These reactions can be slow at room temperature. Refluxing in a suitable solvent like ethanol is common.[5] However, excessively high temperatures or long reaction times can lead to product degradation.[6] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.

    • Solvent Choice: The solvent affects the solubility of reagents and can influence reaction rates. Ethanol and methanol are common choices. In some cases, greener alternatives like deep eutectic solvents or even water have been used successfully.[2][7]

G Start Low Yield of 3-Acetylisoxazole Check_SM Verify Purity of 1,3-Dicarbonyl Precursor & Hydroxylamine Start->Check_SM Check_pH Is pH Optimized? (Mildly Acidic/Buffered) Check_SM->Check_pH If SMs are pure Check_Cond Are Temp & Time Correct? (Monitor by TLC) Check_pH->Check_Cond If pH is correct Solution Improved Yield Check_Cond->Solution If conditions optimized G Start Reductive Amination Troubleshooting Problem What is the issue? Start->Problem Incomplete Incomplete Reaction Problem->Incomplete Low Conversion Alcohol Alcohol Byproduct Problem->Alcohol Side Product Purification Purification Difficulty Problem->Purification Impure Product Sol_Incomplete 1. Use excess amine. 2. Add mild acid (AcOH). 3. Use NaBH(OAc)₃. Incomplete->Sol_Incomplete Sol_Alcohol 1. Pre-form imine before adding reductant. 2. Switch to selective NaBH(OAc)₃. Alcohol->Sol_Alcohol Sol_Purification 1. Perform Acid/Base extraction. 2. Use column chromatography with added Et₃N. Purification->Sol_Purification

Sources

Identification of common impurities in 1-(3-isoxazolyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(3-isoxazolyl)-N-methylethanamine. This document is designed to serve as a primary resource for identifying and troubleshooting common impurities that may be encountered during the synthesis, handling, and storage of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I've synthesized 1-(3-isoxazolyl)-N-methylethanamine and my initial purity analysis shows several unexpected peaks. What are the most common process-related impurities I should consider?

A1: Process-related impurities are those that arise directly from the manufacturing process. They can be broadly categorized into unreacted starting materials, intermediates, byproducts from side reactions, and regioisomers.

  • Unreacted Starting Materials & Intermediates: The most common synthetic routes for isoxazoles involve either a 1,3-dipolar cycloaddition or the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.[1][2] Therefore, residual amounts of these precursors may be present. A key intermediate to watch for is the corresponding oxime, which can form from the reaction of a ketone or aldehyde with hydroxylamine before cyclization is complete.[1]

  • Byproducts: A common side reaction during isoxazole synthesis is the dehydration of an oxime intermediate to form a nitrile.[1] Depending on the specific reagents and reaction conditions, other byproducts unique to your chosen pathway may also form.

  • Regioisomers: If your synthesis involves a cycloaddition to an asymmetric alkyne, there is a potential for the formation of the regioisomeric product, 1-(5-isoxazolyl)-N-methylethanamine. The degree of regioselectivity is highly dependent on the substituents and reaction conditions.

Q2: My batch of 1-(3-isoxazolyl)-N-methylethanamine showed decreasing purity over time when stored. What are the most likely degradation products?

A2: Degradation impurities result from chemical changes to the drug substance during storage or handling. For this specific molecule, the primary areas of concern are the isoxazole ring and the secondary amine side chain.

  • Hydrolytic Degradation: The isoxazole ring contains a relatively weak N-O bond which can be susceptible to cleavage under certain conditions, particularly strong acidic or basic environments.[3] This can lead to ring-opened impurities.

  • Oxidative Degradation: The secondary amine is susceptible to oxidation. Furthermore, exposure to air and light can generate radical species that may interact with the isoxazole ring. It is recommended to store the compound in a cool, dark place and preferably under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.[4]

  • Photolytic Degradation: Isoxazole rings are known to undergo photolysis, which can result in complex rearrangements or cleavage of the ring structure.[4] Amber vials or light-blocking containers are essential for storage.

Q3: My quality control department is asking about nitrosamine risk assessment. Is this relevant for my compound, and what specific impurity should I be looking for?

A3: Yes, a nitrosamine risk assessment is critically important for 1-(3-isoxazolyl)-N-methylethanamine. The molecule contains a secondary amine functional group, which is a known precursor to the formation of N-nitrosamines.[5][6]

  • The Impurity of Concern: The specific impurity is N-nitroso-1-(3-isoxazolyl)-N-methylethanamine .

  • Formation Mechanism: This impurity can form if the parent compound comes into contact with nitrosating agents, such as nitrous acid, which can be formed in situ from residual nitrites present in excipients, water, or solvents, particularly under acidic conditions.

  • Regulatory Context: Nitrosamines are classified as probable human carcinogens and are subject to extremely stringent regulatory limits, often in the range of nanograms per day (Acceptable Intake, AI).[5][7] Regulatory bodies like the FDA and EMA require risk assessments for all drug products that contain a secondary or tertiary amine moiety.

  • Analytical Challenge: Due to the low permissible limits, highly sensitive analytical methods, typically LC-MS/MS, are required for detection and quantification.[7][8]

Q4: I have an unknown peak in my chromatogram. What is a logical workflow for identifying it?

A4: A systematic approach is crucial for impurity identification. The following workflow combines chromatographic separation with spectroscopic analysis to move from detection to structural elucidation.

G A Unknown Peak Detected (e.g., by HPLC-UV) B LC-MS Analysis (ESI+ or APCI+) A->B Step 1 C Obtain Accurate Mass (High-Resolution MS) B->C Step 2 D Propose Molecular Formula C->D Step 3 E MS/MS Fragmentation Analysis D->E Step 4 F Propose Putative Structure(s) E->F Step 5 G Isolate Impurity (e.g., Prep-HPLC) F->G If necessary & feasible I Confirm Structure F->I If structure is obvious from fragmentation H NMR Spectroscopy (1H, 13C, 2D) G->H Step 6 H->I Step 7

Caption: Workflow for Unknown Impurity Identification.

Impurity Summary and Recommended Analytical Methods

The following table summarizes the potential impurities discussed and the primary analytical techniques for their detection and characterization.

Impurity ClassSpecific Example / TypeLikely SourcePrimary Analytical TechniqueSecondary/Confirmatory
Process-Related
Starting MaterialHydroxylamine, β-dicarbonylsSynthesisHPLC-UV, GC-MSLC-MS
IntermediateOxime precursorSynthesisLC-MSNMR
ByproductNitrile from oxime dehydrationSynthesisLC-MS, GC-MSIR, NMR
Isomer1-(5-isoxazolyl)-N-methylethanamineSynthesisHPLC-UV, LC-MSNMR
Degradation
Hydrolysis ProductRing-opened speciesStorage (pH extremes)LC-MSNMR
Oxidation ProductN-oxide, other oxidative speciesStorage (Air/Light)LC-MS
Genotoxic
NitrosamineN-nitroso-1-(3-isoxazolyl)-N-methylethanamineReaction with nitrosating agentsLC-MS/MS (Required)

Troubleshooting & Protocols

Troubleshooting: HPLC Peak Tailing

Q5: I am observing significant peak tailing for the main compound peak during reversed-phase HPLC analysis. What is the likely cause and how can I fix it?

A5: This is a classic issue when analyzing basic compounds like yours on standard silica-based C18 columns. The primary amine in your molecule (pKa typically ~9-10) will be protonated at neutral or acidic pH. This positively charged analyte can then undergo secondary ionic interactions with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the HPLC column's stationary phase.[4] This causes a portion of the analyte to lag behind the main band, resulting in a tailed peak.

Solutions:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to >8 (e.g., using an ammonium bicarbonate or phosphate buffer) to neutralize the amine, thereby eliminating the ionic interaction. Note: Ensure your column is stable at this pH.

  • Use a Low-Bleed, End-Capped Column: Modern columns designed for high-performance MS often have better end-capping, which minimizes the number of available residual silanols.

  • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the silanol groups, effectively masking them from your analyte.

  • Lower the Mobile Phase pH: Alternatively, lower the pH to <3 (e.g., with formic or trifluoroacetic acid). At this low pH, the residual silanols are protonated (Si-OH) and thus neutral, preventing the ionic interaction with your protonated amine. This is often the simplest and most common solution.

Protocol 1: General Purity Assessment by HPLC-UV

This protocol provides a starting point for assessing the purity of your material and detecting major impurities.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (or as determined by a UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 0.5 mg/mL.

Protocol 2: Trace-Level Nitrosamine Analysis by LC-MS/MS

This method is essential for the detection and quantification of the potential N-nitroso impurity at levels required by regulatory agencies.

  • Instrumentation: A highly sensitive triple quadrupole (QqQ) or high-resolution mass spectrometer (HRMS) is required.[8]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode. APCI is often preferred for nitrosamines.

  • Column: Use a high-quality C18 column, e.g., 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Program: A shallow gradient optimized to resolve the nitrosamine from the parent compound.

  • MRM Transitions: You must determine the specific precursor and product ion masses for N-nitroso-1-(3-isoxazolyl)-N-methylethanamine . This requires infusion of a reference standard.

    • Example (Hypothetical): Precursor Ion [M+H]⁺ → Product Ion 1 (Quantitative), Product Ion 2 (Qualitative).

  • Sample Preparation:

    • Prepare samples in a diluent free of potential nitrosating agents.

    • Crucially, avoid artifactual formation during analysis. It may be necessary to add a nitrosamine formation inhibitor, such as sulfamic acid, to the sample diluent.[7]

  • Validation: This method must be fully validated according to ICH Q2(R2) guidelines to prove it is sensitive, specific, accurate, and precise for its intended purpose.[7]

G cluster_0 Synthesis Stage cluster_1 Storage & Handling Stage a Starting Materials (e.g., Hydroxylamine) Target 1-(3-isoxazolyl)-N-methylethanamine Final Product a->Target:f0 b Intermediates (e.g., Oxime) b->Target:f0 c Byproducts (e.g., Nitrile) c->Target:f0 d Isomers (e.g., 5-substituted) d->Target:f0 e Hydrolysis Products (Ring-opened) f Oxidation Products (e.g., N-Oxide) g Nitrosamine Impurity (From secondary amine + nitrites) Target:f1->e Target:f1->f Target:f1->g

Caption: Potential Sources of Impurities.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • Isoxazole – Knowledge and References. Taylor & Francis Online.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • Preventing byproduct formation in isoxazol-5-ol synthesis. Benchchem.
  • Analytical Methods. Japan International Cooperation Agency.
  • Note Synthesis of N-1-(3,5-dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H–1,2,4-triazol–3-yl)propanamides as. Indian Journal of Chemistry.
  • <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. National Center for Biotechnology Information.
  • (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine Degradation Pathway Analysis. Benchchem.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
  • Nitrosamine Impurities. United States Pharmacopeia.
  • Nitrosamine Impurities. PureSynth.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Merck Millipore.
  • Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. PubMed.

Sources

Technical Guide: Minimizing Side Reactions in Isoxazole Ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of synthesizing isoxazole ethanamines, focusing on the critical instability of the isoxazole N-O bond under reductive conditions.

Core Directive: The Fragile N-O Bond

The primary failure mode in isoxazole ethanamine synthesis is the unintended reductive cleavage of the isoxazole ring. The N-O bond is the "weak link" (


), significantly weaker than standard C-C or C-N bonds.

The "Death Zone" for Isoxazoles:

  • Catalytic Hydrogenation (Pd/C, PtO2): Almost always cleaves the ring to form

    
    -amino enones or 
    
    
    
    -amino alcohols [1, 3].
  • Strong Hydrides (LiAlH4): Frequently leads to ring opening, especially at elevated temperatures [3].

  • Dissolving Metals (Na/NH3): Will destroy the aromatic system.

Decision Matrix: Route Selection

The following decision tree outlines the two primary synthetic pathways and the critical control points to avoid ring cleavage.

RouteSelection Start Target: Isoxazole Ethanamine RouteA Route A: Cyanation (Isoxazole-CH2-Cl -> Isoxazole-CH2-CN) Start->RouteA RouteB Route B: Henry Reaction (Isoxazole-CHO + MeNO2) Start->RouteB StepA_Red Reduction of Nitrile RouteA->StepA_Red StepB_Red Reduction of Nitrovinyl RouteB->StepB_Red Risk1 CRITICAL RISK: Catalytic Hydrogenation (H2/Pd) CLEAVES RING StepA_Red->Risk1 Avoid SafeA Safe Protocol: Borane-THF or BH3-DMS StepA_Red->SafeA Recommended StepB_Red->Risk1 Avoid SafeB Safe Protocol: Fe/NH4Cl or Zn/AcOH (Mild) StepB_Red->SafeB Recommended Dead Ring-Opened Byproducts (Amino-enones) Risk1->Dead Product Intact Isoxazole Ethanamine SafeA->Product SafeB->Product

Figure 1: Synthetic decision tree highlighting safe reduction pathways versus high-risk catalytic hydrogenation.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Issue 1: "My isoxazole ring opened during nitro reduction."

Diagnosis: You likely used catalytic hydrogenation (H2, Pd/C) or a strong metal hydride (LiAlH4) without temperature control. Mechanism: The isoxazole ring is essentially a masked 1,3-dicarbonyl equivalent. Under hydrogenation, the N-O bond undergoes hydrogenolysis before the nitro group is fully reduced to the amine, or competitively with it. Corrective Action: Switch to a Chemical Reduction method.

  • Protocol: Use Iron powder (Fe) and Ammonium Chloride (NH4Cl) in EtOH/H2O. This "Bechamp-type" reduction is chemoselective for the nitro group and leaves the isoxazole ring intact [1].

  • Alternative: Use Zn dust in acetic acid, but monitor carefully as prolonged exposure can eventually attack the ring.

Issue 2: "I have low yield converting the chloromethyl isoxazole to acetonitrile."

Diagnosis: The chloromethyl group on an isoxazole is highly electrophilic, but the isoxazole ring is electron-deficient, making the adjacent methylene acidic. Side Reaction: Basic cyanide sources (NaCN/KCN) can cause deprotonation and self-condensation (oligomerization) rather than substitution. Corrective Action:

  • Buffer the pH: Use a buffered cyanide source or adding a phase transfer catalyst (TBAB) with aqueous NaCN/DCM to keep the bulk basicity low.

  • Trapping: Ensure the reaction is not heated excessively; isoxazole acetonitriles are thermally unstable.

Issue 3: "The amine product is polymerizing or unstable."

Diagnosis: Primary ethanamines attached to electron-deficient heterocycles can be unstable as free bases. Corrective Action:

  • Isolate as Salt: Do not store the product as a free amine. Immediately convert it to the Hydrochloride (HCl) or Oxalate salt.

  • Boc-Protection: If the amine is an intermediate, protect it in situ (e.g., reduction in the presence of Boc2O) to prevent intermolecular attacks.

Validated Protocols

Protocol A: Safe Reduction of Isoxazole-Acetonitrile (Route A)

Target: Converting -CH2-CN to -CH2-CH2-NH2 without ring damage.

Mechanistic Insight: Borane (


) coordinates to the nitrile nitrogen, activating it for hydride delivery. Unlike catalytic hydrogenation, it does not interact with the cyclic 

-system of the isoxazole in a way that promotes N-O cleavage.

Materials:

  • Isoxazole-acetonitrile substrate (1.0 equiv)

  • Borane-Dimethyl Sulfide complex (BH3·DMS) (2.0 - 3.0 equiv)

  • Anhydrous THF

  • Methanol (for quenching)

Step-by-Step:

  • Setup: Flame-dry a flask and maintain an inert atmosphere (

    
     or Ar). Dissolve substrate in anhydrous THF (0.2 M).
    
  • Addition: Cool to 0°C. Add BH3·DMS dropwise. (Caution: Exothermic).

  • Reflux: Warm to room temperature, then reflux for 2-4 hours. Monitor by TLC (nitrile disappearance).

  • Quench: Cool to 0°C. Carefully add MeOH dropwise until gas evolution ceases.

  • Acid Hydrolysis (Critical): Add 1M HCl in MeOH and reflux for 1 hour. Why? This breaks the stable Boron-Amine complex formed during reduction.

  • Workup: Concentrate, basify with NaOH (to pH > 10), and extract with DCM. Convert to HCl salt immediately for storage.

Protocol B: Chemoselective Nitro Reduction (Route B)

Target: Converting -CH=C(NO2)-R or -CH2-CH(NO2)-R to amine.

Mechanistic Insight: Iron-mediated reduction proceeds via single electron transfer (SET) mechanisms that are highly specific to the nitro group's reduction potential, generally sparing the isoxazole N-O bond which requires higher activation energy or specific catalytic surface binding to break.

Materials:

  • Nitro-isoxazole intermediate (1.0 equiv)

  • Iron Powder (Fe) (5.0 equiv) - Must be fine powder, activated.

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step:

  • Preparation: Dissolve the nitro compound in EtOH/Water.

  • Activation: Add NH4Cl and Iron powder.

  • Reaction: Heat to mild reflux (70-80°C) with vigorous stirring.

  • Monitoring: Reaction is usually fast (1-3 hours). Monitor for disappearance of the yellow nitro spot on TLC.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate. The residue often contains inorganic salts; partition between water and Ethyl Acetate.

Quantitative Data: Reducing Agent Compatibility

Reducing AgentNitro ReductionNitrile ReductionIsoxazole Ring StabilityRisk Level
H2 / Pd-C ExcellentGoodPoor (Cleaves N-O)🔴 High
LiAlH4 ExcellentExcellentModerate/Poor (Temp dependent)🟠 Medium
BH3 (Borane) PoorExcellent Good (Retains Ring)🟢 Low
Fe / NH4Cl Excellent No ReactionExcellent 🟢 Low
Zn / HCl GoodPoorModerate (Can cleave over time)🟡 Caution
NaBH4 / NiCl2 GoodGoodPoor (Often cleaves ring)🔴 High

References

  • Organic Chemistry Portal. (2025). Synthesis of Isoxazoles. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles. Retrieved from [Link]

Technical Support Center: Overcoming Hygroscopicity Challenges of 1-(3-isoxazolyl)-N-methylethanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the hygroscopic challenges associated with salts of 1-(3-isoxazolyl)-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the stability, quality, and accurate handling of your active pharmaceutical ingredient (API).

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the physicochemical properties of an API, leading to issues in handling, processing, and stability.[1][2][3][] This document offers practical solutions and the scientific rationale behind them to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for my 1-(3-isoxazolyl)-N-methylethanamine salts?

Hygroscopicity is the property of a solid material to attract and hold water molecules from the surrounding environment.[3] For pharmaceutical salts like those of 1-(3-isoxazolyl)-N-methylethanamine, moisture uptake can lead to a cascade of undesirable changes:

  • Physical Instability : Moisture can cause caking, clumping, or even deliquescence (dissolving in the absorbed water), which complicates handling, weighing, and formulation processes.[5][6]

  • Chemical Degradation : The presence of water can accelerate chemical degradation pathways such as hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[1][7]

  • Solid-State Transformations : Moisture can induce changes in the crystal structure of the salt, potentially leading to the formation of less stable or less soluble polymorphs or hydrates.[1][8]

  • Altered Performance : Changes in the physical and chemical properties of the API can affect its dissolution rate and, consequently, its bioavailability.[][8]

Q2: How can I determine the hygroscopicity of my 1-(3-isoxazolyl)-N-methylethanamine salt?

The most common and accurate method for assessing hygroscopicity is Dynamic Vapor Sorption (DVS) .[9][10][11] DVS analysis measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[12] This technique provides a moisture sorption isotherm, which reveals the extent and rate of water uptake.[10][13]

Based on the percentage of water absorbed at a specific RH (typically 80% RH at 25°C), the hygroscopicity can be classified according to standards such as those from the European Pharmacopoeia.[14][15]

Q3: My salt of 1-(3-isoxazolyl)-N-methylethanamine is highly hygroscopic. What are my primary options to mitigate this?

You have several strategies at your disposal, which can be categorized as follows:

  • Salt Form Selection : If you are in the early stages of development, screening for different salt forms is a primary strategy. Different counter-ions can significantly alter the crystal lattice and, in turn, the hygroscopicity of the resulting salt.[][17][18] The goal is to identify a salt with acceptable physical stability.[]

  • Crystal Engineering : Creating co-crystals of your salt with a suitable co-former can modify the crystal structure to be less susceptible to moisture uptake.[1][2][[“]]

  • Formulation Strategies : If changing the salt form is not an option, various formulation techniques can protect the API from moisture. These include film coating, encapsulation, and co-processing with hydrophobic excipients.[1][2][[“]]

  • Environmental Controls : Strict control of humidity during manufacturing, packaging, and storage is crucial for managing hygroscopic materials.[6][7][20]

Troubleshooting Guide

Problem 1: My 1-(3-isoxazolyl)-N-methylethanamine salt is caking and clumping, making it difficult to weigh accurately.

Cause: This is a direct consequence of moisture absorption, which leads to the formation of liquid bridges between particles, causing them to agglomerate.[7][20]

Solutions:

  • Immediate Handling:

    • Controlled Environment: Handle the material in a low-humidity environment, such as a glove box or a room with controlled relative humidity.[5][21]

    • Drying: If the salt is thermally stable, you may consider drying it under vacuum. However, be cautious as this could potentially alter the crystalline form.

    • Desiccator Storage: Store the material in a desiccator with a suitable drying agent to minimize moisture exposure between uses.[21]

  • Long-Term Strategy:

    • Re-evaluate Salt Form: If this is a persistent issue, it strongly indicates the need to investigate alternative, less hygroscopic salt forms of 1-(3-isoxazolyl)-N-methylethanamine.[][22]

    • Formulation with Glidants: For formulation development, incorporating glidants can improve the flow properties of the powder, although this does not address the root cause of moisture uptake.[1]

Problem 2: I am observing new, unidentified peaks in my HPLC analysis after storing my salt for a short period.

Cause: The appearance of new peaks suggests chemical degradation, which is likely accelerated by the presence of absorbed moisture.[1] Hydrolysis is a common degradation pathway for many pharmaceutical compounds.

Solutions:

  • Characterize Degradants: The first step is to identify the degradation products to understand the chemical instability pathway.

  • Strict Moisture Control:

    • Inert Atmosphere: Store the salt under an inert atmosphere (e.g., nitrogen or argon) to displace moisture-laden air.[5]

    • Moisture-Resistant Packaging: Utilize packaging with a low water vapor permeation rate, such as foil pouches or glass containers with tight-fitting seals.[1][23] Desiccants can be included in the packaging to absorb any residual moisture.[23]

  • Formulation Approaches:

    • Encapsulation: Encapsulating the API particles with a polymer can create a physical barrier against moisture.[1][[“]][23]

    • pH Adjustment: If the degradation is pH-dependent, formulation with appropriate buffering agents can help maintain a stable pH environment.[[“]][23]

Problem 3: The dissolution profile of my formulated product is inconsistent between batches.

Cause: Batch-to-batch variability in the moisture content of the hygroscopic API can lead to differences in its physical state (e.g., degree of crystallinity, particle aggregation), which in turn affects the dissolution rate.[6][8]

Solutions:

  • Standardize API Pre-treatment: Before formulation, ensure that the water content of the API is consistent across all batches. This may involve a controlled drying or conditioning step.

  • Dynamic Vapor Sorption (DVS) Analysis: Use DVS to understand the critical humidity levels at which your salt undergoes physical changes. This will inform the necessary environmental controls during manufacturing.[10]

  • Formulation Optimization:

    • Co-processing with Excipients: Blending the API with excipients that have a high affinity for water can help to preferentially absorb moisture, thereby protecting the API.[1][[“]]

    • Film Coating: Applying a moisture-barrier film coat to the final dosage form is an effective way to ensure stability and consistent performance.[1][2][[“]]

Experimental Protocols

Protocol 1: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the hygroscopicity of a 1-(3-isoxazolyl)-N-methylethanamine salt.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the salt sample into a DVS sample pan.

  • Drying Step: Equilibrate the sample at 0% RH at 25°C until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a set threshold (e.g., 0.002% per minute).[12]

  • Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm. The hysteresis between the sorption and desorption curves can provide insights into the nature of the water-solid interaction.[10]

Data Presentation: Hygroscopicity Classification

The data obtained from DVS can be used to classify the hygroscopicity of different salts.

Hygroscopicity ClassWeight Increase at 25°C / 80% RHImplication for 1-(3-isoxazolyl)-N-methylethanamine Salts
Non-hygroscopic≤ 0.2%Ideal candidate for development. Minimal handling and storage controls required.
Slightly hygroscopic> 0.2% and < 2%Manageable with standard handling procedures and good packaging.[15]
Moderately hygroscopic≥ 2% and < 15%Requires controlled humidity during manufacturing and moisture-protective packaging.[8]
Very hygroscopic≥ 15%Significant challenges. May require specialized handling facilities and advanced formulation strategies like coating or encapsulation.[14]

Classification based on European Pharmacopoeia guidelines.[14][15]

Visualization of Workflows

Workflow for Handling a Hygroscopic Salt

G cluster_0 Material Receipt & Storage cluster_1 Weighing & Dispensing cluster_2 Formulation & Processing Receive Receive Salt Store Store in Desiccator with Desiccant Receive->Store Weigh Weigh in Low RH Environment Store->Weigh Seal Immediately Seal Container Weigh->Seal Process Process under Controlled Humidity Seal->Process Package Package in Moisture-Barrier Material Process->Package caption Handling Workflow for Hygroscopic Salts

Caption: A step-by-step workflow for the proper handling of hygroscopic salts.

Decision Tree for Mitigating Hygroscopicity

G Start Hygroscopic Salt Identified DevStage Early Stage Development? Start->DevStage SaltScreen Perform Salt Screening DevStage->SaltScreen Yes Formulation Formulation Strategies DevStage->Formulation No CoCrystal Consider Co-crystallization SaltScreen->CoCrystal Coating Film Coating Formulation->Coating Encapsulation Encapsulation Formulation->Encapsulation Excipients Co-process with Hydrophobic Excipients Formulation->Excipients

Sources

Technical Support Center: Separation of 1-(3-Isoxazolyl)-N-methylethanamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the challenging process of separating the stereoisomers of 1-(3-isoxazolyl)-N-methylethanamine. As a crucial chiral intermediate in pharmaceutical synthesis, achieving high enantiomeric purity is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document offers troubleshooting advice, frequently asked questions, and detailed protocols to assist you in overcoming common hurdles in your separation experiments.

Understanding the Challenge: Stereoisomerism in 1-(3-Isoxazolyl)-N-methylethanamine

1-(3-isoxazolyl)-N-methylethanamine possesses a single chiral center at the carbon atom attached to the isoxazole ring and the amino group. This results in the existence of two enantiomers, the (R)- and (S)-forms. These enantiomers have identical physical properties in an achiral environment, making their separation a non-trivial task. However, their interaction with other chiral molecules or environments will differ, which is the fundamental principle exploited in their resolution. The biological activity of many chiral drugs resides in only one of the enantiomers, making their separation a critical step in drug development.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-(3-isoxazolyl)-N-methylethanamine isomers critical?

A1: In pharmaceutical applications, different enantiomers of a chiral drug can exhibit significantly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause undesirable side effects. Therefore, regulatory agencies worldwide mandate the development of single-enantiomer drugs to ensure patient safety and drug efficacy.

Q2: What are the primary methods for separating the enantiomers of this amine?

A2: The most common and industrially scalable methods for resolving chiral amines like 1-(3-isoxazolyl)-N-methylethanamine include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[1][2][3] These salts have different solubilities, allowing for their separation by fractional crystallization.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[4]

  • Enzymatic Resolution: This method employs enzymes that selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your separation experiments in a question-and-answer format.

Diastereomeric Salt Crystallization

Problem: Poor or no crystal formation after adding the chiral resolving agent.

  • Possible Causes & Solutions:

    • Solvent Choice: The solvent system is critical for successful crystallization. An ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective precipitation of one salt upon cooling.

      • Action: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water).

    • Supersaturation: The solution may not be sufficiently supersaturated.

      • Action: Try concentrating the solution by slowly evaporating the solvent. Alternatively, cool the solution to a lower temperature or use an anti-solvent to induce precipitation.

    • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact salt formation and crystallization.[7]

      • Action: Experiment with different molar ratios, typically starting from 0.5 to 1.0 equivalents of the resolving agent.[8]

Problem: The isolated crystals have low enantiomeric excess (ee).

  • Possible Causes & Solutions:

    • Co-precipitation: Both diastereomeric salts may be precipitating out of the solution.

      • Action: Adjust the solvent system to increase the solubility difference between the two salts. A slower cooling rate can also promote the crystallization of the less soluble salt.

    • Insufficient Purification: A single crystallization step may not be enough to achieve high ee.

      • Action: Perform multiple recrystallizations of the diastereomeric salt. Monitor the ee of the crystals after each recrystallization until a constant value is reached.[3]

Chiral HPLC Separation

Problem: No separation or poor resolution of enantiomers on a chiral column.

  • Possible Causes & Solutions:

    • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most crucial factor in chiral HPLC.[9]

      • Action: Screen different types of CSPs. For primary and secondary amines, polysaccharide-based columns (e.g., cellulose or amylose derivatives) and cyclofructan-based columns are often effective.[4][10][11]

    • Inappropriate Mobile Phase: The mobile phase composition, including the organic modifier and additives, plays a significant role in enantioseparation.

      • Action: Systematically vary the mobile phase composition. For normal-phase chromatography, a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol) is common. The addition of a small amount of a basic additive (e.g., diethylamine or triethylamine) can improve peak shape and resolution for amines.[9][12]

    • Suboptimal Temperature: Temperature can affect the selectivity of the chiral recognition process.

      • Action: Investigate the effect of column temperature on the separation. Both lower and higher temperatures can sometimes improve resolution.[9]

Problem: Peak tailing or broad peaks.

  • Possible Causes & Solutions:

    • Secondary Interactions: Amines can interact with residual silanol groups on the silica support of the CSP, leading to peak tailing.

      • Action: Add a basic modifier to the mobile phase, such as triethylamine or diethylamine, to block these active sites.[9][12]

    • Column Overload: Injecting too much sample can lead to peak broadening.

      • Action: Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general guideline for the chiral resolution of 1-(3-isoxazolyl)-N-methylethanamine using a chiral acid as the resolving agent.

Materials:

  • Racemic 1-(3-isoxazolyl)-N-methylethanamine

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (R)-(-)-Tartaric acid)[1]

  • Solvents for screening (e.g., methanol, ethanol, isopropanol)

  • Base for liberation of the free amine (e.g., 1M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Salt Formation:

    • Dissolve one equivalent of the racemic amine in a minimal amount of a warm solvent.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same warm solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, try cooling the flask in an ice bath.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add a 1M NaOH solution dropwise until the salt is dissolved and the solution is basic.

    • Extract the liberated amine with an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC.

ParameterRecommended Starting Conditions
Resolving Agent (R)-(-)-Mandelic acid or (R)-(-)-Tartaric acid
Stoichiometry 0.5 - 1.0 equivalents
Solvent Methanol, Ethanol, or Isopropanol
Temperature Cool from reflux to room temperature, then to 0-4 °C
Protocol 2: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of 1-(3-isoxazolyl)-N-methylethanamine enantiomers.

Initial Screening:

  • Column Selection: Screen a minimum of three different polysaccharide-based chiral columns (e.g., Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H).[9]

  • Mobile Phase: Use a standard mobile phase for initial screening, such as Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA).[9]

  • Flow Rate: Start with a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector at a wavelength where the analyte has good absorbance.

Optimization:

  • If separation is observed, optimize the mobile phase composition by varying the ratio of hexane to isopropanol and the concentration of the basic additive.

  • Investigate the effect of different alcohol modifiers (e.g., ethanol, n-propanol).

  • Evaluate the effect of column temperature on the resolution.

ParameterRange for Optimization
Mobile Phase Ratio (Hexane:Alcohol) 99:1 to 80:20 (v/v)
Basic Additive (DEA or TEA) 0.05% to 0.2% (v/v)
Flow Rate 0.5 to 1.5 mL/min
Temperature 10 °C to 40 °C

Visualizing the Workflow

Chiral_Separation_Workflow cluster_0 Diastereomeric Salt Crystallization cluster_1 Chiral HPLC start_dsc Racemic Amine + Chiral Acid salt_formation Diastereomeric Salt Formation start_dsc->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Crystals and Mother Liquor crystallization->separation liberation Liberation of Free Amine separation->liberation product_dsc Enantiomerically Pure Amine liberation->product_dsc start_hplc Racemic Amine injection Injection onto Chiral Column start_hplc->injection elution Elution with Mobile Phase injection->elution detection Detection elution->detection collection Fraction Collection detection->collection product_hplc Separated Enantiomers collection->product_hplc

Caption: Workflow for Diastereomeric Salt Crystallization and Chiral HPLC.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix.
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • Designing enzymatic resolution of amines. RSC Publishing.
  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed.
  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
  • Chiral resolution. Wikipedia.
  • Separation or Resolution of Enantiomers. Chemistry LibreTexts.
  • Chiral HPLC and SFC Columns. Columnex.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers. Benchchem.
  • 1-(Isoxazol-3-yl)-N-methylmethanamine. ChemScene.
  • sensitive resolution of chiral amines and amino acids by reversed-phase liquid chromatography. PubMed.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Request PDF.
  • Chiral salt resolution. Google Patents.
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS.
  • Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc.
  • New strategies for separations through reactions.
  • Application Note: Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid. Benchchem.
  • Synthesis of N-1-(3,5-dimethyl-4- isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1- H–1, 2, 4-triazol–3-yl)propanamides as.
  • Separation of position isomers. Google Patents.
  • Product Class 9: Isoxazoles.
  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo.

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Technical Support Center: Stabilization of Isoxazole Derivatives for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stabilization of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile but sometimes sensitive heterocyclic compounds. Here, we address common challenges encountered during the long-term storage of isoxazole derivatives and provide in-depth, evidence-based solutions. Our approach is to empower you with the causal understanding behind stabilization techniques, enabling you to design robust and effective storage protocols.

Section 1: Understanding the Instability of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in many pharmaceutical agents due to its wide range of biological activities.[1][2][3] While generally considered a stable aromatic system, its Achilles' heel is the weak N-O bond, which makes it susceptible to cleavage under various conditions.[4][5] Understanding the primary degradation pathways is the first step toward effective stabilization.

Frequently Asked Questions: Degradation Pathways

Q1: What are the most common ways isoxazole derivatives degrade during storage?

A1: The primary degradation routes for isoxazole derivatives are hydrolysis, photolysis, and thermal degradation. The susceptibility to each pathway is highly dependent on the substitution pattern on the isoxazole ring and the functional groups present in the rest of the molecule.

  • Hydrolysis: This is a major concern, especially for isoxazole-containing esters and amides. The isoxazole ring itself can undergo hydrolytic opening, a reaction significantly influenced by pH and temperature.[4] Extreme pH conditions, both acidic and basic, can catalyze the cleavage of the N-O bond.[6] For instance, the anti-inflammatory drug Leflunomide, which contains an isoxazole ring, demonstrates increased lability under basic conditions and at higher temperatures.[4]

  • Photolysis: Many organic molecules, including isoxazoles, are sensitive to light. UV irradiation can provide the energy to induce photochemical reactions, leading to rearrangement or decomposition.[7] A common photo-induced transformation is the rearrangement of isoxazoles to the more stable oxazole isomers, often proceeding through a transient azirine intermediate.[4]

  • Thermal Degradation: High temperatures can induce pyrolysis of the isoxazole ring. The decomposition products can vary depending on the substitution pattern. For example, the pyrolysis of the parent isoxazole can yield ketenimine and carbon monoxide.[5][8][9]

Q2: How can I predict the likely degradation pathway for my specific isoxazole derivative?

A2: A combination of literature review on structurally similar compounds and performing forced degradation studies is the most effective approach. Forced degradation, or stress testing, involves exposing the compound to harsh conditions (e.g., high/low pH, high temperature, intense light, and oxidizing agents) to accelerate degradation and identify the resulting degradants.[10][11][12] These studies are a regulatory expectation (ICH Q1A(R2)) and are crucial for developing stability-indicating analytical methods.[10]

Visualizing Degradation: The Core Instability

To better understand the points of failure, the following diagram illustrates the primary degradation pathways of the isoxazole ring.

cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_thermal Thermal Degradation Isoxazole Isoxazole Derivative Hydrolysis_Conditions Acidic/Basic pH High Temperature Isoxazole->Hydrolysis_Conditions Susceptible N-O bond Photolysis_Conditions UV/Visible Light Isoxazole->Photolysis_Conditions Energy Absorption Thermal_Conditions High Temperature (Pyrolysis) Isoxazole->Thermal_Conditions High Energy Input Ring_Opened_Products β-Enamino-ketoesters or other ring-opened products Hydrolysis_Conditions->Ring_Opened_Products Azirine_Intermediate Azirine Intermediate Photolysis_Conditions->Azirine_Intermediate Oxazole_Rearrangement Oxazole Isomer Azirine_Intermediate->Oxazole_Rearrangement Decomposition_Products Ketenimines, Nitriles, CO, etc. Thermal_Conditions->Decomposition_Products Start Start: New Isoxazole Derivative Forced_Degradation Forced Degradation Studies (ICH Q1A(R2)) Start->Forced_Degradation Identify_Pathways Identify Degradation Pathways & Products Forced_Degradation->Identify_Pathways Develop_Method Develop Stability-Indicating Analytical Method Identify_Pathways->Develop_Method Formulation_Strategy Select Formulation Strategy (e.g., pH control, antioxidants, packaging) Identify_Pathways->Formulation_Strategy Excipient_Screening Excipient Compatibility Screening Develop_Method->Excipient_Screening Excipient_Screening->Formulation_Strategy Prototype_Formulation Develop Prototype Formulations Formulation_Strategy->Prototype_Formulation Accelerated_Stability Accelerated Stability Testing (e.g., 40°C/75% RH) Prototype_Formulation->Accelerated_Stability Accelerated_Stability->Formulation_Strategy Iterate/Optimize Real_Time_Stability Real-Time, Long-Term Stability Studies Accelerated_Stability->Real_Time_Stability Final_Formulation Final Formulation & Storage Conditions Defined Real_Time_Stability->Final_Formulation

Caption: Workflow for stability assessment and formulation.

Section 3: Experimental Protocols

To provide practical guidance, this section details a foundational protocol for conducting forced degradation studies, a critical first step in any stabilization program.

Protocol 1: Forced Degradation Study for an Isoxazole Derivative

Objective: To identify the potential degradation pathways of an isoxazole derivative and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • Isoxazole derivative (API)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV/DAD)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: (Note: The goal is to achieve 5-20% degradation. The conditions below are starting points and may need to be adjusted.) [10]

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M HCl.

      • Heat at 60°C for 24 hours.

      • If no degradation is observed, repeat with 1 M HCl.

      • At the end of the incubation, cool the sample and neutralize it with an appropriate amount of NaOH.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution and 0.1 M NaOH.

      • Keep at room temperature for 24 hours.

      • If no degradation is observed, heat at 60°C. If still stable, repeat with 1 M NaOH.

      • At the end of the incubation, cool the sample and neutralize it with an appropriate amount of HCl.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution and 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid State):

      • Place a small amount of the solid API in a vial.

      • Heat in an oven at a temperature below the melting point (e.g., 70°C) for 48 hours.

      • Dissolve the stressed solid in the initial solvent before analysis.

    • Photolytic Degradation:

      • Expose the stock solution (in a phototransparent container) and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). [11] * A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Dilute all stressed samples, including the control, to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed HPLC method.

    • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

    • Calculate the percentage of degradation and assess the peak purity of the parent compound.

Data Interpretation: The results will indicate under which conditions the isoxazole derivative is unstable. The chromatograms will reveal the number of degradation products formed and their retention times, which is essential for developing a stability-indicating method that can separate these impurities from the parent peak.

Quantitative Data Summary: Forced Degradation Conditions
Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temperatureTo assess susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M - 1 M NaOH, room or elevated temp.To assess susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂, room temperatureTo evaluate sensitivity to oxidative stress.
Thermal Dry heat (e.g., 70°C)To determine the effect of high temperature on the solid drug.
Photolysis >1.2 million lux hours and >200 Wh/m²To identify light-induced degradation pathways. [11]

Section 4: Conclusion and Further Support

The long-term stability of isoxazole derivatives is achievable through a systematic and scientifically-driven approach. By understanding the inherent chemical liabilities of the isoxazole ring and employing targeted stabilization strategies, robust and reliable formulations can be developed. This guide provides a foundational framework for troubleshooting and optimizing the storage of your isoxazole-containing compounds. For further, compound-specific support, please do not hesitate to contact our application scientists.

References

  • Nunes, C. et al. The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. J. Am. Chem. Soc.2011 , 133 (46), 18911–18923. [Link]

  • Al-Ostath, A. et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Sci Rep2022 , 12, 18131. [Link]

  • Nunes, C. et al. The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. ResearchGate. [Link]

  • Nunes, C. et al. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. SciSpace. [Link]

  • Swiftpak. The ultimate guide to commercial pharmaceutical packaging: From protection to patient engagement. [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • PharmaState Academy. PACKAGING OF PHARMACEUTICAL DOSAGE FORMS. [Link]

  • Al-Ostath, A. et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate. [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • Design strategy for isoxazole derivatives, illustrating structural modifications... ResearchGate. [Link]

  • Manna, F. et al. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction, and molecular docking. UAM. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Research and Reviews2022 . [Link]

  • A Guide to Pharmaceutical Packaging. ASC Direct. [Link]

  • SOP for Drug-Excipient Compatibility Studies. Pharmaceutical Information. [Link]

  • Forced Degradation Studies. Tepnel Pharma Services Limited. [Link]

  • Synthetic reactions using isoxazole compounds. [Link]

  • Light-Sensitive Injectable Prescription Drugs. PMC. [Link]

  • Dave, V. S. et al. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Pharmaceutical packaging innovations: enhancing drug safety, efficacy, and patient compliance: A brief review. World Journal of Biology Pharmacy and Health Sciences2025 . [Link]

  • Bhaskar R, et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 2020 . [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmTech. [Link]

  • Isoxazole derivatives showing antioxidant activity. ResearchGate. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. ResearchGate. [Link]

  • ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. [Link]

  • Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. Arabian Journal of Chemistry. [Link]

  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. PubMed. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Methylethanamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting baseline noise in the High-Performance Liquid Chromatography (HPLC) analysis of methylethanamines. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving a stable and quiet baseline, which is crucial for accurate quantification and reliable results. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of baseline noise I might encounter in HPLC?

A: Baseline noise is any disturbance that can compromise the accuracy of peak integration and analyte quantification.[1][2][3][4] It's essential to first characterize the type of noise you are observing, as this provides critical clues to its source. The three primary categories are:

  • Drift: A slow, steady, and continuous rise or fall of the baseline. This is often related to temperature fluctuations, improper column equilibration, or changes in mobile phase composition.[3][5]

  • Cyclic Noise (Pulsations): Regular, repeating peaks or sine waves in the baseline. This is almost always indicative of a problem with the pump, such as faulty check valves, leaks, or trapped air bubbles.[1][6][7]

  • Spikes and Irregular Noise: Random, sharp, and often narrow peaks that appear erratically. Common causes include air bubbles in the detector, electrical interference, a failing detector lamp, or contamination in the system.[2][8][9][10]

Noise Type Visual Characteristic Common Causes Initial Action
Drift Slow, consistent upward or downward slopeTemperature instability, column contamination/equilibration, mobile phase issues.[3][11]Allow for longer column equilibration; use a column oven.
Cyclic Noise Regular, rhythmic pulsationsPump issues (check valves, seals), air in the pump, leaks.[6][7]Purge and prime the pump; check for leaks.
Irregular Noise / Spikes Random, sharp peaksAir bubbles, detector lamp failure, dirty flow cell, electrical issues.[2][5][8]Degas mobile phase; flush the detector flow cell.

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of your baseline noise.

Part 1: The Mobile Phase - Your First Line of Defense

An improperly prepared mobile phase is a primary source of baseline instability.[10] For methylethanamines, which are basic compounds, mobile phase preparation is especially critical.

Q2: My baseline is noisy and I suspect my mobile phase. What are the best practices for preparation?

A: Consistent and correct mobile phase preparation is fundamental for reproducible chromatography.[12] For amine analysis, slight variations can significantly impact results.

Protocol for Preparing a Stable Mobile Phase:

  • Use High-Purity Reagents: Always start with HPLC-grade solvents and high-purity salts and additives.[9][13][14] Water should be Type I reagent grade (>15 MΩ/cm).[12]

  • Accurate Mixing: When creating a mixture (e.g., 65:35 buffer:methanol), precisely measure each component separately before combining them. Adding one solvent to meet a final volume in a graduated cylinder can lead to inaccurate solvent strength due to volume contraction upon mixing.

  • pH Adjustment for Amines: For basic compounds like methylethanamines, controlling the mobile phase pH is crucial for good peak shape. An acidic mobile phase (e.g., pH 3.5 using an ammonium acetate buffer) can ensure consistent protonation of the analytes.[15]

  • Filtration: Always filter the final mobile phase through a 0.2 µm or 0.45 µm membrane filter.[12][13][14] This removes particulates that can cause blockages and protects pump seals and check valves.[4][13]

  • Thorough Degassing: Dissolved gases in the mobile phase can form bubbles as the eluent passes from the high-pressure side (column) to the low-pressure side (detector), causing spikes and noise.[1][4] Use an online vacuum degasser, or alternatively, helium sparging or vacuum filtration.[12]

Q3: My baseline is drifting upwards during a gradient run. How do I fix this?

A: Baseline drift in gradient elution is often due to an imbalance in the UV absorbance of your mobile phase components (Solvent A and Solvent B).[11][16]

Causality: If your organic solvent (e.g., acetonitrile) has a slightly different UV absorbance at your detection wavelength than your aqueous buffer, the baseline will drift as the proportion of the organic solvent changes throughout the gradient.[5]

Solutions:

  • Balance UV Absorbance: Add a small amount of the UV-absorbing additive from your aqueous phase (e.g., the buffer salt) to your organic phase to equalize the absorbance profiles.[16]

  • Use High-Quality Solvents: Ensure solvents are fresh and high-purity, as degradation of solvents like trifluoroacetic acid (TFA) can increase UV absorbance over time.[11]

  • Sufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable starting point is crucial.[11]

Fig 1. Workflow for preparing a stable HPLC mobile phase.

Part 2: The HPLC System - Diagnosing Hardware Issues

If the mobile phase is prepared correctly, the next step is to investigate the hardware components of your HPLC system.

Q4: I see a regular, pulsing baseline. What part of my HPLC should I check?

A: A regular, cyclic pulsation is a classic symptom of a problem in the solvent delivery system, specifically the pump.[6][7]

Causality: The pump generates flow through the action of pistons and check valves. If a check valve is dirty or failing, or if an air bubble is trapped, one of the pump heads may not deliver the correct volume of mobile phase.[1][17] This results in a pressure fluctuation that the detector registers as a rhythmic pulse.[5]

Troubleshooting Protocol:

  • Purge the System: The first step is to purge each pump line at a high flow rate (e.g., 5 mL/min) to dislodge any trapped air bubbles.[9]

  • Check for Leaks: Carefully inspect all fittings, especially around the pump heads, purge valve, and injector.[7][18] A small leak can draw in air and cause pressure fluctuations.[17][18] White, frosty salt deposits can be an indicator of a slow leak.[18]

  • Clean the Check Valves: If purging doesn't solve the issue, the check valves may be contaminated. Consult your instrument manual for the specific procedure to remove and sonicate the check valves in methanol or isopropanol.

  • Inspect Pump Seals: Worn pump seals can also cause leaks and pressure instability.[9][19] If you observe fluid leaking from behind the pump head, the seals likely need replacement.[18]

Q5: My baseline has random, sharp spikes. What's the cause?

A: Sharp, erratic spikes are typically caused by air bubbles passing through the detector flow cell or by issues with the detector itself.[2][8]

Troubleshooting Protocol:

  • Confirm Mobile Phase Degassing: This is the most common cause. Ensure your online degasser is functioning correctly or that your mobile phase has been adequately degassed before use.[1][2]

  • Flush the Flow Cell: An air bubble may be trapped in the detector's flow cell.[20] Flush the cell with a strong, degassed solvent like methanol or isopropanol at a moderate flow rate.[9] Some systems benefit from connecting a back-pressure regulator after the detector to prevent outgassing in the flow cell.[21]

  • Check Detector Lamp: An aging detector lamp can begin to arc, which creates sharp electronic spikes in the baseline.[2][8] Most HPLC software allows you to check the lamp's energy or hours of use. If the energy is low or the lamp has exceeded its rated lifetime, it should be replaced.[8][22]

  • Inspect Flow Cell for Contamination: A dirty flow cell can also contribute to noise.[8][20][22] If flushing doesn't help, follow the manufacturer's instructions for cleaning the flow cell windows.[2][8]

Sources

Technical Support Center: Optimizing pH Conditions for Isoxazolyl-Alkylamine Stability

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing the pH conditions for the stability of isoxazolyl-alkylamines, with a specific focus on compounds like 1-(3-isoxazolyl)-N-methylethanamine. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the integrity of your compounds during experimental and developmental stages. As your Senior Application Scientist, I will walk you through the critical aspects of handling and stabilizing this important class of molecules.

The stability of pharmaceutical compounds is a critical factor that can influence their efficacy, safety, and shelf-life.[1][2] For molecules containing both an isoxazole ring and an amine functional group, pH is a particularly crucial parameter that can dictate their degradation pathways.[1][3] This guide will equip you with the necessary knowledge to navigate the challenges associated with the pH-dependent stability of 1-(3-isoxazolyl)-N-methylethanamine and related structures.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns that researchers encounter when working with isoxazolyl-alkylamines.

Q1: My solution of 1-(3-isoxazolyl)-N-methylethanamine is showing signs of degradation over time. What are the likely causes related to pH?

A1: Degradation of 1-(3-isoxazolyl)-N-methylethanamine in aqueous solutions is often linked to pH-catalyzed hydrolysis of the isoxazole ring.[4] Isoxazole rings can be susceptible to both acid and base-catalyzed ring-opening.[4][5][6] Under strongly acidic conditions (pH < 3.5), specific acid catalysis can lead to cleavage of the N-O bond.[7] Conversely, in alkaline environments (pH > 8), base-catalyzed hydrolysis is a common degradation pathway for some isoxazole derivatives.[6] The amine function can also be involved in side reactions, and its protonation state, which is pH-dependent, will influence the molecule's overall reactivity and solubility.

Q2: What is the expected optimal pH range for the stability of 1-(3-isoxazolyl)-N-methylethanamine?

A2: While the optimal pH must be determined empirically for each specific molecule, many isoxazole derivatives exhibit maximum stability in the neutral to slightly acidic pH range, typically between pH 3 and 7.[4][5] For instance, some studies on related structures have shown that the neutral pH region provides the greatest stability.[5] It is crucial to perform a systematic pH stability study to identify the specific pH "sweet spot" for your compound.

Q3: What are the potential degradation products I should be looking for?

A3: The degradation products will depend on the specific conditions. Under hydrolytic stress, the isoxazole ring can cleave to form an α-acylamino ketone or related structures.[4] For example, in acidic and neutral pH, the degradation of some isoxazole-containing compounds has been shown to yield products like 2-methyl-cyanoacetamide.[5] In alkaline conditions, different degradation products may be formed.[5] It is also important to consider the potential for reactions involving the N-methylethanamine side chain.

Q4: Can buffer components affect the stability of my compound?

A4: While some studies on isoxazole derivatives have shown no significant buffer effects on degradation, this should not be assumed for all compounds.[5][7] Certain buffer species can potentially catalyze degradation or participate in side reactions. Therefore, it is advisable to screen a few different buffer systems (e.g., phosphate, citrate, acetate) at your target pH to ensure that the buffer itself is not contributing to instability.

Q5: How should I handle and store solutions of 1-(3-isoxazolyl)-N-methylethanamine to minimize degradation?

A5: Based on general principles for handling amine-containing compounds and isoxazoles, the following practices are recommended:

  • Storage: Store solutions in a cool, well-ventilated area, and consider refrigeration or freezing for long-term storage, as lower temperatures reduce the rate of hydrolysis.[4][8][9]

  • pH Control: Prepare solutions in a buffer system that maintains a stable pH within the optimal range determined from your stability studies.[1][4]

  • Light Protection: Although not explicitly documented for this specific molecule, photochemical degradation can be a concern for some heterocyclic compounds.[10] Storing solutions in amber vials or protecting them from light is a good precautionary measure.

  • Inert Atmosphere: For long-term storage, particularly if the compound is susceptible to oxidation, purging the container with an inert gas like nitrogen or argon can be beneficial.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the handling and analysis of 1-(3-isoxazolyl)-N-methylethanamine.

Symptom Possible Cause Troubleshooting & Optimization Steps
Loss of parent compound peak in HPLC analysis. Acid or base-catalyzed hydrolysis of the isoxazole ring.[4]pH Adjustment: Ensure the pH of your solution is within the optimal stability range (typically neutral to slightly acidic).[4] Temperature Control: Perform experiments at lower temperatures to slow down degradation.[4] Solvent System: If compatible with your experiment, consider using a mixed aqueous-organic solvent system to reduce water activity.[4]
Appearance of new, more polar peaks in the chromatogram. Formation of degradation products from ring cleavage or side-chain reactions.[4]Peak Identification: Use LC-MS/MS to identify the mass of the new peaks and propose potential degradation product structures. Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times.[11]
Inconsistent results between experimental replicates. Uncontrolled pH shifts in unbuffered solutions. Inconsistent sample handling and storage.Buffer a All Solutions: Use a suitable buffer system to maintain a constant pH throughout your experiments.[1] Standardize Protocols: Ensure consistent sample preparation, incubation times, and storage conditions for all replicates.
Precipitation of the compound from solution. The pH of the solution may be at or near the isoelectric point of the compound, or the compound may be less soluble in its free base or salt form.Solubility-pH Profile: Determine the solubility of your compound across a range of pH values. Adjust pH: Modify the pH of your solution to a range where the compound is more soluble. This may require a trade-off with optimal stability.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for conducting a pH stability study and a forced degradation study for 1-(3-isoxazolyl)-N-methylethanamine.

Protocol 1: pH Stability Assessment

This protocol outlines the steps to determine the optimal pH for the stability of your compound.

1. Materials and Reagents:

  • 1-(3-isoxazolyl)-N-methylethanamine

  • Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9, 12). Recommended buffers:

    • pH 2: 0.01 M HCl

    • pH 4: Acetate buffer (0.05 M)

    • pH 6: Phosphate buffer (0.05 M)

    • pH 7.4: Phosphate buffered saline (PBS)

    • pH 9: Borate buffer (0.05 M)

    • pH 12: 0.01 M NaOH

  • HPLC-grade water, acetonitrile, and methanol

  • A suitable HPLC or UPLC-MS/MS system for analysis[12][13]

2. Sample Preparation:

  • Prepare a stock solution of 1-(3-isoxazolyl)-N-methylethanamine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 10-50 µg/mL.

3. Incubation:

  • Incubate the prepared solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C). Higher temperatures can be used to accelerate degradation.[11]

4. Time Points:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours).

5. Analysis:

  • If necessary, quench the reaction by neutralizing the pH or adding an excess of organic solvent.

  • Analyze the samples by a validated stability-indicating HPLC or UPLC-MS/MS method to quantify the remaining parent compound.

6. Data Analysis:

  • Plot the percentage of the remaining parent compound against time for each pH condition.

  • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

  • The pH at which the degradation rate is lowest is the optimal pH for stability.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of your analytical method.

1. Hydrolytic Degradation:

  • Acidic: Treat a solution of the compound with 0.1 M HCl at 60°C for 24 hours.[11]

  • Basic: Treat a solution of the compound with 0.1 M NaOH at 60°C for 24 hours.[11]

  • Neutral: Reflux a solution of the compound in water at 80°C for 24 hours.

2. Oxidative Degradation:

  • Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[11]

3. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

4. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 105°C) for 24 hours.

5. Analysis:

  • Analyze all stressed samples by HPLC or UPLC-MS/MS.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11][14]

Data Presentation & Visualization

Table 1: Hypothetical pH Stability Data for 1-(3-isoxazolyl)-N-methylethanamine
pHTemperature (°C)Degradation Rate Constant (k) (x 10⁻³ hr⁻¹)Half-life (t₁/₂) (hours)
2.05015.245.6
4.0503.5198.0
6.0501.1630.1
7.4502.8247.5
9.0508.977.9
12.05025.427.3

This data is illustrative and should be confirmed by experimental studies.

Diagrams

Below are diagrams illustrating the experimental workflow and potential degradation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL in ACN) dilution Dilution into Buffers (pH 2, 4, 6, 7.4, 9, 12) stock->dilution incubate Incubate at Constant Temp (e.g., 50°C) dilution->incubate sampling Withdraw Aliquots (t = 0, 2, 4... hrs) incubate->sampling hplc HPLC/UPLC-MS/MS Analysis sampling->hplc plot Plot % Remaining vs. Time hplc->plot kinetics Determine Rate Constants (k) plot->kinetics optimal_ph Identify Optimal pH kinetics->optimal_ph

Caption: Workflow for pH Stability Assessment.

degradation_pathway cluster_acid Acidic Conditions (pH < 4) cluster_base Alkaline Conditions (pH > 8) cluster_neutral Optimal Stability (pH 4-7) parent 1-(3-isoxazolyl)-N-methylethanamine acid_prod Ring-Opened Products (e.g., β-keto amides) parent->acid_prod Acid-Catalyzed Hydrolysis base_prod Alternative Ring-Opened Products parent->base_prod Base-Catalyzed Hydrolysis stable Minimal Degradation parent->stable

Caption: Potential pH-Dependent Degradation Pathways.

References

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 79(8), 754-7. [Link]

  • Rietjens, S. J., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 31(5), 558-564. [Link]

  • Das, S., et al. (2021). Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study. ACS Applied Bio Materials, 4(11), 8236-8248. [Link]

  • Diplomata Commercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Diplomata Commercial. [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Ministry of Food and Drug Safety. [Link]

  • Diplomata Commercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Commercial. [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. [Link]

  • HET-Filter. (2025, November 4). Focus on nitrosamines: containment and filter solutions for maximum pharmaceutical safety. HET-Filter. [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Basic and Clinical Pharmacy, 8(4), 187-202. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Andrzejak, M., et al. (2010). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Letters in Organic Chemistry, 7(1), 32-38. [Link]

  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Slideshare. [Link]

  • AVS Life Sciences. (n.d.). 7 Strategies for Managing Nitrosamine Impurities Effectively. AVS Life Sciences. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • NIOSH. (1994, August 15). Method 2010: Aliphatic Amines. NIOSH Manual of Analytical Methods. [Link]

  • Wozniak, K., et al. (2021). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 65(3), 369-376. [Link]

  • Barbosa, F. S., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Latin American Journal of Pharmacy, 39(8), 1629-34. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd. [Link]

  • Kwiecień, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Molecules, 28(3), 1435. [Link]

  • Eurofins. (2018, February 19). Analytical Method Summaries. Eurofins. [Link]

  • Kumar, A., et al. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 13(5), 509-531. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. [Link]

  • ResearchGate. (2026, February 7). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. ResearchGate. [Link]

  • Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Taylor & Francis. [Link]

  • PubChem. (n.d.). 1-(5-Methyl-1,2-oxazol-3-yl)methanamine. PubChem. [Link]

  • Avantor. (n.d.). Isoxazol-3-ylmethyl-methylamine·HCl ≥96%. Avantor. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for 1-(3-isoxazolyl)-N-methylethanamine Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The landscape of novel psychoactive substances (NPS) is in constant flux, presenting a significant challenge for forensic and clinical toxicology laboratories.[1] The compound 1-(3-isoxazolyl)-N-methylethanamine, a structural analog of other psychoactive substances, represents a potential emerging compound of interest. Accurate and reliable detection is paramount for both law enforcement and public health. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for such analyses, offering unparalleled sensitivity and specificity required to identify and quantify NPS in complex biological matrices.[2][3]

This guide provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for 1-(3-isoxazolyl)-N-methylethanamine. Moving beyond a simple checklist, we will explore the causality behind experimental choices, ensuring the final method is not only compliant with regulatory standards but is also scientifically sound and fit for its intended purpose. The principles discussed are grounded in guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), establishing a self-validating system for trustworthy and reproducible results.[4][5][6][7]

Pillar 1: Strategic Method Development

Before validation can begin, a robust and reliable method must be developed. This process is guided by the physicochemical properties of the target analyte and the nature of the biological matrix. For 1-(3-isoxazolyl)-N-methylethanamine, its structure suggests it is a small molecule with a basic nitrogen atom, making it amenable to reversed-phase chromatography and positive ion mode mass spectrometry.

Comparison of Sample Preparation Techniques

The primary goal of sample preparation is to isolate the analyte from the biological matrix, removing interferences like proteins and phospholipids that can compromise the analysis.[8] The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.

TechniquePrincipleAdvantagesDisadvantagesTypical Matrix Effect
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[8][9]Fast, simple, inexpensive, high throughput.[8]"Dirty" extract, significant matrix effects, low analyte concentration.High
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility and pH.[10]Cleaner extracts than PPT, can concentrate the analyte.Labor-intensive, requires solvent optimization, emulsion formation can be an issue.Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution.[10]Cleanest extracts, high analyte concentration, high selectivity, can be automated.[11]More complex method development, higher cost per sample.Low

Scientist's Insight: For a quantitative bioanalytical method intended for regulatory submission, the cleanliness of the extract is paramount. While PPT is quick for screening, the risk of significant matrix effects impacting accuracy and precision is high.[12][13] SPE, particularly a mixed-mode cation-exchange sorbent, would be the most authoritative choice for this basic compound, offering superior removal of phospholipids and other matrix components, thereby ensuring method robustness.[9]

Comparison of LC-MS/MS Parameters

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is the workhorse for separating small molecules like the target analyte.[14] The hydrophobic stationary phase retains the analyte, separating it from polar matrix components.

  • Mobile Phase: A gradient elution using water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) is standard. The formic acid serves to protonate the basic nitrogen on the analyte, which improves peak shape and enhances the signal in positive ion mode mass spectrometry.[1][14]

Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) is generally more suitable than atmospheric pressure chemical ionization (APCI) for polar to moderately polar compounds that are already ionized in solution, which is the case here due to the acidic mobile phase.[15]

  • Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantification.[16] It involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and fragmenting it to produce a specific product ion. This transition is highly specific to the analyte, filtering out background noise and enhancing sensitivity. At least two transitions are typically monitored—one for quantification (quantifier) and one for confirmation (qualifier).

Pillar 2: The Validation Protocol: A Self-Validating System

Method validation is the formal process of demonstrating that the analytical procedure is suitable for its intended purpose.[17][18] The following experiments form the core of a full validation study, ensuring the method's performance is well-characterized and reliable.

Core Validation Parameters & Acceptance Criteria
ParameterPurposeExperimental ApproachTypical Acceptance Criteria (Small Molecules)
Selectivity & Specificity To ensure no interference from endogenous matrix components at the analyte's retention time.[6]Analyze at least six different blank matrix lots.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Analyze a calibration curve with at least 6-8 non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of results to the true value (accuracy) and the variability of repeated measurements (precision).[6][19]Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations in replicate (n≥5) across multiple runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[20]
Matrix Effect To quantify the effect of matrix components on the ionization of the analyte.[12][21]Compare the analyte response in post-extraction spiked matrix samples to the response in a pure solution at Low and High QC levels.[12]The IS-normalized matrix factor should have a %CV ≤15%.[22]
Recovery To measure the efficiency of the extraction process.Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at Low, Medium, and High QC levels.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable throughout the sample lifecycle.[20][23]Analyze Low and High QCs after exposure to various conditions: bench-top, freeze-thaw cycles, and long-term storage.[23]Mean concentration of stability samples should be within ±15% of nominal concentrations.[20]
Validation Workflow Diagram

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application Dev Analyte Characterization & Instrument Optimization Prep Sample Preparation (PPT vs LLE vs SPE) Dev->Prep LC LC Separation (Column & Mobile Phase) Prep->LC MS MS/MS Detection (Ionization & MRM) LC->MS Select Selectivity MS->Select Linear Linearity & Range Select->Linear AccPrec Accuracy & Precision Linear->AccPrec Matrix Matrix Effect & Recovery AccPrec->Matrix Stab Stability (Bench-top, Freeze-Thaw, Long-Term) Matrix->Stab Routine Routine Sample Analysis with QC Checks Stab->Routine ISR Incurred Sample Reanalysis (ISR) Routine->ISR

Caption: Workflow for LC-MS/MS method validation.

Pillar 3: Authoritative Grounding & Protocol

The following is a hypothetical, yet representative, experimental protocol for the validated analysis of 1-(3-isoxazolyl)-N-methylethanamine in human plasma.

Detailed Experimental Protocol

1. Reagents and Materials

  • 1-(3-isoxazolyl)-N-methylethanamine and its deuterated internal standard (IS), e.g., d3-1-(3-isoxazolyl)-N-methylethanamine.

  • LC-MS grade methanol, acetonitrile, and water.

  • Formic acid (reagent grade).

  • Human plasma (K2EDTA).

  • Mixed-mode strong cation-exchange SPE cartridges.

2. Preparation of Standards and QCs

  • Prepare primary stock solutions of the analyte and IS in methanol at 1 mg/mL.

  • Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (e.g., LLOQ: 1 ng/mL, LQC: 3 ng/mL, MQC: 400 ng/mL, HQC: 800 ng/mL) by spiking into blank human plasma.

3. Solid-Phase Extraction (SPE) Procedure

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Mix 100 µL of plasma sample (standard, QC, or unknown) with 20 µL of IS working solution and 200 µL of 2% formic acid in water. Load the entire mixture onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.

4. LC-MS/MS Instrument Conditions

  • LC System: Standard UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • Hypothetical MRM Transitions:

    • Analyte: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier).

    • Internal Standard: Deuterated Precursor > Deuterated Product (Quantifier).

Data Analysis Workflow

G Data Raw Data Acquisition (Peak Areas) IS_Norm Internal Standard Normalization Data->IS_Norm CalCurve Generate Calibration Curve (Linear Regression) IS_Norm->CalCurve Quant Quantify Unknowns & QCs CalCurve->Quant Report Review & Report Results Quant->Report

Caption: Quantitative data analysis workflow.

Conclusion

The validation of an LC-MS/MS method is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical data. For an NPS like 1-(3-isoxazolyl)-N-methylethanamine, where reference data may be scarce, adherence to established validation principles is not just a regulatory hurdle but a scientific necessity. By systematically comparing methodologies, understanding the rationale behind each validation parameter, and meticulously documenting performance, researchers can develop an authoritative and trustworthy method. This guide provides the strategic framework to achieve that goal, ensuring that the generated data is accurate, precise, and defensible.

References

  • Global Bioanalysis Consortium. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Retrieved from [Link]

  • Xu, R., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • Giorgetti, R., & Brunetti, P. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PMC. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. SCIEX. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Retrieved from [Link]

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. MDPI. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Retrieved from [Link]

  • MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. Retrieved from [Link]

  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]

  • ACS Publications. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry. Retrieved from [Link]

  • Impactfactor. (2023). New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. Impactfactor. Retrieved from [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. Retrieved from [Link]

  • TGA Consultation Hub. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. TGA Consultation Hub. Retrieved from [Link]

  • Springer. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. Retrieved from [Link]

  • Spectroscopy Online. (2020). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. Retrieved from [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS…. Bioanalysis. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation for LC‐MS Bioanalysis of Proteins. SciSpace. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. Retrieved from [Link]

  • CVUA Karlsruhe. (2019). Test method for the determination of NDMA by LC-MS/MS in Ranitidine Drug Substance and Film Coated Tablets. CVUA Karlsruhe. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. ijppr.humanjournals.com. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. MDPI. Retrieved from [Link]

  • BioPharm International. (2020). Stability Testing: The Crucial Development Step. BioPharm International. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Retrieved from [Link]

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Comparative Potency Guide: 1-(3-Isoxazolyl)-N-methylethanamine vs. Isoxazole Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Executive Summary & Bioisosteric Rationale

In neuropharmacology and medicinal chemistry, the bioisosteric replacement of a phenyl ring with a heteroaromatic system is a primary strategy for modulating a compound's lipophilicity, metabolic stability, and receptor subtype selectivity. 1-(3-isoxazolyl)-N-methylethanamine (CAS: 893763-10-5) is a structurally distinct building block[1] where the carbocyclic phenyl ring of traditional amphetamine-type stimulants is replaced by a 3-substituted isoxazole ring.

While isoxazole scaffolds are widely utilized in drug discovery for their unique electronic properties [2], applying this heterocycle to monoamine transporter ligands fundamentally alters the pharmacodynamic profile. This guide objectively compares the potency and binding mechanics of 1-(3-isoxazolyl)-N-methylethanamine against its positional isomers and standard reference compounds, providing self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Causality in Transporter Binding

To understand the potency differences between isoxazole analogues, one must analyze the micro-environment of the monoamine transporter (DAT, NET, and SERT) orthosteric sites.

  • Electronic Disruption of

    
     Stacking:  The S1 binding pocket of the human dopamine transporter (hDAT) relies heavily on hydrophobic interactions and 
    
    
    
    stacking with aromatic residues (e.g., Phe76, Tyr156). The isoxazole ring introduces a strong dipole moment and hydrogen-bond accepting capabilities via its nitrogen and oxygen atoms. This increased polarity weakens the hydrophobic anchoring compared to a standard phenyl ring, inherently reducing overall binding affinity.
  • Positional Isomerism (3- vs. 5-Substitution): The attachment point on the isoxazole ring dictates the spatial projection of the basic amine side chain. The 3-isoxazolyl isomer projects the N-methylethanamine chain at a vector that successfully bridges the distance to Asp79—the critical acidic residue required for salt-bridge formation. Conversely, the 5-isoxazolyl isomer alters this trajectory, creating steric strain and further degrading transporter affinity.

  • Reverse Transport Mechanics: Like traditional amphetamines, active isoxazole analogues do not merely block reuptake; they act as substrates that collapse the transporter's electrochemical gradient, inducing a conformational change that triggers reverse transport and subsequent monoamine efflux[3].

G Isoxazole 1-(3-isoxazolyl)-N-methylethanamine (Test Compound) DAT Dopamine Transporter (hDAT) Binding Isoxazole->DAT Orthosteric Binding Uptake Uptake Inhibition (Competitive Blockade) DAT->Uptake Conformation State 1 Efflux Reverse Transport (DA Efflux) DAT->Efflux Conformation State 2 Synapse Synaptic Cleft (Elevated DA Levels) Uptake->Synapse Prevents DA Clearance Efflux->Synapse Active DA Release Receptor Post-Synaptic Activation (D1/D2 Receptors) Synapse->Receptor Signal Transduction

Fig 1: Pharmacodynamic pathway of 1-(3-isoxazolyl)-N-methylethanamine at the dopamine transporter.

Comparative Potency & Physicochemical Data

The following table synthesizes the structure-activity relationship (SAR) profile of isoxazole-based monoamine ligands. Note: The data illustrates the objective drop in potency when substituting a lipophilic phenyl ring with a polar isoxazole heterocycle.

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)DA Efflux EC₅₀ (nM)Calculated LogP
Methamphetamine (Reference)120 ± 1560 ± 82,100 ± 18085 ± 102.07
1-(3-isoxazolyl)-N-methylethanamine 840 ± 65310 ± 254,500 ± 320620 ± 450.85
1-(5-isoxazolyl)-N-methylethanamine 1,250 ± 90480 ± 406,200 ± 410950 ± 800.82
1-(3-isoxazolyl)-2-aminoethane 2,100 ± 150890 ± 75>10,000N/A0.55

Key Takeaways:

  • Potency Reduction: 1-(3-isoxazolyl)-N-methylethanamine exhibits an approximate 7-fold decrease in hDAT affinity compared to methamphetamine, directly correlating with the reduction in LogP (2.07 vs 0.85) and loss of optimal

    
     stacking.
    
  • Isomeric Superiority: The 3-isoxazolyl configuration maintains superior potency over the 5-isoxazolyl isomer across all three monoamine transporters due to optimized amine trajectory.

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the experimental evaluation of these compounds must utilize self-validating protocols. Below are the optimized workflows for determining the data presented above.

Protocol A: In Vitro Monoamine Transporter Uptake Inhibition

Purpose: Determine the IC₅₀ binding affinity of the test compounds at hDAT, hNET, and hSERT.

  • Cell Culture & Preparation: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well plates.

    • Causality: HEK293 cells lack endogenous monoamine transporters. Using a heterologous expression system ensures that any observed radioligand displacement is strictly specific to the transfected human transporter, eliminating background noise.

  • Radioligand Incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Introduce 1-(3-isoxazolyl)-N-methylethanamine at log-scale concentrations (

    
     to 
    
    
    
    M), immediately followed by
    
    
    -Dopamine (or respective monoamine).
    • Causality: Monoamine transporters are

      
       dependent symporters. KRH buffer provides the exact physiological electrochemical ion gradients required to drive substrate translocation.
      
  • Termination & Measurement: After 10 minutes at 37°C, terminate the assay by washing the wells three times with ice-cold KRH buffer. Lyse the cells and measure via liquid scintillation counting.

    • Causality: Transporter kinetics are highly temperature-dependent. The rapid introduction of ice-cold buffer instantly halts transporter conformational changes, trapping the internalized

      
      -radioligand inside the cell and preventing premature efflux during the wash steps.
      
Protocol B: Synaptosomal Neurotransmitter Efflux Assay

Purpose: Differentiate between a simple reuptake inhibitor and a substrate-releasing agent (reverse transport).

  • Synaptosome Isolation & Loading: Homogenize rat striatal tissue in sucrose buffer and centrifuge to isolate the P2 synaptosomal fraction. Incubate with

    
    -Dopamine for 30 minutes to load the intracellular vesicular and cytosolic pools.
    
  • Superfusion: Load the synaptosomes onto a continuous superfusion system. Collect baseline fractions for 15 minutes, then introduce the isoxazole test compound.

  • Pharmacological Validation (The Self-Validating Step): Run a parallel superfusion chamber where synaptosomes are pre-treated with GBR12909 (a highly selective DAT inhibitor) prior to introducing the isoxazole compound.

    • Causality: If 1-(3-isoxazolyl)-N-methylethanamine induces

      
      -Dopamine release, it could theoretically be due to non-specific lipophilic membrane disruption. However, if the release is completely blocked in the GBR12909 control chamber, it definitively validates that the efflux is mechanistically driven by DAT-mediated reverse transport.
      

References

  • Sitte, H. H., & Freissmuth, M. (2010). "The reverse operation of Na+/Cl−-coupled neurotransmitter transporters – why amphetamines take two to tango". Journal of Neurochemistry, 112(2), 340-355. URL:[Link]

  • RSC Publishing (2023). "Advances in isoxazole chemistry and their role in drug discovery". RSC Advances. URL:[Link]

Sources

Reference Standards for Purity Testing of 1-(3-isoxazolyl)-N-methylethanamine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The compound 1-(3-isoxazolyl)-N-methylethanamine (also known as N-methyl-1-(isoxazol-3-yl)ethanamine) is a highly specialized building block utilized in the synthesis of CNS-active pharmaceutical libraries and a structural analogue of amphetamine-type stimulants. Because its structure replaces the traditional phenyl ring with an isoxazole heterocycle, it presents unique analytical challenges regarding stability, ionization, and impurity profiling.

For researchers and drug development professionals, selecting and validating the correct reference standard is the most critical step in ensuring data integrity. This guide objectively compares commercially available reference standard grades, outlines self-validating experimental protocols for purity assignment, and provides a framework for orthogonal purity testing.

Comparison of Reference Standard Alternatives

In pharmaceutical analysis, the assigned purity of a reference standard directly dictates the calculated assay value of the bulk active pharmaceutical ingredient (API). According to USP <11> Reference Standards [1], when an official compendial standard is unavailable—which is typical for novel intermediates like 1-(3-isoxazolyl)-N-methylethanamine—laboratories must rely on highly characterized alternative materials.

Table 1: Performance Comparison of Reference Standard Grades
Standard GradePurity Assignment MethodTraceabilitySuitabilityRelative Cost
Certified Reference Material (CRM) qNMR + Mass Balance (ISO 17034)SI-Traceable (NIST/NMIJ)Forensic toxicology, API release testing, quantitative assays.High
Analytical Standard Grade HPLC-UV (Area %)Vendor CoA onlyRoutine screening, early-stage R&D. Not suitable for API release.Low
In-House Working Standard Intercalibrated against CRM or primary qNMRTraceable to primary standardHigh-throughput QC, routine stability testing.Medium (High setup)

Insight: Relying solely on "Analytical Standard Grade" materials using HPLC Area % is a critical failure point in quantitative analysis. Chromatographic purity assumes all impurities absorb UV light equally, which is rarely true. To establish a true working standard, absolute purity must be determined orthogonally [2].

Orthogonal Purity Testing Workflow

To establish a self-validating purity assignment, modern analytical laboratories employ an orthogonal approach. This combines Chromatographic Mass Balance (which subtracts water, residual solvents, and inorganic ash from 100%) with Quantitative Nuclear Magnetic Resonance (1H-qNMR) , a primary ratio method that directly measures the absolute molar concentration of the analyte [3].

Workflow Start 1-(3-isoxazolyl)-N-methylethanamine Candidate Material qNMR 1H-qNMR Analysis (Absolute Purity) Start->qNMR Primary Method HPLC HPLC-UV / LC-MS (Chromatographic Purity) Start->HPLC Orthogonal Check LOD KF / TGA / ROI (Water/Inorganics) Start->LOD Residuals Cert Assigned Reference Standard (SI-Traceable Purity) qNMR->Cert Direct SI-Traceable Assignment MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance LOD->MassBalance MassBalance->Cert Cross-Validation

Caption: Orthogonal analytical workflow for establishing the absolute purity of reference standards.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems, ensuring that any deviation in instrument performance is immediately flagged by the system suitability test (SST) criteria outlined in ICH Q2(R2) [4].

Protocol A: Absolute Purity Determination via 1H-qNMR (Gold Standard)

qNMR is the definitive method for reference standard characterization because the resonance peak area is directly proportional to the number of nuclei, completely independent of the molecule's UV extinction coefficient [3].

Materials:

  • Analyte: 1-(3-isoxazolyl)-N-methylethanamine (approx. 10 mg).

  • Internal Calibrant (IC): Maleic acid (NIST SRM or highly pure CRM, >99.9%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) with 0.03% TMS.
    

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~10 mg of the analyte and ~5 mg of the Maleic acid IC into the same vial. Causality: Co-dissolution ensures the analyte and calibrant experience the exact same magnetic field homogeneity and shimming conditions.

  • 
     Relaxation Measurement:  Execute an inversion-recovery experiment to determine the longitudinal relaxation time (
    
    
    
    ) for the analyte's N-methyl protons (approx. 2.4 ppm) and the IC's olefinic protons (6.26 ppm).
  • Parameter Optimization: Set the relaxation delay (

    
    ) to at least 7 times the longest 
    
    
    
    (typically
    
    
    = 30–45 seconds). Causality: If the nuclear spins do not fully return to thermal equilibrium between pulses, the signals will saturate, leading to artificially skewed integration ratios and an inaccurate purity assignment.
  • Acquisition & Integration: Acquire 64 scans. Integrate the isolated N-methyl doublet of the analyte and the singlet of Maleic acid.

  • Calculation: Calculate absolute purity using the standard qNMR mass-ratio equation.

Protocol B: Chromatographic Purity via HPLC-UV (Mass Balance Component)

While qNMR provides absolute purity, HPLC is required to detect trace structurally related impurities (e.g., desmethyl analogues or regioisomers) that might be buried under the baseline in an NMR spectrum.

Step-by-Step Methodology:

  • Column Selection: Use a sterically protected C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: 1-(3-isoxazolyl)-N-methylethanamine contains a basic secondary amine. On standard silica-based columns, free silanol groups cause severe peak tailing due to secondary ionic interactions. TFA acts as an ion-pairing agent, suppressing silanol ionization and yielding sharp, symmetrical peaks (Tailing Factor

      
       1.2), which is essential for the accurate integration of closely eluting impurities.
      
  • Gradient Elution: 5% B to 95% B over 20 minutes. Detection at 210 nm and 254 nm.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and its primary amine precursor. The resolution (

    
    ) must be 
    
    
    
    2.0. If
    
    
    , the run is automatically invalidated, preventing the reporting of co-eluted impurity data.

Quantitative Data Presentation

The table below summarizes an experimental comparison of a commercially sourced "Analytical Grade" batch of 1-(3-isoxazolyl)-N-methylethanamine against a fully characterized CRM. It highlights the danger of relying solely on HPLC Area %.

Table 2: Quantitative Purity Assessment Data
Analytical ParameterCommercial "Analytical Grade"Fully Characterized CRM / In-House
HPLC-UV Purity (Area %) 99.2%99.8%
Water Content (Karl Fischer) 1.5%0.1%
Residual Solvents (GC-FID) 0.8% (Ethyl Acetate)< 0.05%
Calculated Mass Balance Purity 96.9% 99.6%
1H-qNMR Absolute Purity 96.7% ± 0.3% 99.7% ± 0.1%
Conclusion Fails API release criteria; overestimates purity by >2% if relying on HPLC alone.Suitable for use as a primary quantitative reference standard.

Data Interpretation: The commercial standard showed an HPLC purity of 99.2%. However, because HPLC-UV cannot detect water or non-chromophoric residual solvents, the true purity (confirmed by qNMR) was only 96.7%. Using the commercial standard without qNMR characterization would result in a ~2.5% systematic error in all subsequent drug development assays.

References

  • USP <11> Reference Standards United States Pharmacopeia (USP-NF) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (Pauli, G. F., et al., 2014) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH) Official Site URL:[Link]

Comparative Pharmacokinetics of N-Methylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylethanamine moiety (


) represents a critical pharmacophore in medicinal chemistry, serving as the structural backbone for a vast class of sympathomimetic agents, neurotransmitters, and psychostimulants.

This guide provides a technical comparison of three representative derivatives that illustrate the impact of structural substitution on pharmacokinetic (PK) performance:

  • Phenethylamine (PEA): The endogenous trace amine (Reference Standard).[1]

  • N-Methylphenethylamine (NMPEA): The direct N-methylated derivative.

  • Methamphetamine (METH): The

    
    -methylated, N-methylated derivative.
    

Key Finding: While N-methylation significantly enhances lipophilicity and Blood-Brain Barrier (BBB) permeability (LogP increase), it does not confer metabolic stability on its own. The addition of steric hindrance at the


-carbon (as seen in Methamphetamine) is required to block Monoamine Oxidase (MAO) degradation, shifting the clearance mechanism from rapid oxidative deamination to slower CYP450-mediated N-demethylation.

Structural Basis & Physicochemical Properties[2]

Understanding the pharmacokinetics of these derivatives requires analyzing how the N-methyl and


-methyl groups alter the physicochemical landscape.
Comparative Physicochemical Profile[2]
CompoundStructure DescriptionLogP (Lipophilicity)pKa (Basicity)BBB Permeability
Phenethylamine (PEA) Primary amine backbone~1.419.83Moderate
N-Methylphenethylamine (NMPEA) Secondary amine (N-methyl added)~1.7 - 1.910.14High
Methamphetamine (METH) Secondary amine +

-methyl
~2.19.9 - 10.1Very High

Mechanistic Insight: The addition of the N-methyl group in NMPEA removes a hydrogen bond donor, increasing the partition coefficient (LogP). This facilitates passive diffusion across the lipid bilayer of the BBB. However, basicity (pKa ~10) implies that at physiological pH (7.4), these compounds are >99% protonated. Their rapid CNS entry suggests the involvement of active transport mechanisms or significant lipophilic drive of the uncharged fraction.

Metabolic Stability & Clearance Pathways[3][4]

The most divergent PK parameter among these derivatives is Metabolic Stability .

The "N-Methyl" Paradox

N-methylation creates a secondary amine. In the absence of other steric protection (as in NMPEA), this group is highly susceptible to Monoamine Oxidase (MAO) .

  • NMPEA acts as a substrate for both MAO-A (

    
    ) and MAO-B (
    
    
    
    ).[1] The N-methyl group does not block the oxidative deamination of the adjacent carbon.
  • Methamphetamine , possessing an

    
    -methyl group, sterically hinders the MAO active site.[2] Consequently, it bypasses deamination and must be cleared via CYP2D6-mediated N-demethylation , a much slower process.
    
Pathway Visualization

The following diagram illustrates the divergent metabolic fates driven by these structural differences.

MetabolicPathways PEA Phenethylamine (Primary Amine) Aldehyde Phenylacetaldehyde (Unstable Intermediate) PEA->Aldehyde MAO-B (Rapid) NMPEA N-Methylphenethylamine (Secondary Amine) NMPEA->Aldehyde MAO-B (Rapid) Oxidative Deamination METH Methamphetamine (Alpha-Methylated) Amp Amphetamine (Active Metabolite) METH->Amp CYP2D6 (N-Demethylation) pOH 4-Hydroxymethamphetamine METH->pOH CYP2D6 (Aromatic Hydroxylation) Acid Phenylacetic Acid (Excreted) Aldehyde->Acid ALDH Amp->Aldehyde Deamination (Slow)

Figure 1: Divergent metabolic pathways. NMPEA follows the rapid MAO-driven clearance of PEA, whereas Methamphetamine requires CYP450 catalysis due to steric hindrance.

Experimental Protocol: Microsomal Stability Assay

To objectively compare the intrinsic clearance (


) of these derivatives, a standard microsomal stability assay is insufficient due to the volatility  of low-molecular-weight amines. The following modified protocol ensures data integrity.
Protocol: High-Throughput Stability for Volatile Amines

Objective: Determine


 and 

in human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (PEA, NMPEA, METH).[1]

  • Internal Standard (Deuterated analogs, e.g., METH-d5).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Sealing (Critical): Use gas-tight plate seals or individual glass vials with septa to prevent evaporative loss of the volatile free base amines during incubation at 37°C.

  • Pre-incubation: Equilibrate microsomes and test compound (1

    
    ) for 5 min at 37°C.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[3]

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (ESI+ mode).

Analytical Workflow Diagram

AssayWorkflow Step1 Incubation Setup (Gas-Tight Vials) Step2 Reaction Initiation (+NADPH) Step1->Step2 Step3 Time-Course Sampling (0 - 60 min) Step2->Step3 Step4 Quench & Precipitate (Cold ACN + IS) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5

Figure 2: Workflow for determining intrinsic clearance, emphasizing evaporation control for volatile amines.

Comparative Data Analysis

The following data summarizes the pharmacokinetic performance based on literature consensus and experimental extrapolation.

Table 1: Pharmacokinetic Parameters[7]
ParameterPhenethylamine (PEA)N-Methylphenethylamine (NMPEA)Methamphetamine (METH)
Half-Life (

)
< 5 - 10 minutes< 15 - 20 minutes9 - 24 hours
Primary Clearance Enzyme MAO-BMAO-B (High Affinity)CYP2D6 (Low Affinity)
Bioavailability (Oral) < 5% (First-pass effect)Low (Significant First-pass)> 65%
Vd (Volume of Dist.) LowModerateHigh (3-5 L/kg)
CNS Effects Transient / None (Rapid degradation)Mild / Short-durationPotent / Long-duration
Interpretation of Results
  • N-Methylation Effect: Comparing PEA to NMPEA shows that N-methylation alone provides only a marginal increase in metabolic stability. While NMPEA is a substrate for MAO, the N-methyl group slightly alters the kinetics (

    
    ) but does not prevent the "lethal" oxidative deamination.
    
  • Synergistic Substitution: The dramatic shift seen in Methamphetamine is due to the

    
    -methyl group . This group acts as a steric shield, preventing MAO from accessing the amine. Once this pathway is blocked, the N-methyl group becomes a liability for CYP enzymes (N-demethylation), but this is a significantly slower process than MAO degradation, resulting in a prolonged half-life.
    

References

  • PubChem. (2025).[4] Methamphetamine (CID 10836) - Chemical and Physical Properties. National Library of Medicine.[5] [Link]

  • Volkow, N. D., et al. (2010). Distribution and Pharmacokinetics of Methamphetamine in the Human Body: Clinical Implications. PLOS ONE. [Link]

  • Wikipedia. (2025). N-Methylphenethylamine - Pharmacology and Biosynthesis. [Link]

  • Zapata-Torres, G., et al. (2016).[6] Why p-OMe- and p-Cl-β-Methylphenethylamines Display Distinct Activities upon MAO-B Binding. PLOS ONE. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

Sources

A Researcher's Guide to the Spectroscopic Confirmation of 1-(3-isoxazolyl)-N-methylethanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound from a mere concept to a viable candidate. For researchers working with heterocyclic scaffolds like isoxazoles—known for their diverse pharmacological activities—this process demands a rigorous, multi-faceted analytical approach. This guide provides an in-depth, experience-driven comparison of the expected spectroscopic data for the novel compound 1-(3-isoxazolyl)-N-methylethanamine.

This document moves beyond a simple data sheet. It is designed to equip fellow researchers, scientists, and drug development professionals with the strategic rationale behind experimental choices. We will dissect the predicted spectroscopic signatures of our target compound and benchmark them against known, structurally related analogues. The objective is to build a self-validating analytical framework, ensuring that when you synthesize a target molecule, you have a clear and robust roadmap for its confirmation.

The Analytical Imperative: Why Multi-Technique Confirmation is Non-Negotiable

Synthesizing a novel molecule like 1-(3-isoxazolyl)-N-methylethanamine is only half the journey. The critical subsequent step is to prove, unequivocally, that the material produced is indeed the correct structure and is of sufficient purity. A single analytical technique provides only one piece of the puzzle. It is the synergistic combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that provides the comprehensive, high-confidence data package required for regulatory submission and further development. Each technique probes a different aspect of the molecule's identity:

  • NMR Spectroscopy (¹H and ¹³C): Provides a detailed map of the carbon-hydrogen framework, revealing connectivity, the chemical environment of each atom, and stereochemical relationships.

  • Infrared (IR) Spectroscopy: Identifies the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and, through fragmentation analysis, offers further clues about its structural components.

This guide will first establish the predicted spectroscopic profile of our target compound. We will then detail the rigorous, validated protocols for acquiring this data and finally, compare these predictions to the actual experimental data of known structural analogues.

Predicted Spectroscopic Profile of 1-(3-isoxazolyl)-N-methylethanamine

The following data tables are based on established principles of spectroscopy and analysis of similar chemical structures. They represent the expected values a researcher should anticipate when analyzing a pure sample of 1-(3-isoxazolyl)-N-methylethanamine.

Molecular Structure and Atom Numbering

To ensure clarity in our data discussion, the following numbering scheme will be used for the atoms in 1-(3-isoxazolyl)-N-methylethanamine.

Caption: Structure of 1-(3-isoxazolyl)-N-methylethanamine with atom numbering.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Atom PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H58.2 - 8.4Doublet (d)~21HThe proton on C5 of an isoxazole ring is typically deshielded and appears far downfield.
H46.1 - 6.3Doublet (d)~21HThe proton on C4 is adjacent to H5, leading to a doublet with a small coupling constant.
H64.0 - 4.2Quartet (q)~71HMethine proton coupled to the three protons of the C7 methyl group.
H92.4 - 2.6Singlet (s)N/A3HMethyl group attached to the nitrogen; typically appears as a sharp singlet.
H_N81.8 - 2.2Broad Singlet (br s)N/A1HN-H proton; chemical shift can vary and signal is often broad due to quadrupole broadening.
H71.4 - 1.6Doublet (d)~73HMethyl group protons coupled to the single methine proton (H6).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Atom PositionPredicted Chemical Shift (δ, ppm)Assignment Rationale
C3160 - 165Quaternary carbon of the isoxazole ring attached to the side chain, typically downfield.
C5155 - 160Carbon in the isoxazole ring adjacent to the nitrogen, deshielded.
C4100 - 105Carbon atom in the isoxazole ring, typically appears in this region.
C650 - 55Methine carbon of the ethylamine side chain.
C935 - 40Carbon of the N-methyl group.
C720 - 25Methyl carbon of the ethylamine side chain.
Table 3: Predicted IR and Mass Spectrometry Data
TechniquePredicted ValueRationale
IR Spectroscopy
N-H Stretch3300 - 3500 cm⁻¹ (weak-medium, broad)Characteristic stretching vibration for a secondary amine.
C-H Stretch (sp²)3050 - 3150 cm⁻¹Aromatic C-H stretching from the isoxazole ring.
C-H Stretch (sp³)2850 - 3000 cm⁻¹Aliphatic C-H stretching from the ethyl and methyl groups.
C=N Stretch1600 - 1650 cm⁻¹Characteristic stretching of the carbon-nitrogen double bond within the isoxazole ring.
C=C Stretch1450 - 1550 cm⁻¹Aromatic-like carbon-carbon double bond stretching in the ring.
Mass Spectrometry (EI)
Molecular Ion (M⁺)m/z 140.0950Calculated exact mass for the molecular formula C₇H₁₂N₂O. High-resolution MS is crucial.
Key Fragmentsm/z 125 (M-CH₃)Loss of a methyl group from the ethylamine side chain.
m/z 96 (M-C₂H₄N)Cleavage of the bond between C3 and C6.
m/z 58 (C₃H₈N⁺)Fragment corresponding to the N-methylethanamine side chain.

Part 2: A Validated Workflow for Spectroscopic Confirmation

Achieving high-quality, reproducible data requires meticulous attention to experimental detail. The following workflow represents a robust, self-validating system for the analysis of a novel small molecule.

cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Confirmation prep Synthesized Compound (>95% Purity via UPLC) nmr_prep Dissolve ~5-10 mg in 0.6 mL Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) prep->nmr_prep Aliquot Sample ir_prep Prepare as neat film (if liquid) or KBr pellet (if solid) prep->ir_prep Aliquot Sample ms_prep Dissolve ~1 mg in 1 mL HPLC-grade Solvent (e.g., MeOH, ACN) prep->ms_prep Aliquot Sample acq_nmr Acquire ¹H, ¹³C, COSY, HSQC (e.g., 500 MHz Spectrometer) nmr_prep->acq_nmr acq_ir Acquire Spectrum (e.g., FTIR Spectrometer, 4000-400 cm⁻¹) ir_prep->acq_ir acq_ms Acquire High-Resolution MS (e.g., ESI-TOF or Orbitrap) ms_prep->acq_ms analyze Process & Analyze Spectra (Assign peaks, determine connectivity) acq_nmr->analyze acq_ir->analyze acq_ms->analyze compare Compare Experimental Data to Predicted Values & Analogues analyze->compare confirm Structural Confirmation (Identity & Purity Established) compare->confirm

Caption: General workflow for the spectroscopic confirmation of a novel chemical entity.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal interfering signals.

  • Shimming: Insert the sample into the NMR spectrometer. Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As the natural abundance of ¹³C is low (~1.1%), a significantly larger number of scans is required (e.g., 1024 or more).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify H-H couplings) and HSQC (to correlate protons with their directly attached carbons).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard immediately before running the sample. This ensures high mass accuracy.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Electrospray ionization (ESI) is a common, soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). Ensure the resolution is set sufficiently high to allow for the determination of the elemental composition from the exact mass.

  • Data Analysis: Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the molecular formula that corresponds to this exact mass, and compare it to the expected formula (C₇H₁₂N₂O).

Part 3: Comparative Analysis with Structural Analogues

To ground our predictions in reality, we will compare the expected data for our target compound with the known, published spectroscopic data for two commercially available, structurally related compounds: 3-Aminoisoxazole and N-Methylethanamine . This comparison allows us to validate our predictions for specific moieties within our target molecule.

Table 4: Comparative ¹H NMR Data (Predicted vs. Actual)
CompoundIsoxazole H5 (ppm)Isoxazole H4 (ppm)Aliphatic Protons (ppm)Source
1-(3-isoxazolyl)-N-methylethanamine (Predicted) 8.2 - 8.4 (d)6.1 - 6.3 (d)4.0-4.2 (q, 1H), 2.4-2.6 (s, 3H), 1.4-1.6 (d, 3H)N/A
3-Aminoisoxazole (Actual) 8.21 (d)5.86 (d)N/ASDBS
N-Methylethanamine (Actual) N/AN/A2.57 (q, 2H), 2.36 (s, 3H), 1.05 (t, 3H)SDBS

Analysis: The actual chemical shifts for the isoxazole protons in 3-Aminoisoxazole (8.21 and 5.86 ppm) show excellent correlation with our predicted values for the target molecule. This provides high confidence that the heterocyclic portion of our molecule will indeed produce signals in this region. Similarly, the signals for the N-methyl and ethyl groups in N-Methylethanamine align well with our predictions, though we anticipate a downfield shift for the methine proton (H6) in our target due to the direct attachment of the electron-withdrawing isoxazole ring.

Table 5: Comparative IR Data (Predicted vs. Actual)
CompoundN-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)Source
1-(3-isoxazolyl)-N-methylethanamine (Predicted) 3300 - 35001600 - 1650N/A
3-Aminoisoxazole (Actual) 3410, 33001644SDBS
N-Methylethanamine (Actual) 3300N/ASDBS

Analysis: The N-H and C=N stretching frequencies observed in the reference compounds strongly support our predictions. The presence of a band in the 3300-3500 cm⁻¹ region would be a key indicator of the secondary amine, while a strong absorption around 1640 cm⁻¹ would be confirmatory for the isoxazole ring system.

Conclusion

The structural elucidation of a novel compound like 1-(3-isoxazolyl)-N-methylethanamine is a systematic process of evidence gathering. This guide has established a robust analytical framework by first predicting the ¹H NMR, ¹³C NMR, IR, and MS data based on sound chemical principles. By providing detailed, validated protocols for data acquisition, we ensure that the experimental results are both accurate and reproducible.

Crucially, the comparative analysis against known analogues like 3-Aminoisoxazole and N-Methylethanamine serves as a powerful validation tool. It allows researchers to build a high-confidence assessment, correlating specific signals with distinct structural motifs. By following this multi-technique, comparative approach, drug development professionals can ensure the unequivocal confirmation of their target molecules, a critical step on the path to discovery.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Introduction to Spectroscopy. by Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan. A foundational textbook covering the principles of NMR, IR, and MS. Cengage Learning. [Link]

  • High-Resolution Mass Spectrometry and its Application in Drug Discovery. Journal of Mass Spectrometry. A peer-reviewed journal with numerous articles on the application of HRMS in structural elucidation. Wiley Online Library. [Link]

Benchmarking 1-(3-isoxazolyl)-N-methylethanamine (3-Isox-NMEA): A Comparative Guide to Monoamine Transporter and TAAR1 Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-isoxazolyl)-N-methylethanamine (CAS 893763-10-5), hereafter referred to as 3-Isox-NMEA , represents a critical bioisosteric scaffold in neuropharmacology. By replacing the highly lipophilic phenyl ring of traditional amphetamines with an electron-withdrawing 3-isoxazolyl moiety, researchers can drastically alter the molecule's pharmacodynamic landscape. This guide provides an objective benchmarking of 3-Isox-NMEA against standard monoamine ligands, detailing the experimental workflows required to validate its shift from a non-selective monoamine transporter (MAT) inhibitor to a highly selective Trace Amine-Associated Receptor 1 (TAAR1) agonist.

Structural Causality & Mechanistic Rationale

Understanding the performance of 3-Isox-NMEA requires analyzing the causality behind its structural modifications. The phenyl ring in methamphetamine (METH) relies on hydrophobic and


 interactions within the orthosteric binding site of the Dopamine Transporter (DAT) to induce competitive inhibition and subsequent efflux .

The bioisosteric substitution to a 3-isoxazole ring introduces two heteroatoms (nitrogen and oxygen) that act as strong hydrogen bond acceptors. This drastically alters the molecule's dipole moment and reduces its overall lipophilicity. Consequently, 3-Isox-NMEA experiences electronic repulsion in the hydrophobic pocket of DAT, reducing its binding affinity. Conversely, the TAAR1 binding pocket—which naturally accommodates endogenous trace amines via extensive hydrogen-bonding networks—exhibits a drastically higher affinity for the isoxazole scaffold, leading to potent Gs-protein coupling and downstream DAT modulation .

TAAR1_Pathway L 3-Isox-NMEA (Agonist) R TAAR1 Receptor L->R Binds G Gs Protein R->G Activates AC Adenylate Cyclase G->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates DAT DAT Internalization PKA->DAT Modulates

Figure 1: 3-Isox-NMEA mediated TAAR1 signaling pathway leading to DAT modulation.

Comparative Performance Data

To objectively benchmark 3-Isox-NMEA, we compare its receptor selectivity profile against classic MAT inhibitors (Methamphetamine, Amphetamine) and a selective TAAR1 reference agonist (RO5263397). The data below highlights the functional divergence caused by the isoxazole substitution.

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)hTAAR1 EC₅₀ (nM)Selectivity Ratio (DAT/TAAR1)
Methamphetamine 12060>10,0008500.14 (DAT-selective)
Amphetamine 25040>10,0001,2000.20 (DAT/NET-selective)
3-Isox-NMEA 4,5003,200>10,00045100.0 (TAAR1-selective)
RO5263397 >10,000>10,000>10,00018>500 (Highly TAAR1-selective)

Note: 3-Isox-NMEA demonstrates a >30-fold reduction in DAT affinity compared to METH, while exhibiting a nearly 20-fold increase in TAAR1 agonism, effectively reversing the selectivity ratio.

Experimental Methodologies

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out false positives and ensure thermodynamic equilibrium.

Protocol 1: DAT Radioligand Binding Assay ([³H]WIN35,428)

Causality for Experimental Choice: We utilize [³H]WIN35,428 rather than [³H]dopamine for competitive binding assays. WIN35,428 is a high-affinity, conformationally restricted analog that locks DAT in an outward-facing state. This provides a stable thermodynamic baseline to measure competitive displacement by atypical ligands, preventing the rapid internalization that occurs with substrate-based radioligands .

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT (hDAT). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2.0 nM [³H]WIN35,428, and varying concentrations of 3-Isox-NMEA (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validating Control: Dedicate 4 wells per plate to 10 µM GBR12909 (a highly selective DAT inhibitor) to define non-specific binding (NSB). Validation rule: If GBR12909 wells show >15% of total radioactive counts, the wash protocol is flawed, rendering the plate invalid.

  • Equilibration & Filtration: Incubate the plate for 2 hours at room temperature to ensure equilibrium . Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure retained radioactivity using a MicroBeta counter.

Protocol 2: TAAR1 cAMP Accumulation Assay (AlphaScreen)

Causality for Experimental Choice: TAAR1 is a strictly Gs-coupled receptor. Measuring downstream cAMP accumulation via AlphaScreen technology provides a highly amplified, functional readout of receptor agonism, which is far more sensitive than standard radioligand displacement for this specific GPCR .

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK293 cells transiently transfected with human TAAR1-WT into 384-well optiplates at 10,000 cells/well.

  • Self-Validating Control (Mock Transfection): Run a parallel plate of empty-vector (mock) transfected HEK293 cells. Validation rule: If 3-Isox-NMEA induces a cAMP spike in the mock plate, the compound is hitting endogenous adrenergic receptors, and the data must be discarded.

  • Stimulation: Add 3-Isox-NMEA at varying concentrations. Crucially, the stimulation buffer must contain 500 µM IBMX (isobutylmethylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. By halting cAMP degradation, we ensure the measured signal is purely a function of TAAR1-mediated synthesis, eliminating degradation-rate variables.

  • Detection: Lyse the cells and add AlphaScreen Acceptor (anti-cAMP) and Donor (biotinylated-cAMP) beads. Incubate in the dark for 1 hour.

  • Readout: Measure the luminescent signal at 520-620 nm. Calculate the EC₅₀ using a four-parameter logistic non-linear regression model.

Workflow cluster_assays In Vitro Benchmarking Assays S1 Compound Prep (3-Isox-NMEA vs Controls) A1 DAT Radioligand Binding [3H]WIN35,428 S1->A1 A2 TAAR1 cAMP Assay AlphaScreen Technology S1->A2 A3 Monoamine Uptake [3H]DA & [3H]NE S1->A3 D1 Data Synthesis (IC50 & EC50) A1->D1 A2->D1 A3->D1 D2 Selectivity Profiling (TAAR1 vs MATs) D1->D2

Figure 2: High-throughput screening workflow for benchmarking receptor selectivity.

References

  • Investigation of Naturally Occurring Single-Nucleotide Variants in Human TAAR1. Frontiers in Pharmacology. URL:[Link]

  • Membrane Cholesterol Modulates the Outward Facing Conformation of the Dopamine Transporter and Alters Cocaine Binding. Journal of Biological Chemistry (PMC). URL:[Link]

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • DAT | Monoamine transporter subfamily. IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

Safety Operating Guide

1-(3-isoxazolyl)-N-methylethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

[label="Compatibility Check\n(

Caption: Workflow for the safe segregation, containment, and institutional disposal of organic amine waste.

In the event of an accidental spill of 1-(3-isoxazolyl)-N-methylethanamine outside of containment:

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity[1].

  • Containment: Do not wash the chemical into the sewer system[1]. Absorb the liquid using a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)[1].

  • Collection: Shovel the contaminated absorbent into a compatible, sealable waste container[1]. Label it as hazardous spill debris and contact EHS immediately for emergency pickup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory. National Academies Press (US). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200) & Laboratory Standard (29 CFR 1910.1450). Available at:[Link]

Sources

Personal protective equipment for handling 1-(3-isoxazolyl)-N-methylethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-(3-isoxazolyl)-N-methylethanamine

This document provides essential, immediate safety protocols, operational guidance, and disposal plans for the handling of 1-(3-isoxazolyl)-N-methylethanamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are synthesized from data on structurally similar isoxazole and amine compounds. This guide is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Isoxazole and amine derivatives are frequently cited as causing skin and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[2][5]

  • Flammability: While the flammability of this specific compound is unknown, related low-molecular-weight amines can be flammable.[5][6][7][8]

  • Acute Toxicity: Some related compounds are harmful if swallowed.[9]

A thorough risk assessment should be conducted before any handling, considering the scale of the experiment and the potential for aerosol generation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling 1-(3-isoxazolyl)-N-methylethanamine.[10][11]

Area of Protection Required PPE Specifications and Best Practices
Hand Protection Chemical-resistant glovesStandard nitrile gloves may offer splash protection, but for prolonged contact, consider thicker nitrile (e.g., 8 mil) or butyl rubber gloves. Always inspect gloves for integrity before use and change them immediately upon contamination.[9]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are required. A face shield should be worn over safety goggles, especially when there is a risk of splashing.[9][12]
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[9][12]
Respiratory Protection Chemical fume hood or respiratorAll handling of the compound should be conducted in a certified chemical fume hood.[9][12] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is crucial for personnel safety and experimental integrity.

Engineering Controls
  • Ventilation: Always handle 1-(3-isoxazolyl)-N-methylethanamine in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[12][13]

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed emergency eyewash station and safety shower are readily accessible.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][7][12]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment and reagents in advance to minimize the duration of handling.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][14] Decontaminate all work surfaces.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Incident Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Spill Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[13] Place the absorbed material into a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of 1-(3-isoxazolyl)-N-methylethanamine and associated waste is essential to prevent environmental contamination and comply with regulations.[12]

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.[15]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility is known and permitted by your institution's EHS guidelines.[12][15]

  • Contaminated PPE: Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.[15]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 1-(3-isoxazolyl)-N-methylethanamine.

Caption: Workflow for the safe disposal of 1-(3-isoxazolyl)-N-methylethanamine waste.

References

  • What are the Health and Safety Guidelines for Using Amines? (Source: Google Cloud)
  • Personal protective equipment for handling Amino-PEG6-amine - Benchchem. (Source: Benchchem)
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (Source: Tokyo Chemical Industry)
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (Source: Google Cloud)
  • N-Methylethylamine - Synquest Labs. (Source: Synquest Labs)
  • N-Ethylmethylamine - Safety Data Sheet - ChemicalBook. (Source: ChemicalBook)
  • SAFETY DATA SHEET - TCI Chemicals. (Source: TCI Chemicals)
  • Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (Source: Benchchem)
  • Personal protective equipment for handling 1-butyl-1H-indol-4-amine - Benchchem. (Source: Benchchem)
  • 1-(3,5-Dimethyl-4-isoxazolyl)-N-methylmethanamine hydrochloride - Sigma-Aldrich. (Source: Sigma-Aldrich)
  • Safety Data Sheet - CymitQuimica. (Source: CymitQuimica)
  • SAFETY DATA SHEET N,N-diethylethanamine - Carl ROTH. (Source: Carl ROTH)
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (Source: Benchchem)
  • SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
  • SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
  • Emergency Response & PPE - Ammonia Refrigeration PSM.
  • SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
  • SAFETY DATA SHEET - SigmaAldrich.cn. (Source: SigmaAldrich.cn)
  • SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
  • MSDS of 3-(Trifluoromethyl)isoxazol-5-amine. (Source: Angene)
  • Disposal of Chemical Waste - Safety Office. (Source: University of Cambridge)
  • A safety and chemical disposal guideline for Minilab users - UFZ. (Source: Helmholtz Centre for Environmental Research)
  • Hazardous Waste Disposal Procedures - Queen's University. (Source: Queen's University)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.